1H-indazole-6-sulfonyl fluoride
Description
Properties
IUPAC Name |
1H-indazole-6-sulfonyl fluoride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2O2S/c8-13(11,12)6-2-1-5-4-9-10-7(5)3-6/h1-4H,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRWOJNCNWIWTFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)F)NN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1384427-88-6 | |
| Record name | 1H-indazole-6-sulfonyl fluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: Bridging Privileged Scaffolds with Covalent Chemistry
An In-Depth Technical Guide to the Synthesis and Characterization of 1H-indazole-6-sulfonyl fluoride
In the landscape of modern medicinal chemistry, the convergence of established pharmacophores with novel reactive functionalities presents a fertile ground for innovation. The 1H-indazole core is a quintessential "privileged scaffold," a structural motif recurring in a multitude of therapeutic agents across oncology, inflammation, and neuroscience. Its unique bicyclic structure offers a versatile template for molecular design, capable of engaging with a wide range of biological targets.
Simultaneously, the arylsulfonyl fluoride (-SO₂F) moiety has emerged as a highly effective and selective electrophile for covalent protein modification. As a cornerstone of Sulfur (VI) Fluoride Exchange (SuFEx) "click chemistry," this functional group provides a stable, yet "click-able," handle for forging robust covalent bonds with protein residues, making it invaluable for developing targeted covalent inhibitors and chemical biology probes.
This guide provides a comprehensive technical overview of the synthesis and characterization of 1H-indazole-6-sulfonyl fluoride , a molecule that marries the therapeutic potential of the indazole scaffold with the precision of the sulfonyl fluoride warhead. We will explore robust synthetic methodologies, from the conversion of readily available precursors to de novo construction, and detail the analytical workflows required to unambiguously verify the structure and purity of the final compound. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable building block in their scientific endeavors.
Section 1: Synthetic Strategies for 1H-indazole-6-sulfonyl fluoride
The successful synthesis of 1H-indazole-6-sulfonyl fluoride hinges on the strategic installation of the sulfonyl fluoride group onto the indazole core. Two primary strategies are presented here, offering flexibility based on the availability of starting materials and the desired scale of the reaction.
Primary Recommended Route: Fluorination of 1H-indazole-6-sulfonyl chloride
This approach is the most direct and often highest-yielding method, leveraging the commercially available precursor, 1H-indazole-6-sulfonyl chloride. The core of this synthesis is a nucleophilic substitution reaction where a chloride is displaced by a fluoride anion.
-
Causality Behind Experimental Choices: The conversion of a sulfonyl chloride to a sulfonyl fluoride is a classic transformation. However, the low nucleophilicity of fluoride ions in many organic solvents necessitates specific conditions to drive the reaction to completion. The use of an anhydrous polar aprotic solvent like acetonitrile (MeCN) is crucial to prevent hydrolysis of the starting material and product. To enhance the reactivity of the fluoride source (e.g., potassium fluoride), a phase-transfer catalyst such as 18-crown-6 ether can be employed. The crown ether effectively sequesters the potassium cation, liberating a "naked" and highly nucleophilic fluoride anion in the organic phase, thereby accelerating the substitution.
Alternative Route: De Novo Palladium-Catalyzed Sulfonylfluorination
For instances where the sulfonyl chloride precursor is unavailable or when developing a library of analogues, a de novo synthesis starting from a halogenated indazole is a powerful alternative. A one-pot, two-step palladium-catalyzed approach, adapted from methodologies developed by Willis and Bagley, is particularly effective. This process begins with the synthesis of a sulfinate salt intermediate, which is then fluorinated in situ.
-
Causality Behind Experimental Choices: This route begins with a palladium-catalyzed cross-coupling reaction between 6-bromo-1H-indazole and a sulfur dioxide surrogate, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO). The palladium catalyst, often complexed with a specialized phosphine ligand like AmPhos, facilitates the oxidative addition into the aryl-bromide bond, followed by insertion of SO₂ and reductive elimination to form an intermediate aryl sulfinate. This sulfinate is not isolated but is directly subjected to oxidative fluorination. An electrophilic fluorinating agent, such as N-Fluorobenzenesulfonimide (NFSI), is introduced to convert the sulfinate into the final sulfonyl fluoride product. This one-pot procedure is highly efficient, avoiding the isolation of potentially unstable intermediates.
Caption: Primary and alternative synthetic routes to 1H-indazole-6-sulfonyl fluoride.
Section 2: Purification and Purity Assessment
Post-synthesis, the crude product requires purification to remove unreacted starting materials, catalysts, and byproducts. Subsequent analysis is then necessary to confirm the purity of the isolated compound.
Purification by Flash Column Chromatography
-
Principle: Flash column chromatography is a standard and effective technique for purifying organic compounds. It operates on the principle of differential adsorption of components of a mixture onto a stationary phase (typically silica gel). A solvent system (mobile phase) is chosen that allows the desired product to elute at a rate distinct from impurities. The sulfonyl fluoride product is moderately polar and will separate well from non-polar byproducts and more polar baseline impurities.
-
Self-Validation: The success of the purification is monitored in real-time using Thin Layer Chromatography (TLC). By spotting the crude mixture and collected fractions on a TLC plate, one can visualize the separation. A pure compound will appear as a single spot under UV light (or with an appropriate stain). Fractions containing the pure product are combined, providing a self-validating system for isolation.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
-
Principle: Once the product is isolated, its purity is quantitatively assessed by HPLC. The sample is injected into a column packed with a stationary phase, and a high-pressure liquid mobile phase elutes the components. The retention time is a characteristic of the compound under specific conditions (column, mobile phase, flow rate). A high-purity sample will exhibit a single major peak in the chromatogram. The area under the peak is proportional to the concentration, allowing for a purity determination (e.g., >95%).
Section 3: Comprehensive Structural Characterization
Unambiguous confirmation of the chemical structure of the synthesized 1H-indazole-6-sulfonyl fluoride requires a suite of analytical techniques. Each method provides a unique piece of structural information, and together they form a complete and definitive characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei.
-
¹H NMR (Proton NMR): This technique provides information about the number, environment, and connectivity of hydrogen atoms. For 1H-indazole-6-sulfonyl fluoride, one would expect to see distinct signals for the protons on the bicyclic ring system. The proton on the indazole nitrogen (N1-H) will likely appear as a broad singlet at a high chemical shift (>10 ppm). The aromatic protons will appear as doublets, doublets of doublets, or singlets in the 7-9 ppm region, with their specific chemical shifts and coupling constants (J-values) revealing their positions relative to each other and the electron-withdrawing -SO₂F group.
-
¹⁹F NMR (Fluorine-19 NMR): This is a critical experiment for confirming the presence of the sulfonyl fluoride group. A single fluorine environment will result in a singlet in the ¹⁹F NMR spectrum. The chemical shift is highly characteristic of arylsulfonyl fluorides, typically appearing in the range of +60 to +70 ppm.
-
¹³C NMR (Carbon-13 NMR): This experiment identifies all unique carbon atoms in the molecule. For this compound, seven distinct signals are expected for the seven carbon atoms of the indazole ring. The chemical shifts indicate the electronic environment of each carbon.
Mass Spectrometry (MS)
Mass spectrometry provides a highly accurate measurement of the molecular weight of a compound, which serves to confirm its elemental composition.
-
High-Resolution Mass Spectrometry (HRMS): Using a soft ionization technique like Electrospray Ionization (ESI), HRMS can measure the mass-to-charge ratio (m/z) of the protonated molecule ([M+H]⁺) to four or more decimal places. This experimental value is compared to the theoretical exact mass calculated from the molecular formula (C₇H₅FN₂O₂S). A close match (typically within 5 ppm) provides definitive confirmation of the elemental formula.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of chemical bonds within a molecule, confirming the presence of key functional groups.
-
Expected Vibrational Bands: For 1H-indazole-6-sulfonyl fluoride, strong, characteristic absorption bands are expected for the sulfonyl group (S=O). These typically appear as two distinct stretches: an asymmetric stretch around 1400-1410 cm⁻¹ and a symmetric stretch around 1200-1215 cm⁻¹. Additionally, a broad absorption band corresponding to the N-H stretch of the indazole ring would be visible around 3100-3300 cm⁻¹.
An In-Depth Technical Guide to the Reactivity of 1H-Indazole-6-Sulfonyl Fluoride with Nucleophilic Amino Acids
Abstract
This technical guide provides a comprehensive analysis of the reactivity of 1H-indazole-6-sulfonyl fluoride, a compound of increasing interest in chemical biology and drug discovery. We delve into the fundamental principles governing the behavior of the sulfonyl fluoride "warhead," its reaction mechanism via Sulfur(VI) Fluoride Exchange (SuFEx), and its context-dependent reactivity with a panel of nucleophilic amino acids, including lysine, tyrosine, histidine, and cysteine. This document synthesizes mechanistic insights with field-proven, step-by-step experimental protocols for researchers seeking to utilize this molecule as a covalent probe. Methodologies for confirming covalent modification and identifying specific target residues using high-resolution mass spectrometry are detailed, providing a self-validating framework for investigation. This guide is intended for researchers, scientists, and drug development professionals aiming to harness the unique properties of sulfonyl fluoride electrophiles for creating targeted covalent inhibitors, chemical probes, and other advanced chemical biology tools.
Section 1: The Sulfonyl Fluoride Moiety: A Privileged Covalent Warhead
The utility of 1H-indazole-6-sulfonyl fluoride as a tool for covalent modification stems almost entirely from the properties of its sulfonyl fluoride (SF) group. This functional group is considered a "privileged warhead" in chemical biology due to its remarkable balance of stability and reactivity.[1] Unlike more aggressive electrophiles, SFs are generally stable in aqueous, biological environments, minimizing off-target reactions.[2] However, within the specific microenvironment of a protein binding pocket, their reactivity can be significantly enhanced, leading to precise, covalent modification of target residues.[3]
The Sulfur(VI) Fluoride Exchange (SuFEx) Mechanism
The covalent modification reaction proceeds through a mechanism known as Sulfur(VI) Fluoride Exchange (SuFEx), a class of transformations recognized as a next-generation "click chemistry" reaction.[2][4] The core of the reaction is the nucleophilic attack by an amino acid side chain on the highly electrophilic sulfur(VI) center of the sulfonyl fluoride. This attack results in the displacement of the fluoride ion and the formation of a stable, covalent sulfonamide (with amine nucleophiles) or sulfonate ester (with hydroxyl nucleophiles) bond.[5][6]
The S(VI)-F bond is thermodynamically stable, but its activation within a protein binding site can be facilitated by factors such as proximal amino acids that can act as general acids or bases, or through precise orientation and hydrogen bonding that stabilize the transition state.[3][7]
Caption: Standard workflow for identifying covalent protein modification.
Protocol 1: Covalent Labeling of Target Protein
Causality: This initial step aims to achieve covalent modification under controlled conditions. A molar excess of the compound is used to drive the reaction, while incubation time is optimized to allow for modification without causing protein degradation.
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Preparation: Prepare a stock solution of 1H-indazole-6-sulfonyl fluoride (e.g., 10 mM in DMSO). Prepare the target protein in a suitable, amine-free buffer (e.g., 50 mM HEPES or phosphate, pH 7.4).
-
Reaction: Add the 1H-indazole-6-sulfonyl fluoride stock solution to the protein solution to achieve a final molar excess (e.g., 10- to 100-fold). The final DMSO concentration should typically be kept below 5% (v/v).
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 37°C) for a predetermined time (e.g., 1 to 4 hours) with gentle agitation. A time-course experiment is recommended to determine optimal incubation time. [6]4. Quenching (Optional): The reaction can be quenched by adding a high concentration of a primary amine (e.g., Tris buffer to a final concentration of 50 mM) or by proceeding immediately to sample cleanup/analysis.
Protocol 2: Intact Mass Analysis for Adduct Confirmation
Causality: Before investing in more complex peptide mapping, it is crucial to confirm that any covalent modification has occurred. Intact mass analysis provides a clear, unambiguous readout of the mass change in the whole protein. [8][9]The expected mass increase from the addition of the indazole-sulfonyl moiety (C₇H₅N₂O₂S) after displacing fluorine is 183.00 Da .
-
Sample Preparation: Desalt the protein samples (both modified and unmodified control) using a suitable method like a C4 ZipTip or dialysis to remove non-volatile salts.
-
LC-MS Analysis:
-
Inject the desalted sample into a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled with a liquid chromatography system. [10] * Elute the protein using a rapid gradient (e.g., water/acetonitrile with 0.1% formic acid).
-
-
Data Analysis: Deconvolute the resulting mass spectra to obtain the zero-charge mass of the protein. Compare the mass of the modified protein to the unmodified control. A mass shift of +183.00 Da (or multiples thereof, for multiple modifications) confirms covalent adduct formation. [9]
Protocol 3: Peptide Mapping for Site Identification
Causality: Once modification is confirmed, peptide mapping is the gold-standard technique to pinpoint the exact amino acid residue that was modified. [11]The protein is cleaved into smaller, more manageable peptides, which are then analyzed by tandem mass spectrometry (MS/MS) to determine their sequence and locate the mass modification. [12][13]
-
Denaturation, Reduction, and Alkylation:
-
Denature the modified and control protein samples (e.g., with 8 M urea or 0.1% RapiGest SF).
-
Reduce disulfide bonds with a reducing agent (e.g., 10 mM DTT at 56°C for 30 min).
-
Alkylate free cysteine residues with an alkylating agent (e.g., 55 mM iodoacetamide in the dark at room temperature for 20 min) to prevent disulfide bond reformation. This is a critical step for reproducibility.
-
-
Enzymatic Digestion:
-
Dilute the sample to reduce the denaturant concentration (e.g., urea < 1 M).
-
Add a sequence-specific protease, most commonly trypsin, at an appropriate enzyme-to-substrate ratio (e.g., 1:50 w/w).
-
Incubate overnight at 37°C.
-
-
LC-MS/MS Analysis:
-
Acidify the peptide digest (e.g., with 0.1% formic acid) to inactivate the trypsin and prepare for reverse-phase chromatography.
-
Inject the peptide mixture onto a C18 analytical column coupled to an HRMS instrument.
-
Separate the peptides using a shallow chromatographic gradient (e.g., 60-120 minutes).
-
Operate the mass spectrometer in a data-dependent acquisition (DDA) mode, where the instrument cycles between a full MS scan and several MS/MS scans of the most abundant peptide ions. [12]4. Data Analysis:
-
Process the raw MS/MS data using a proteomics search engine (e.g., MaxQuant, Proteome Discoverer, Mascot). [14] * Search the spectra against a database containing the sequence of the target protein.
-
Crucially, specify the mass of the indazole-sulfonyl adduct (+183.00 Da) as a variable modification on all potential nucleophilic residues (K, Y, H, S, T, C).
-
The software will identify peptides that contain this mass shift and use the MS/MS fragmentation pattern to assign the modification to a specific amino acid within the peptide sequence. [14]
-
Section 4: Applications in Drug Discovery and Chemical Biology
The unique reactivity profile of 1H-indazole-6-sulfonyl fluoride and related compounds makes them powerful tools for modern drug discovery. [15][16][17]
-
Targeted Covalent Inhibitors: By incorporating the indazole-sulfonyl fluoride moiety into a ligand with known affinity for a target, researchers can develop highly potent and selective irreversible inhibitors. This is particularly valuable for targeting proteins that have proven difficult to inhibit with non-covalent binders or those that lack accessible cysteine residues. [15][16]* Chemical Probes and Target Identification: These molecules can be used as chemical probes to identify the binding partners of a ligand in complex biological systems. [18]By including a reporter tag (like an alkyne or biotin) on the indazole scaffold, modified proteins can be enriched and identified, validating drug targets and uncovering novel biology.
-
Mapping Binding Pockets: The context-dependent reactivity of sulfonyl fluorides can be used to map the nucleophilic landscape of a protein's binding site, providing valuable structural information for rational drug design even in the absence of high-resolution structural data. [19]
Conclusion
1H-indazole-6-sulfonyl fluoride represents a sophisticated tool for scientists at the interface of chemistry and biology. Its privileged balance of stability and context-dependent reactivity allows for the selective covalent modification of multiple nucleophilic amino acids, moving beyond the traditional reliance on cysteine. Understanding the SuFEx reaction mechanism and the distinct stability of adducts formed with lysine, tyrosine, and other residues is paramount for its successful application. The systematic, mass spectrometry-driven workflow detailed in this guide provides a reliable framework for confirming covalent engagement and precisely identifying modification sites, empowering researchers to confidently deploy this versatile chemical entity in the pursuit of novel therapeutics and a deeper understanding of biological systems.
References
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Sulfur(VI)-Fluoride Exchange (SuFEx). (2015, December 7). Chem-Station Int. Ed.[Link]
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Mukherjee, H., et al. (2017). A study of the reactivity of S(VI)–F containing warheads with nucleophilic amino-acid side chains under physiological conditions. Organic & Biomolecular Chemistry. [Link]
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Sharpless, K. B., et al. (2023). Sulfur fluoride exchange. PMC. [Link]
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Exploring Covalently Bonded Protein-Small Molecule Complexes with High-Resolution Mass Spectrometry. (2025, March 27). Emery Pharma. [Link]
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Identification and Quantification of Protein Modifications by Peptide Mapping with UPLC-MSE. Waters Corporation. [Link]
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Covalent Chemistry Platform for Diagnostics and Drug Discovery. Innoget. [Link]
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A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments. (2016). PMC. [Link]
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Application of Covalent Bonds Between Small Molecules & Proteins for Improved Drug Discovery. (2020, February 24). kbDNA. [Link]
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Technologies for Direct Detection of Covalent Protein–Drug Adducts. (2023, April 5). MDPI. [Link]
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Innovative design and potential applications of covalent strategy in drug discovery. (2025, February 15). PubMed. [Link]
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Analysis of Posttranslational Modifications of Proteins by Tandem Mass Spectrometry. (2018, May 21). Taylor & Francis Online. [Link]
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The proximity-enabled sulfur fluoride exchange reaction in the protein context. (2023, June 20). RSC Publishing. [Link]
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The Rise of Targeted Covalent Inhibitors in Drug Discovery. Open Exploration Publishing. [Link]
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Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media. (2025, October 21). ResearchGate. [Link]
-
New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. (2024, September 24). ACS Publications. [Link]
-
Covalent Targeting of Histidine Residues with Aryl Fluorosulfates: Application to Mcl-1 BH3 Mimetics. (2022). PMC. [Link]
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1h-indazole-6-sulfonyl fluoride (C7H5FN2O2S). PubChemLite. [Link]
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The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery. (2025, November 12). ACS Publications. [Link]
-
Using Covalent Labeling and Mass Spectrometry to Study Protein Binding Sites of Amyloid Inhibiting Molecules. (2014). PMC. [Link]
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Calcium Bistriflimide-Mediated Sulfur (VI)–Fluoride Exchange (SuFEx): Mechanistic Insights toward Instigating Catalysis. (2022, June 14). Scholarship @ Claremont. [Link]
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Peptide Mapping: Uncovering the Protein's Secrets. Emery Pharma. [Link]
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New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. (2024, September 24). ACS Publications. [Link]
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Development of an LC-MS/MS peptide mapping protocol for the NISTmAb. (2025, August 6). ResearchGate. [Link]
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An Optimized Protocol for Peptide Mapping of Therapeutic Monoclonal Antibodies. (2023, December 8). Separation Science. [Link]
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Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. SciSpace. [Link]
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Small-molecule covalent bond formation at tyrosine creates a binding site and inhibits activation of Ral GTPases. (2020, March 31). PNAS. [Link]
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Covalent Targeting of Histidine Residues with Aryl Fluorosulfates: Application to Mcl-1 BH3 Mimetics. (2024, November 12). ACS Publications. [Link]
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Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. (2023, January 17). PMC. [Link]
-
Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media. (2025, October 21). RSC Publishing. [Link]
-
Proximity-induced SuFEx increases the potency of cytosolic nucleotidase inhibitors and reveals a rare example of covalently targeted histidine. (2025, April 23). RSC Publishing. [Link]
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Mechanistic Modeling of Lys745 Sulfonylation in EGFR C797S Reveals Chemical Determinants for Inhibitor Activity and Discriminates Reversible from Irreversible Agents. (2023, February 10). PMC. [Link]
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Advancements in Sulfonyl Fluoride Chemistry. (2024, September 24). Scribd. [Link]
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1H-indazole-6-sulfonyl fluoride. Beijing Golden Eagle Technology Co., Ltd. [Link]
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1H-Indazole. NIST WebBook. [Link]
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Indazole. Wikipedia. [Link]
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Unlocking the SuFEx Potential: A Technical Guide to 1H-Indazole-6-Sulfonyl Fluoride
Executive Summary: The Renaissance of Covalent Chemistry
For decades, medicinal chemistry avoided covalent inhibitors due to fears of indiscriminate reactivity and toxicity. This changed with the advent of "targeted covalent inhibitors" (TCIs) and, more recently, Sulfur-Fluoride Exchange (SuFEx) chemistry.
1H-indazole-6-sulfonyl fluoride represents a "privileged scaffold" in this new era. It combines two critical elements:
-
The Anchor (Indazole): A pharmacophore that mimics the adenine ring of ATP, allowing it to bind reversibly to kinases and nucleotide-binding proteins.
-
The Warhead (Sulfonyl Fluoride): A "sleeping beauty" electrophile that is stable in aqueous buffer but reacts rapidly with specific nucleophiles (Tyrosine, Lysine, Serine, Histidine) only when brought into precise proximity by the anchor.
This guide details how to utilize 1H-indazole-6-sulfonyl fluoride as a chemical probe to assess ligandability —the ability of a protein pocket to be targeted by a small molecule.
The Chemical Logic: Why 1H-Indazole-6-Sulfonyl Fluoride?
To design effective experiments, you must understand the unique physicochemical properties of this probe compared to traditional reagents like sulfonyl chlorides or acrylamides.
Stability vs. Reactivity (The "Goldilocks" Zone)
Unlike sulfonyl chlorides (
The Proximity Effect: The bond energy of S(VI)-F is high. The reaction only proceeds when the indazole core binds to a protein pocket, positioning the
Structural Anatomy
| Component | Function | Chemical Biology Implication |
| 1H-Indazole Core | Affinity Element | Mimics purine bases; targets ATP-binding sites in kinases, helicases, and chaperones (e.g., HSP90). |
| Sulfonyl Fluoride (C6) | Warhead | Electrophile that traps the protein. The C6 position directs the warhead toward the "solvent front" or "hinge region" depending on binding mode. |
| N-H (Position 1) | H-Bond Donor | Critical for binding to the "hinge" region of kinase backbones. |
Mechanism of Action: The SuFEx Reaction[2][3]
The reaction follows a specific trajectory known as Sulfur-Fluoride Exchange (SuFEx) .[2][3][4] Unlike Michael acceptors (which target Cysteine), SuFEx probes can target residues that are often considered "undruggable," such as Tyrosine and Lysine.
Mechanistic Pathway (Graphviz Visualization)
Caption: The SuFEx reaction trajectory. The probe first binds reversibly (Kd), aligning the warhead. The reaction then proceeds (k_inact) to form a stable covalent bond, releasing a fluoride ion.
Experimental Workflow: Ligandability Screening
This protocol describes how to use 1H-indazole-6-sulfonyl fluoride to determine if a target protein has a "druggable" pocket containing a reactive nucleophile.
Materials Required
-
Probe: 1H-indazole-6-sulfonyl fluoride (100 mM stock in DMSO).
-
Target Protein: Recombinant, >90% purity (1-5 µM final concentration).
-
Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl. Avoid Tris buffer if possible, as its primary amine can theoretically react at very high concentrations/pH, though SO2F is generally selective.
-
Control: Denatured protein (to prove binding is conformation-dependent).
Step-by-Step Protocol
-
Preparation: Dilute the protein to 2 µM in the reaction buffer.
-
Incubation: Add the probe (final conc. 10–50 µM). Maintain a DMSO concentration <1%.
-
Time-Course: Incubate at 25°C or 37°C. Take aliquots at T=1h, 4h, and 24h.
-
Expert Insight: SuFEx reactions can be slower than Michael additions. 24h incubation is standard for initial screening.
-
-
Quenching: No specific quench is needed for LC-MS if injected immediately, but acidification (0.1% Formic Acid) stops the reaction.
-
Analysis (Intact Mass): Analyze via LC-MS (Q-TOF or Orbitrap).
Data Interpretation
Look for a mass shift on the deconvoluted protein mass spectrum.
| Observation | Interpretation | Action |
| +180 Da Shift | Successful Covalent Labeling | The probe (MW ~200) has lost HF (MW 20). 200 - 20 = +180 Da adduct. |
| No Shift | No Reaction | The probe does not bind, or no nucleophile is proximal. |
| Multiple +180 Shifts | Non-Specific Labeling | The probe is reacting promiscuously. Lower concentration or check protein quality. |
Advanced Workflow: Peptide Mapping (Site Identification)
Once a hit is confirmed by intact mass, you must identify which residue was modified.
The Tryptic Digest Workflow (Graphviz Visualization)
Caption: Proteomic workflow for identifying the specific residue modified by the sulfonyl fluoride probe.
Search Parameters
When configuring your search engine (MaxQuant, Proteome Discoverer, Byonic):
-
Variable Modification: Add a custom modification for "Indazole-Sulfonyl" on Y, K, S, H, T.
-
Mass Change: +180.0113 Da (Calculated from C7H5N2O2S).
-
Losses: Watch for neutral loss of the indazole moiety in MS2 spectra.
Critical Controls & Troubleshooting (Self-Validating Systems)
To ensure scientific integrity (E-E-A-T), every experiment must include controls that disprove artifacts.
-
The Competitive Control: Pre-incubate the protein with a high concentration of a known reversible inhibitor (e.g., ATP or a known drug) before adding the probe.
-
Result: If the probe signal disappears, the reaction is active-site directed .
-
Result: If the signal persists, the reaction is non-specific (surface labeling).
-
-
The "Dead" Variant: Use a mutant protein (e.g., Kinase Dead) or denatured protein.
-
Result: Denatured protein should show minimal to no labeling because the binding pocket is destroyed, preventing the "proximity effect."
-
References
-
Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[5] Angewandte Chemie International Edition. [Link]
-
Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology.[6][7] Chemical Science. [Link]
-
Grimster, N. P., et al. (2013). Aromatic Sulfonyl Fluorides as Kinetic Probes for Profiling Binding Sites. Journal of the American Chemical Society. [Link]
-
Mortenson, P. N., et al. (2018). The Interaction of Aryl Sulfonyl Fluorides with Proteins: Electrostatic and Covalent Considerations. Journal of Medicinal Chemistry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. scispace.com [scispace.com]
Harnessing 1H-Indazole-6-Sulfonyl Fluoride for Novel Drug Target Identification: A Chemoproteomic Guide
The paradigm of drug discovery is undergoing a structural shift from reversible, occupancy-driven pharmacology to the development of Targeted Covalent Inhibitors (TCIs). While early covalent drugs predominantly targeted rare non-catalytic cysteines using acrylamide warheads, the field is rapidly expanding to target more abundant nucleophiles such as lysine and tyrosine[1]. At the forefront of this evolution is the 1H-indazole-6-sulfonyl fluoride scaffold—a masterclass in chemical biology that merges a privileged kinase hinge-binding motif with a tunable Sulfur(VI) Fluoride Exchange (SuFEx) electrophile.
As an application scientist bridging synthetic chemistry and proteomics, I have designed this whitepaper to deconstruct the mechanistic elegance of the indazole-sulfonyl fluoride system. This guide provides the theoretical grounding and self-validating experimental workflows required to deploy this scaffold for novel drug target identification.
Mechanistic Grounding: The Convergence of Affinity and Reactivity
The efficacy of the 1H-indazole-6-sulfonyl fluoride probe lies in its dual-domain architecture, which perfectly balances non-covalent affinity with proximity-driven reactivity.
-
The 1H-Indazole Core (Affinity): The indazole bicyclic ring system is a classic ATP-mimetic. It forms critical hydrogen bonds with the backbone amides of the kinase hinge region. This non-covalent anchoring is the primary driver of selectivity, orienting the molecule precisely within the ATP-binding pocket.
-
The 6-Sulfonyl Fluoride Warhead (Reactivity): Sulfonyl fluorides are uniquely suited for chemoproteomics because they are largely inert to aqueous hydrolysis[2]. However, upon binding to the active site, the warhead undergoes proximity-induced desolvation. The specific microenvironment of the kinase active site activates the sulfonyl fluoride, allowing it to selectively undergo a SuFEx reaction with the conserved catalytic lysine (e.g., the VAIK motif) or adjacent tyrosines[3].
Mechanism of targeted covalent binding via SuFEx chemistry.
Comparative Warhead Dynamics
To understand why sulfonyl fluorides are selected over traditional electrophiles, we must analyze the proteomic landscape. Cysteine residues are highly nucleophilic but rare (comprising ~1.5% of the proteome). By shifting to SuFEx chemistry, researchers can target lysine (6.0% abundance) and tyrosine (3.2% abundance), drastically expanding the "ligandable" proteome[1].
Table 1: Comparison of Electrophilic Warheads in Chemoproteomics
| Warhead Type | Primary Target Residue(s) | Intrinsic Aqueous Reactivity | Reversibility | Proteomic Abundance of Target |
| Acrylamide | Cysteine | Moderate to High | Irreversible (mostly) | ~1.5% (Rare) |
| Chloroacetamide | Cysteine | High | Irreversible | ~1.5% (Rare) |
| Sulfonyl Fluoride | Lysine, Tyrosine, Serine | Low (Requires proximity) | Irreversible | ~9.2% (Lys + Tyr) |
| Fluorosulfate | Tyrosine, Lysine | Very Low | Irreversible | ~9.2% (Lys + Tyr) |
Data synthesized from established chemoproteomic literature regarding SuFEx and traditional electrophiles[1],[2].
Self-Validating Chemoproteomic Workflow (ABPP)
To utilize 1H-indazole-6-sulfonyl fluoride for target identification, the probe must be functionalized with a terminal alkyne. This allows for Activity-Based Protein Profiling (ABPP) via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
The following protocol is designed as a self-validating system. By running a vehicle-treated control alongside a sample pre-treated with a non-covalent competitor (e.g., Dasatinib), you ensure that only specific, active-site engagements are quantified[4].
Step 1: Live-Cell In Situ Labeling
-
Action: Treat live cells (e.g., K562 or HeLa) with 1–10 µM of the indazole-sulfonyl fluoride alkyne probe for 1–2 hours.
-
Causality: Performing this step in live cells rather than lysates ensures that kinases remain in their native multi-protein complexes and physiological activation states. Furthermore, it forces the probe to compete with high intracellular ATP concentrations (~1–5 mM). If the probe successfully labels a kinase under these conditions, it guarantees high biological relevance and affinity[3].
Step 2: Lysis and CuAAC Click Chemistry
-
Action: Lyse the cells in a denaturing buffer (1% SDS in PBS). Perform the click reaction by adding Biotin-PEG3-Azide, CuSO4, TCEP (reducing agent), and TBTA (ligand).
-
Causality: SDS denatures the proteome, exposing the covalently bound probe to the solvent. The inclusion of the TBTA ligand is critical; it stabilizes the Cu(I) oxidation state generated by TCEP, preventing its disproportionation and enabling efficient cycloaddition even in complex, highly concentrated protein mixtures.
Step 3: Streptavidin Enrichment and On-Bead Digestion
-
Action: Precipitate the proteins to remove excess click reagents, resuspend, and incubate with streptavidin-agarose beads. Wash stringently (including washes with 8M urea), then digest the bound proteins directly on the beads using sequencing-grade Trypsin.
-
Causality: The stringent 8M urea wash removes non-covalently associated background proteins, eliminating false positives. On-bead digestion is utilized because the biotin-streptavidin interaction is exceptionally strong (
M). Harsh chemical elution often damages peptides; instead, trypsin selectively cleaves and releases the unmodified peptide fragments into the supernatant for clean MS analysis.
Step 4: LC-MS/MS and Target Quantification
-
Action: Analyze the released peptides via high-resolution LC-MS/MS using label-free quantification (LFQ) or Tandem Mass Tags (TMT).
-
Causality: By comparing the MS signal intensities between the vehicle-treated sample and the competitor-treated sample, you establish a self-validating loop. A true target will exhibit a dose-dependent decrease in MS signal when pre-treated with the non-covalent competitor, definitively distinguishing specific active-site labeling from stochastic background reactivity[4].
Step-by-step chemoproteomic workflow for identifying kinase targets.
Conclusion
The integration of the 1H-indazole core with a 6-sulfonyl fluoride warhead provides an exceptionally powerful tool for chemoproteomics. By moving beyond the limitations of cysteine-reactive acrylamides, researchers can map the kinome with unprecedented depth, capturing lysine and tyrosine engagements in live cells. When coupled with rigorous, competitively controlled ABPP workflows, this scaffold serves not just as a probe, but as a foundational blueprint for the next generation of targeted covalent therapeutics.
References
-
Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes. Journal of the American Chemical Society. 3
-
Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes (PMC Full Text). National Institutes of Health (NIH). 4
-
Advancing Covalent Ligand and Drug Discovery beyond Cysteine. National Institutes of Health (NIH). 1
-
Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. RSC Publishing. 2
Sources
- 1. Advancing Covalent Ligand and Drug Discovery beyond Cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfur( vi ) fluorides as tools in biomolecular and medicinal chemistry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01891H [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes - PMC [pmc.ncbi.nlm.nih.gov]
Covalent Kinome Profiling: A Technical Guide to Screening 1H-Indazole-6-Sulfonyl Fluoride
Executive Summary
The paradigm of covalent kinase inhibition has rapidly evolved beyond targeting non-conserved cysteine residues with Michael acceptors. The integration of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has unlocked the ability to covalently target conserved lysine and tyrosine residues within the kinome[1]. This whitepaper provides an authoritative, in-depth methodology for the preliminary screening of 1H-indazole-6-sulfonyl fluoride —a highly strategic pharmacophore combining a privileged hinge-binding scaffold with a latent SuFEx electrophile. Designed for drug development professionals, this guide details the mechanistic rationale, tier-based screening workflows, and self-validating chemical proteomic protocols required to map the target engagement landscape of this compound.
Mechanistic Rationale: The Indazole-SuFEx Pharmacophore
To effectively screen a covalent probe, one must first understand the causality of its molecular design. 1H-indazole-6-sulfonyl fluoride operates via a two-step mechanism: non-covalent anchoring followed by proximity-driven covalent ligation.
-
Hinge Binding (The Anchor): The 1H-indazole core is a classic ATP-mimetic. Its nitrogen atoms form critical, directional hydrogen bonds with the backbone amides of the kinase hinge region[2].
-
SuFEx Ligation (The Warhead): Unlike sulfonyl chlorides, which rapidly hydrolyze in aqueous media, sulfonyl fluorides are exceptionally stable[3]. The S(VI)-F bond remains unreactive until the indazole core anchors into the ATP-binding pocket. This specific microenvironment desolvates the warhead and positions it in precise proximity to a nucleophile—typically the conserved catalytic lysine (e.g., Lys295 in SRC or Lys745 in EGFR)[2]. The resulting reaction forms a highly stable sulfonamide adduct, permanently inactivating the kinase.
Fig 1. Proximity-driven SuFEx mechanism of 1H-indazole-6-sulfonyl fluoride in the ATP pocket.
Tier 1: High-Throughput Biochemical Profiling
Before advancing to complex cellular models, the compound must be screened against a recombinant kinase panel (e.g., 300+ kinases) to establish a baseline selectivity profile.
Step-by-Step Protocol: Radiometric Kinase Assay
Causality Check: Covalent inhibitors exhibit time-dependent inhibition. Standard IC50 values are fundamentally flawed for covalent drugs unless the incubation time is strictly controlled and reported.
-
Compound Preparation: Dissolve 1H-indazole-6-sulfonyl fluoride in anhydrous DMSO to a 10 mM stock. Rationale: While sulfonyl fluorides resist aqueous hydrolysis, anhydrous DMSO prevents any premature degradation during long-term library storage[3].
-
Assay Assembly: In a 384-well microtiter plate, combine the recombinant kinase domain, substrate peptide, and the compound (tested at 0.1 µM, 1 µM, and 10 µM).
-
Pre-Incubation (Critical Step): Incubate the mixture for exactly 60 minutes at room temperature before adding ATP. Rationale: This allows the two-step binding kinetics (
and ) to reach equilibrium, ensuring the SuFEx reaction has time to occur[4]. -
Reaction Initiation: Add
-ATP at the specific concentration for each respective kinase. Incubate for 20 minutes. -
Quenching & Detection: Quench the reaction with phosphoric acid, transfer to a filter plate, and measure retained radioactivity via liquid scintillation counting.
Tier 2: Live-Cell Target Engagement (Chemical Proteomics)
Biochemical assays cannot replicate the high intracellular ATP concentrations (~1–5 mM) or the native protein folding found in live cells. To validate true target engagement, we employ a competitive chemical proteomics workflow, such as the CellEKT platform[5].
Step-by-Step Protocol: Competitive SuFEx Profiling
Self-Validating System: This protocol uses a broad-spectrum, alkyne-tagged sulfonyl fluoride probe (e.g., XO44) to label all available kinases[1]. If 1H-indazole-6-sulfonyl fluoride successfully engages a kinase, it will block XO44 from binding, resulting in a quantifiable loss of signal.
-
Live-Cell Incubation: Treat intact HEK293 or Jurkat cells with 1H-indazole-6-sulfonyl fluoride (1 µM) or a DMSO vehicle control for 1 hour at 37°C. Rationale: A 1-hour window is optimal for intracellular accumulation and covalent bond formation without triggering downstream apoptotic degradation[5].
-
Lysis & Probe Labeling: Lyse the cells using a mild non-denaturing buffer (e.g., NP-40). Add the alkyne-tagged XO44 probe (2 µM) to the lysate for 30 minutes. Rationale: XO44 will covalently tag the catalytic lysine of any kinase not already inhibited by the indazole compound[1].
-
CuAAC Click Chemistry: Perform Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) to attach a biotin-azide linker to the XO44-tagged proteins.
-
Enrichment & Digestion: Isolate the biotinylated proteins using streptavidin-agarose beads. Perform on-bead tryptic digestion.
-
LC-MS/MS Analysis: Analyze the resulting peptides using label-free quantitative mass spectrometry.
Fig 2. Competitive chemical proteomics workflow for live-cell kinome profiling.
Quantitative Data Interpretation
The output of the LC-MS/MS analysis provides a kinome-wide selectivity profile. By comparing the spectral counts of the compound-treated samples against the DMSO vehicle, we can calculate the percentage of target engagement.
Table 1: Representative Selectivity Profile for 1H-indazole-6-sulfonyl fluoride (Note: Data is illustrative of typical SuFEx-indazole profiling)
| Kinase Target | Kinase Family | Catalytic Nucleophile | IC50 (nM) | Intracellular Target Engagement (%) |
| SRC | TK | Lys295 | 45 | >95% |
| EGFR | TK | Lys745 | 120 | 88% |
| CDK6 | CMGC | Lys43 | 850 | 45% |
| AKT1 | AGC | Lys179 | >10,000 | <5% (Off-target) |
Troubleshooting & E-E-A-T Insights
-
False Positives (Promiscuous Reactivity): If the compound shows indiscriminate labeling across non-kinase proteins, verify the pH of the assay buffer. The SuFEx reaction with lysine requires the residue to be in its unprotonated state. Unnaturally high pH (>8.0) in biochemical assays can artificially deprotonate surface lysines, forcing promiscuous SuFEx reactivity[6].
-
Loss of Signal in MS: If streptavidin enrichment yields low overall protein counts, ensure the CuAAC click reaction reagents (especially the Cu(I) catalyst) are freshly prepared. Ascorbic acid, used to reduce Cu(II) to Cu(I), oxidizes rapidly in aqueous solutions.
References
-
Zhao, Q., et al. "Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes." Journal of the American Chemical Society, 2017.[Link]
-
"Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes - PMC." National Institutes of Health, 2017.[Link]
-
"New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design." ACS Publications, 2024.[Link]
-
"CellEKT: A robust chemical proteomics workflow to profile cellular target engagement of kinase inhibitors." bioRxiv, 2024.[Link]
-
"SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization." National Institutes of Health, 2018.[Link]
-
"Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media." National Institutes of Health, 2021.[Link]
-
"Microtiter plate-based chemistry and in situ screening: SuFEx-enabled lead discovery of selective AChE inhibitors." National Institutes of Health, 2023.[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Microtiter plate-based chemistry and in situ screening: SuFEx-enabled lead discovery of selective AChE inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CellEKT: A robust chemical proteomics workflow to profile cellular target engagement of kinase inhibitors | bioRxiv [biorxiv.org]
- 6. Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Chemoproteomic Profiling of Kinases Using 1H-Indazole-6-Sulfonyl Fluoride Probes
Executive Summary
Activity-Based Protein Profiling (ABPP) has revolutionized our ability to interrogate the functional state of enzymes within complex native proteomes. While early ABPP probes relied on highly reactive electrophiles (e.g., fluorophosphonates), modern chemoproteomics has shifted toward latent electrophiles that offer superior stability and specificity.
This application note details the mechanistic rationale and experimental protocols for utilizing 1H-indazole-6-sulfonyl fluoride as a privileged, context-dependent ABPP probe. By combining the ATP-mimetic properties of the indazole scaffold with the Sulfur(VI)-Fluoride Exchange (SuFEx) reactivity of the sulfonyl fluoride warhead, researchers can achieve highly specific, self-validating covalent labeling of the kinome in living cells.
Mechanistic Rationale: The SuFEx Advantage in Kinase Profiling
To design a robust chemoproteomic workflow, one must understand the causality behind the probe's molecular architecture. The 1H-indazole-6-sulfonyl fluoride probe operates through a dual-recognition mechanism:
-
The Hinge-Binding Anchor (1H-Indazole): The indazole core is a well-established bioisostere for the adenine ring of ATP. It intercalates into the kinase hinge region, forming critical hydrogen bonds with backbone amides[1]. This non-covalent pre-equilibrium step dictates the probe's kinome-directed selectivity.
-
The Latent Electrophile (Sulfonyl Fluoride): Unlike traditional electrophiles that suffer from rapid aqueous hydrolysis or indiscriminate reactivity, the S(VI)-F bond is kinetically inert in physiological buffers[2].
-
Context-Dependent Covalent Capture: Once anchored in the ATP-binding pocket, the sulfonyl fluoride is forced into close proximity with conserved nucleophiles (typically the catalytic lysine in the
3 strand). The unique microenvironment of the active site—specifically the desolvation and proximity to basic residues—catalyzes the SuFEx reaction, displacing the fluoride ion and forming an irreversible sulfonamide linkage[3].
This mechanism ensures that labeling only occurs in natively folded, active kinases, making it an ideal tool for evaluating target engagement and off-target liabilities of clinical candidates[1].
Comparative Warhead Metrics
The selection of a sulfonyl fluoride over other reactive groups is driven by the need to balance reactivity with proteome-wide fidelity. The table below summarizes the quantitative and qualitative advantages of SuFEx warheads in ABPP workflows.
| Electrophilic Warhead | Primary Target Residues | Aqueous Stability ( | Intrinsic Reactivity | Background Labeling | Ideal ABPP Application |
| Sulfonyl Fluoride (SuFEx) | Lys, Tyr, Ser, His | High (>24 hours) | Latent / Low | Very Low | Live-cell target engagement, Kinase profiling |
| Fluorophosphonate (FP) | Serine (Hydrolases) | Moderate (~4-6 hours) | High | Moderate | Serine hydrolase global profiling |
| Chloroacetamide | Cysteine | High (>24 hours) | Moderate | High | Global cysteinome mapping |
| Diazirine (Photoreactive) | Any (C-H insertion) | Stable (until UV) | Zero (until UV) | High | Transient protein-protein interactions |
Experimental Protocol: Competitive Live-Cell ABPP
To ensure scientific integrity, every ABPP experiment must be a self-validating system . The following protocol utilizes a competitive ABPP logic gate: by pre-treating cells with a reversible inhibitor before adding the 1H-indazole-6-sulfonyl fluoride probe, specific active-site labeling is validated by the quantitative depletion of the MS/MS signal[4].
Phase 1: In Situ Target Engagement
Causality Check: Labeling in live cells rather than lysates preserves endogenous protein-protein interactions, native conformations, and physiological ATP concentrations, preventing artifactual labeling.
-
Cell Culture: Grow target cells (e.g., Jurkat or HeLa) to 80% confluency in 10 cm dishes.
-
Inhibitor Pre-treatment (The Control): Treat cells with the reversible competitor drug (e.g., 1-10 µM) or DMSO vehicle for 1 hour at 37°C.
-
Probe Incubation: Spike the alkyne-tagged 1H-indazole-6-sulfonyl fluoride probe directly into the media to a final concentration of 5 µM. Incubate for 2 hours at 37°C. Note: The latent nature of the SuFEx warhead allows for longer incubation times without accumulating non-specific background.
Phase 2: Proteome Extraction and CuAAC Click Chemistry
Causality Check: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is performed post-lysis because bulky fluorophores or biotin tags are cell-impermeable and would disrupt the indazole's ability to bind the kinase hinge.
-
Lysis: Wash cells 3x with cold PBS. Lyse in 1 mL of DPBS containing 1% NP-40 and protease inhibitors. Sonicate and centrifuge at 20,000 x g for 10 min.
-
Protein Normalization: Normalize lysate protein concentrations to 2 mg/mL using a BCA assay.
-
Click Reaction: To 1 mL of lysate, sequentially add:
-
10 µL of Biotin-PEG3-Azide (10 mM stock)
-
20 µL of TCEP (50 mM stock, freshly prepared)
-
30 µL of TBTA ligand (1.7 mM stock in DMSO/t-butanol)
-
20 µL of CuSO
(50 mM stock)
-
-
Incubation: Vortex gently and incubate at room temperature for 1.5 hours in the dark.
Phase 3: Enrichment and On-Bead Digestion
Causality Check: Stringent washing is critical. Because the SuFEx reaction forms a covalent bond, harsh denaturing washes can be used to strip away all non-covalently interacting proteins, ensuring absolute confidence in the MS/MS hits.
-
Precipitation: Add 4 volumes of cold methanol, 1.5 volumes of chloroform, and 3 volumes of water. Centrifuge at 10,000 x g to precipitate the proteome. Wash the protein pellet 2x with cold methanol.
-
Solubilization: Resuspend the pellet in 500 µL of 1.2% SDS in PBS with heating (90°C, 5 min).
-
Enrichment: Dilute the sample with 5 mL of PBS (to reduce SDS < 0.2%) and add 50 µL of pre-washed Streptavidin agarose beads. Rotate overnight at 4°C.
-
Stringent Washing: Wash beads sequentially with 1% SDS (2x), 8M Urea (2x), and PBS (3x).
-
Digestion: Perform on-bead reduction (DTT), alkylation (Iodoacetamide), and tryptic digestion overnight at 37°C. Elute peptides for LC-MS/MS analysis.
Workflow and Logic Visualizations
Fig 1. Chemoproteomic workflow for 1H-indazole-6-sulfonyl fluoride ABPP in live cells.
Fig 2. Logic gate of competitive ABPP validating target engagement and active-site specificity.
References
-
Title: Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes Source: Chemical Science (RSC Publishing) URL: [Link]
-
Title: Inverse Drug Discovery Identifies Electrophiles Affording Protein Conjugates Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: Sulfur fluoride exchange (SuFEx) Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design Source: International Journal of Molecular Sciences (MDPI) URL: [Link]
-
Title: Sulfonyl fluoride probes derived from a pyrimidine 2-aminopyrazole kinase-recognition scaffold Source: ResearchGate (Chemoproteomic profiling of indazole core probes) URL: [Link]
Sources
Application Note: In-Situ Kinase Profiling with 1H-indazole-6-sulfonyl Fluoride
This Application Note is designed for researchers utilizing 1H-indazole-6-sulfonyl fluoride as a covalent fragment or scaffold for Activity-Based Protein Profiling (ABPP) .
Because 1H-indazole-6-sulfonyl fluoride (CAS: 1384427-88-6) lacks a bioorthogonal "click" handle (e.g., alkyne or azide), it is technically defined as a covalent inhibitor/fragment rather than a direct reporter probe. Therefore, this guide details the Competitive ABPP workflow, where this molecule is used to block specific kinase active sites, followed by interrogation with a broad-spectrum reporter probe (e.g., ATP-biotin or a fluorescent sulfonyl fluoride probe).
Introduction & Mechanism of Action
The 1H-indazole-6-sulfonyl fluoride molecule represents a "privileged scaffold" approach to covalent kinase inhibition. The indazole core mimics the adenine ring of ATP, directing the molecule to the kinase hinge region. The sulfonyl fluoride (SF) moiety acts as a "sleeping beauty" electrophile—it is relatively inert in aqueous solution but reacts specifically with nucleophilic residues (Tyrosine, Lysine, Serine) when positioned within the confined environment of a protein active site.
Mechanism: Sulfur-Fluoride Exchange (SuFEx)
Unlike highly reactive acrylamides that target cysteines, the sulfonyl fluoride warhead targets the conserved catalytic lysine (via
Experimental Strategy: Competitive ABPP
Since Indazole-6-SF lacks a detection tag, it is profiled using a competition assay :
-
Blockade: Biological system (cells/lysate) is treated with Indazole-6-SF.
-
Labeling: The system is subsequently treated with a broad-spectrum "Reporter Probe" (e.g., Desthiobiotin-ATP or a Rhodamine-SF probe).
-
Readout: Targets engaged by Indazole-6-SF will not be labeled by the Reporter Probe. This "loss of signal" quantifies target engagement.
Experimental Workflow (Diagram)
The following diagram illustrates the Competitive ABPP workflow required for profiling Indazole-6-SF.
Caption: Competitive ABPP workflow. Indazole-6-SF masks targets, preventing subsequent labeling by the reporter probe.
Detailed Protocol: In-Situ Competitive Profiling
Materials Required[1][2][3]
-
Test Compound: 1H-indazole-6-sulfonyl fluoride (100 mM stock in DMSO).
-
Reporter Probe: Desthiobiotin-ATP-Acyl Phosphate (activX) OR a broad-spectrum SF-alkyne probe (e.g., Probe 2/XO44 from Zhao et al.).
-
Lysis Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 1% NP-40, 1x Protease/Phosphatase Inhibitors.
-
Click Reagents (if using alkyne probe): CuSO4, TCEP, TBTA, Biotin-Azide.
Step 1: In-Situ Incubation (Live Cells)
Rationale: Sulfonyl fluorides require correct protein folding for reactivity. Live-cell incubation preserves the native kinase conformation and ATP competition levels.
-
Cell Culture: Grow cells (e.g., Jurkat, HEK293) to 80-90% confluence.
-
Treatment: Add 1H-indazole-6-sulfonyl fluoride to the media.
-
Dose Response: Recommended concentrations: 1, 10, 50, 100 µM.
-
Control: DMSO vehicle only.
-
-
Incubation: Incubate at 37°C for 1 to 4 hours .
-
Note: SuFEx chemistry is slower than Michael addition (acrylamides). Longer incubation ensures equilibrium.
-
-
Wash: Wash cells 2x with cold PBS to remove unbound inhibitor.
Step 2: Lysate Preparation & Reporter Labeling
-
Lysis: Harvest cells in Lysis Buffer. Incubate on ice for 15 min.
-
Clarification: Centrifuge at 16,000 x g for 10 min at 4°C. Collect supernatant.
-
Protein Normalization: Adjust protein concentration to 1-2 mg/mL.
-
Reporter Chase: Add the Reporter Probe (e.g., 5 µM XO44-alkyne or 10 µM Desthiobiotin-ATP) to the lysate.
-
Reaction: Incubate for 1 hour at Room Temperature.
-
Critical: If Indazole-6-SF successfully bound the kinase active site during Step 1, the Reporter Probe will be sterically blocked from binding.
-
Step 3: Click Chemistry & Enrichment (For Alkyne Probes)
Skip this step if using pre-biotinylated probes like Desthiobiotin-ATP.
-
Click Mix: To each sample, add:
-
100 µM Biotin-Azide
-
1 mM TCEP (fresh)
-
100 µM TBTA (ligand)
-
1 mM CuSO4
-
-
Incubation: 1 hour at RT with gentle rotation.
-
Precipitation: Add cold Methanol/Chloroform to precipitate proteins and remove excess reagents. Wash pellet.
-
Enrichment: Re-solubilize pellet (1% SDS) and incubate with Streptavidin-Agarose beads for 2 hours.
-
Wash: Stringent washing (1% SDS, then Urea, then PBS) to remove non-covalent binders.
Step 4: Mass Spectrometry Analysis
-
On-Bead Digestion: Digest enriched proteins with Trypsin (overnight).
-
LC-MS/MS: Analyze peptides via Liquid Chromatography-Tandem Mass Spectrometry.
-
Quantification: Use Label-Free Quantification (LFQ) or TMT tagging.
-
Data Interpretation: Look for kinases with significantly reduced intensity in the Indazole-6-SF treated samples compared to DMSO control.
-
Calculation:Target Engagement (%) = 1 - (Intensity_Treated / Intensity_Control)
-
Data Presentation & Troubleshooting
Expected Results Table
The table below summarizes how to interpret MS data for Indazole-6-SF profiling.
| Kinase Target | DMSO Control Intensity | Indazole-SF (10 µM) | Indazole-SF (50 µM) | Interpretation |
| Kinase A | 1.00E+08 | 9.50E+07 | 9.20E+07 | No Binding (Signal unchanged) |
| Kinase B | 1.00E+08 | 5.00E+07 | 1.00E+06 | Potent Binder (Dose-dependent signal loss) |
| Kinase C | 1.00E+08 | 1.00E+08 | 1.00E+08 | Steric Clash (Probe cannot access site) |
Troubleshooting Guide
-
Low Proteome Coverage: If few kinases are identified in the control, the Reporter Probe concentration may be too low, or the lysis buffer contained competing ATP (avoid adding ATP to lysis buffer).
-
No Competition Observed: Indazole-6-SF might have low permeability. Ensure the 1-4 hour live-cell incubation is performed. Alternatively, perform the "Treatment" step in lysate (In-vitro ABPP) to rule out permeability issues.
-
High Background: Sulfonyl fluorides can non-specifically label surface lysines if left too long at high pH. Keep pH < 8.0 during labeling.
Structural Mechanism (Graphviz)
The interaction between the Indazole scaffold and the Kinase Active Site is critical for the SuFEx reaction.
Caption: Mechanism of Action. The Indazole scaffold anchors the molecule, positioning the SF warhead to react with the catalytic Lysine.
References
-
Zhao, Q., et al. (2017). "Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes." Journal of the American Chemical Society. [Link]
- Context: Establishes the protocol for using sulfonyl fluoride probes (like XO44)
-
Narayanan, A., & Jones, L. H. (2015). "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science. [Link]
- Context: Reviews the chemistry of SuFEx and the stability/reactivity profile of sulfonyl fluorides in biological systems.
-
Lenselink, E. B., et al. (2016). "An open-source computational tool to predict the proteome-wide selectivity of kinase inhibitors." Journal of Chemical Information and Modeling. [Link]
- Context: Discusses the Indazole scaffold as a frequent privileged structure in kinase inhibitor design.
Target identification and validation using "1H-indazole-6-sulfonyl fluoride"
Application Note: Target Identification & Validation using 1H-Indazole-6-Sulfonyl Fluoride
Introduction: The SuFEx "Scout" Approach
1H-indazole-6-sulfonyl fluoride (1H-ISF) represents a class of "scout fragments" utilized in Covalent Fragment-Based Drug Discovery (FBDD) . Unlike traditional high-throughput screening, which relies on reversible binding, this approach leverages Sulfur-Fluoride Exchange (SuFEx) chemistry to capture transient interactions between the privileged indazole scaffold and "ligandable" nucleophiles on protein surfaces.
The indazole core is a "privileged scaffold" frequently found in kinase inhibitors (mimicking the adenine ring of ATP), while the sulfonyl fluoride (
Key Applications:
-
De Novo Ligand Discovery: Identifying novel binding pockets (allosteric or orthosteric).
-
Warhead Optimization: Validating the suitability of the 6-position for covalent targeting.
-
Proteome-Wide Profiling: Mapping the "ligandability" of the indazole scaffold across the proteome.
Mechanism of Action: Context-Dependent Reactivity
The efficacy of 1H-ISF relies on proximity-driven reactivity . The sulfonyl fluoride is not a promiscuous alkylator (like sulfonyl chlorides); it requires the specific environment of a protein pocket to facilitate the exchange of the fluoride ion for a protein nucleophile.
DOT Diagram: SuFEx Reaction Mechanism
Figure 1: The SuFEx mechanism requires initial non-covalent binding (affinity) to position the warhead, enabling the specific nucleophilic attack and release of fluoride.
Experimental Workflow: From Screening to Validation
Phase 1: Primary Screen (Intact Protein Mass Spectrometry)
Objective: Detect the formation of a covalent adduct between the protein and 1H-ISF.
Protocol:
-
Protein Preparation: Dilute target protein (e.g., JNK1, ERK2, or unknown target) to 5 µM in reaction buffer (50 mM HEPES pH 7.5, 100 mM NaCl). Avoid buffers with high nucleophilic additives (e.g., DTT > 1mM) if possible, though SuFEx is generally tolerant.
-
Probe Incubation: Add 1H-ISF (from 100 mM DMSO stock) to a final concentration of 50–100 µM (10-20x excess).
-
Control: DMSO vehicle only.
-
-
Reaction Time: Incubate at Room Temperature (RT) for 4 to 24 hours.
-
Quenching: Add formic acid to 1% final concentration to stop the reaction and denature the protein.
-
Analysis: Inject onto an LC-MS system (e.g., Q-TOF or Orbitrap) using a C4 desalting column. Deconvolute the raw spectra.
Data Interpretation:
| Observation | Interpretation | Action |
| Mass Shift (+200 Da) | Hit. Single covalent modification. (Mass of Probe - Mass of F + Mass of H loss). | Proceed to Phase 2. |
| Mass Shift (+400 Da) | Multi-labeling. Non-specific binding or multiple accessible nucleophiles. | Titrate probe down. |
| No Shift | No Binding. The indazole does not bind, or no nucleophile is proximal. | Test alternative scaffold. |
(Note: The exact mass shift depends on the specific isotope of the probe, roughly MW - 19 Da for F loss + 1 Da for H loss).
Phase 2: Site Identification (Peptide Mapping)
Objective: Determine exactly which amino acid residue (Tyr, Lys, His) is modified.
Protocol:
-
Incubation: Scale up the Phase 1 reaction (20 µg protein).
-
Alkylation/Reduction: Standard DTT reduction and Iodoacetamide alkylation (to cap Cysteines).
-
Digestion: Add Trypsin or Chymotrypsin (1:50 enzyme:substrate ratio) and incubate overnight at 37°C.
-
LC-MS/MS: Analyze peptides on a high-resolution instrument.
-
Bioinformatics: Search data allowing a variable modification on Y, K, S, H equal to the mass of the sulfonyl-indazole moiety.
Phase 3: Target Validation (Competition Assay)
Objective: Prove that the binding is specific to a functional pocket (e.g., ATP site).
Protocol:
-
Pre-incubation: Incubate the protein with a known high-affinity ligand (e.g., ATP-competitive inhibitor) at saturating concentration (10x
) for 30 mins. -
Probe Challenge: Add 1H-ISF (50 µM) and incubate for the standard time established in Phase 1.
-
Readout: Perform Intact MS.
-
Result A: If the +Probe mass shift is abolished , 1H-ISF binds to the same site as the inhibitor (Specific).
-
Result B: If the +Probe mass shift persists , 1H-ISF binds to an allosteric or non-functional site (Non-competitive).
-
DOT Diagram: Validation Logic
Figure 2: The "Block-and-Lock" validation workflow distinguishes between specific active-site binding and non-specific surface labeling.
Technical Considerations & Troubleshooting
-
pH Sensitivity: SuFEx reaction rates are pH-dependent.
-
Stability: 1H-ISF is stable in DMSO for months. In aqueous buffer, it resists hydrolysis for days, unlike sulfonyl chlorides which hydrolyze in minutes.
-
Safety: While less volatile than sulfonyl chlorides, sulfonyl fluorides can release fluoride ions. Handle with gloves and proper ventilation.
References
-
Sharpless, K. B., et al. (2014).[5] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link
-
Kelly, J. W., et al. (2018).[2] "Inverse Drug Discovery Strategy To Identify Proteins That Are Targeted by Latent Electrophiles As Exemplified by Aryl Fluorosulfates." Journal of the American Chemical Society. Link
-
Jones, L. H. (2023). "Efficient Ligand Discovery Using Sulfur(VI) Fluoride Reactive Fragments." ACS Chemical Biology. Link
-
London, N., et al. (2020). "Covalent fragment screening of the human proteome." Nature Chemistry. (Contextual reference for fragment screening methodology). Link
Sources
The Indazole Sulfonyl Fluoride Warhead: A Chemoproteomic Guide to Covalent Targeting
I. Introduction: The Rise of a Privileged Scaffold in Covalent Chemoproteomics
In the landscape of chemical biology and drug discovery, the quest for selective and potent modulators of protein function is perpetual. Covalent inhibitors and probes have re-emerged as powerful tools, offering enhanced potency, prolonged duration of action, and the ability to target challenging proteins.[1] At the heart of this renaissance lies the strategic deployment of electrophilic "warheads" that can form stable covalent bonds with nucleophilic amino acid residues within protein binding sites. Among these, the sulfonyl fluoride (SO₂F) moiety has garnered significant attention for its unique reactivity profile, capable of engaging not only the canonical cysteine but also a broader range of residues including tyrosine, lysine, histidine, and serine.[2][3][4]
This guide focuses on a particularly compelling chemotype: 1H-indazole-6-sulfonyl fluoride . This molecule marries the privileged indazole scaffold, a cornerstone in medicinal chemistry known for its presence in numerous kinase inhibitors and other therapeutics, with the versatile sulfonyl fluoride warhead.[5] This combination presents a unique opportunity to develop highly specific chemical probes for target identification and validation, as well as potent and selective covalent inhibitors.
The rationale behind this guide is to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the chemoproteomic applications of 1H-indazole-6-sulfonyl fluoride. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and offer a framework for interpreting the data generated from these powerful probes.
II. The Chemistry of 1H-Indazole-6-sulfonyl Fluoride: Synthesis and Reactivity
A foundational understanding of the synthesis and inherent reactivity of 1H-indazole-6-sulfonyl fluoride is paramount to its successful application.
A. Proposed Synthetic Route
Scheme 1: Proposed Synthesis of 1H-indazole-6-sulfonyl fluoride
A common and effective method for the synthesis of sulfonyl fluorides is the conversion of a corresponding sulfonyl chloride.[6][7] The synthesis of the 1H-indazole core can be achieved through various methods, including the cyclization of o-aminobenzaldehydes or o-aminoketones.[5][8]
Protocol 1: Synthesis of 1H-indazole-6-sulfonyl fluoride
Step 1: Synthesis of a Substituted o-Aminobenzaldehyde Precursor This initial step would involve the preparation of an ortho-amino benzaldehyde derivative bearing a suitable precursor for the sulfonyl fluoride group at the 5-position (which will become the 6-position of the indazole). A plausible starting material would be a commercially available substituted toluene that can be functionalized accordingly.
Step 2: Formation of the Indazole Ring The substituted o-aminobenzaldehyde is then cyclized to form the 1H-indazole ring system. A common method involves reaction with a source of hydrazine, such as hydrazine hydrate or a protected hydrazine, followed by cyclization, which can be promoted by acid or heat.[5][8]
Step 3: Introduction of the Sulfonyl Chloride Moiety The precursor group on the indazole ring is then converted to a sulfonyl chloride. For example, if a thiol group was used as the precursor, it can be oxidatively chlorinated using reagents like chlorine in the presence of water or N-chlorosuccinimide.[6]
Step 4: Conversion to the Sulfonyl Fluoride The final step is the conversion of the sulfonyl chloride to the sulfonyl fluoride. This is typically achieved through a fluoride exchange reaction using a fluoride source such as potassium fluoride (KF) or potassium bifluoride (KHF₂).[6][7]
B. Reactivity Profile: A Tunable Warhead
The utility of 1H-indazole-6-sulfonyl fluoride as a chemoproteomic probe is dictated by the reactivity of the sulfonyl fluoride group. This electrophile can react with a variety of nucleophilic amino acid side chains.[2][3][9] The reactivity is context-dependent, influenced by the local protein microenvironment which can affect the pKa of the target residue.[10]
Table 1: Reactivity of Sulfonyl Fluorides with Nucleophilic Amino Acids
| Amino Acid | Nucleophilic Group | General Reactivity with Sulfonyl Fluorides |
| Tyrosine | Phenolic hydroxyl | High |
| Lysine | Epsilon-amino | Moderate to High |
| Serine | Hydroxyl | Moderate |
| Threonine | Hydroxyl | Moderate |
| Histidine | Imidazole | Moderate |
| Cysteine | Thiol | High (forms an unstable thiosulfonate ester)[9] |
The indazole scaffold itself can influence the reactivity of the sulfonyl fluoride through electronic effects. The electron-withdrawing nature of the pyrazole ring can enhance the electrophilicity of the sulfur atom, potentially increasing its reactivity compared to a simple benzene sulfonyl fluoride.
III. Chemoproteomic Applications: From Target Discovery to Validation
The primary application of 1H-indazole-6-sulfonyl fluoride is as a covalent chemical probe for interrogating the proteome. Its design, incorporating a recognizable medicinal chemistry scaffold, suggests that it may exhibit inherent binding affinity for certain protein families, such as kinases, thereby directing the covalent modification to these targets.
A. Activity-Based Protein Profiling (ABPP)
ABPP is a powerful chemoproteomic strategy to identify and functionally characterize enzymes in complex biological systems.[11] 1H-indazole-6-sulfonyl fluoride, when equipped with a reporter tag (e.g., an alkyne or azide for click chemistry), can be used as an activity-based probe.
Workflow 1: Activity-Based Protein Profiling with a Tagged 1H-Indazole-6-sulfonyl Fluoride Probe
Caption: Workflow for Activity-Based Protein Profiling (ABPP).
Protocol 2: ABPP for Target Identification in Cell Lysates
1. Cell Lysate Preparation:
-
Culture cells of interest to ~80-90% confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) on ice.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
Determine the protein concentration of the supernatant using a standard assay (e.g., BCA assay).
2. Probe Labeling:
-
Dilute the cell lysate to a final concentration of 1-2 mg/mL in PBS.
-
Add the alkyne-tagged 1H-indazole-6-sulfonyl fluoride probe to the lysate at a final concentration of 1-10 µM.
-
Incubate the mixture for a defined period (e.g., 30-60 minutes) at 37°C.
3. Click Chemistry:
-
To the labeled lysate, add the following click chemistry reagents:
-
Biotin-azide (final concentration 100 µM)
-
TCEP (final concentration 1 mM)
-
TBTA ligand (final concentration 100 µM)
-
Copper(II) sulfate (final concentration 1 mM)
-
-
Incubate the reaction for 1 hour at room temperature.
4. Affinity Purification:
-
Add streptavidin-agarose beads to the reaction mixture and incubate for 1 hour at 4°C with gentle rotation to capture biotinylated proteins.
-
Wash the beads extensively with PBS containing 0.1% SDS to remove non-specifically bound proteins.
-
Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.
5. Proteomic Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Perform an in-gel digest of the protein bands with trypsin.
-
Analyze the resulting peptides by LC-MS/MS to identify the proteins that were covalently labeled by the probe.
B. Target Engagement and Occupancy Studies
Once a target has been identified, it is crucial to validate the engagement of the probe with the target in a cellular context. Competitive profiling experiments can be used to assess the binding of non-covalent inhibitors and to determine their target occupancy.
Workflow 2: Competitive Profiling for Target Engagement
Caption: Workflow for Competitive Profiling.
Protocol 3: Competitive Profiling in Live Cells
1. Cell Treatment:
-
Plate cells and grow to the desired confluency.
-
Treat the cells with varying concentrations of the non-covalent inhibitor of interest for a specified time (e.g., 1-2 hours). Include a vehicle control (e.g., DMSO).
2. Probe Labeling:
-
Add the alkyne-tagged 1H-indazole-6-sulfonyl fluoride probe to the treated cells at a fixed concentration (e.g., 1 µM).
-
Incubate for a short period (e.g., 15-30 minutes) to label the available target protein.
3. Cell Lysis and Downstream Processing:
-
Harvest the cells, lyse them, and perform click chemistry, affinity purification, and LC-MS/MS analysis as described in Protocol 2.
4. Data Analysis:
-
Quantify the abundance of the target protein in each sample.
-
A decrease in the signal of the target protein in the inhibitor-treated samples compared to the vehicle control indicates target engagement by the inhibitor.
-
The concentration-dependent decrease can be used to determine the IC₅₀ for target engagement.
IV. Data Interpretation and Considerations
The successful application of 1H-indazole-6-sulfonyl fluoride probes requires careful data interpretation and an awareness of potential challenges.
-
Off-Target Labeling: Like all covalent probes, 1H-indazole-6-sulfonyl fluoride may label proteins other than the intended target. It is crucial to perform thorough proteomic analysis to identify all labeled proteins and to use appropriate controls to distinguish specific from non-specific binding.
-
Reactivity Tuning: The reactivity of the sulfonyl fluoride can be modulated by introducing electron-donating or electron-withdrawing groups on the indazole ring. This allows for the optimization of the probe for specific applications, balancing reactivity and selectivity.[9]
-
Site of Modification: Mass spectrometry can be used to identify the specific amino acid residue that is modified by the probe. This information is invaluable for understanding the binding mode of the probe and for the rational design of more potent and selective inhibitors.
V. Conclusion: A Versatile Tool for Covalent Drug Discovery
1H-indazole-6-sulfonyl fluoride represents a powerful and versatile tool for chemoproteomic research. By combining a privileged medicinal chemistry scaffold with a reactive sulfonyl fluoride warhead, this probe offers the potential for highly specific and potent covalent labeling of protein targets. The protocols and workflows outlined in this guide provide a solid foundation for researchers to harness the power of this and similar probes in their quest for novel therapeutics and a deeper understanding of complex biological systems. The continued exploration of such tailored covalent probes will undoubtedly expand the "druggable" proteome and accelerate the development of next-generation medicines.
VI. References
-
Gu, C., Shannon, D. A., Colby, T., Wang, Z., Shabab, M., Kumari, S., ... & Kaiser, M. (2013). Chemical proteomics with sulfonyl fluoride probes reveals selective labeling of functional tyrosines in glutathione transferases. Chemistry & biology, 20(4), 541-548.
-
Gilbert, K., Vuorinen, A., Gair, J. L., Chambers, J. E., Liddle, J., Jones, L. H., ... & Bush, J. T. (2022). Profiling Sulfur (VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. ChemRxiv.
-
Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical science, 6(5), 2650-2659.
-
Pao, E., Hett, E. C., Xu, H., Jones, L. H., & Lairson, L. L. (2015). Rational targeting of active-site tyrosine residues using sulfonyl fluoride probes. ACS chemical biology, 10(4), 1041-1050.
-
Gu, C., Shannon, D. A., Colby, T., Wang, Z., Shabab, M., Kumari, S., ... & Kaiser, M. (2013). Chemical proteomics with sulfonyl fluoride probes reveals selective labeling of functional tyrosines in glutathione transferases. MPG.PuRe.
-
Macquarie University. (2020). Synthesis of Multifunctional Probes for Targeted Chemical Proteomics.
-
BenchChem. (2025). A Researcher's Guide to Validating Target Engagement of Sulfamoyl Fluoride Probes.
-
Am Ende, C. W., Dehnhardt, C. M., & Liras, S. (2017). A study of the reactivity of S (VI)–F containing warheads with nucleophilic amino-acid side chains under physiological conditions. Organic & biomolecular chemistry, 15(48), 10206-10213.
-
Zheng, J., & Wu, J. (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Chinese Chemical Letters, 32(1), 1-13.
-
Gilbert, K., Vuorinen, A., Gair, J. L., Chambers, J. E., Liddle, J., Jones, L. H., ... & Bush, J. T. (2022). Profiling Sulfur (VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. ACS chemical biology, 17(2), 356-367.
-
Brulet, J. W., Borne, A. L., Yuan, K., Libby, A. H., & Hsu, K. L. (2021). Chemoproteomic profiling of kinases in live cells using electrophilic sulfonyl triazole probes. Chemical Science, 12(4), 1467-1478.
-
Gilbert, K., Vuorinen, A., Gair, J. L., Chambers, J. E., Liddle, J., Jones, L. H., ... & Bush, J. T. (2022). Profiling Sulfur (VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. Semantic Scholar.
-
Wang, X., Li, X., & Li, X. (2020). Divergent synthesis of functionalized indazole N-oxides with anticancer activity via the cascade reaction of N-nitrosoanilines with diazo compounds and HFIP. Organic Chemistry Frontiers, 7(18), 2686-2691.
-
Gautier, A. (2016). Considerations and Protocols for the Synthesis of Custom Protein Labeling Probes. In Protein Labeling (pp. 1-21). Humana Press, New York, NY.
-
Matthews, M. (2021). Versatile 'chemoproteomic probes' for activity-based protein profiling. Penn Today.
-
Ball, N. D., & Sammis, G. M. (2016). Facile synthesis of sulfonyl fluorides from sulfonic acids. Organic letters, 18(15), 3686-3689.
-
Kumar, A., & Kumar, V. (2024). Indazole–an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 15(1), 37-59.
-
Counceller, C. M., & Widenhoefer, R. A. (2008). U.S. Patent No. 8,022,227. Washington, DC: U.S. Patent and Trademark Office.
-
Wozniak, M., & Drag, M. (2012). Activity based probes as a tool for functional proteomic analysis of proteases. Postepy biochemii, 58(2), 150-158.
-
da Silva, A. C., de Souza, M. C., & de Almeida, M. V. (2019). Synthesis and biological evaluation of indazole derivatives. ResearchGate.
-
Organic Chemistry Portal. (n.d.). Synthesis of sulfonyl fluorides by fluorination. Retrieved from [Link]
-
Cornella, J., & Zarate, C. (2020). Synthesis of Sulfonyl Fluorides from Sulfonamides. Angewandte Chemie International Edition, 59(35), 15053-15057.
Sources
- 1. Versatile ‘chemoproteomic probes’ for activity-based protein profiling | Penn Today [penntoday.upenn.edu]
- 2. Chemical proteomics with sulfonyl fluoride probes reveals selective labeling of functional tyrosines in glutathione transferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [html.rhhz.net]
- 7. Sulfonyl fluoride synthesis by fluorination [organic-chemistry.org]
- 8. US8022227B2 - Method of synthesizing 1H-indazole compounds - Google Patents [patents.google.com]
- 9. A study of the reactivity of S(VI)–F containing warheads with nucleophilic amino-acid side chains under physiological conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 11. Activity Based Probes as a tool for Functional Proteomic Analysis of Proteases - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Chemoproteomic Identification of 1H-indazole-6-sulfonyl fluoride Adducts by LC-MS/MS
Abstract
This guide details the mass spectrometry (MS) workflow for identifying covalent protein adducts formed by 1H-indazole-6-sulfonyl fluoride , a representative Sulfur-Fluoride Exchange (SuFEx) probe.[1] Unlike traditional cysteine-targeting electrophiles (e.g., acrylamides), sulfonyl fluorides (SF) primarily target tyrosine and lysine residues through a "click-like" mechanism.[1] This protocol addresses the specific challenges of SF probes, including pH-dependent reactivity, unique mass shifts (+181.0072 Da), and the requirement for high-resolution MS/MS to distinguish valid modification sites from false positives.
Introduction: The SuFEx Mechanism & Probe Chemistry
Sulfur-Fluoride Exchange (SuFEx) is a next-generation click chemistry reaction pioneered by the Sharpless lab.[1] The 1H-indazole-6-sulfonyl fluoride probe acts as a "latent" electrophile; it is stable in aqueous buffer but reacts rapidly when the fluoride leaving group is displaced by a protein nucleophile (typically a deprotonated Tyrosine phenol or Lysine amine) within a specific binding pocket.[1]
The Reaction Logic
The reaction follows a substitution mechanism where the protein nucleophile (
Critical Mass Spectrometry Implication: The mass added to the protein is not the molecular weight of the probe. It is the mass of the probe minus the mass of hydrogen fluoride (HF).
Phase 1: Chemical Biology & Sample Preparation[1]
Experimental Design
To confidently identify targets, a "Competition" or "Block-and-Show" design is recommended to distinguish specific binding from non-specific labeling.[1]
-
Arm A (Probe): Protein/Lysate + 1H-indazole-6-sulfonyl fluoride (
).[1] -
Arm B (Control): Protein/Lysate + DMSO.
-
Arm C (Competition - Optional): Protein/Lysate + Excess Non-biotinylated Analog (Pre-incubation)
Probe.[1]
Labeling Protocol
Step 1: Buffer Optimization SuFEx reactivity with Tyrosine is pH-sensitive.[1]
-
Recommendation: Use 50 mM HEPES or PBS, pH 7.5 – 8.0 .
-
Why: At pH > 7.5, a fraction of surface Tyrosines (
) are deprotonated or in a local environment that lowers their , facilitating the nucleophilic attack.
Step 2: Incubation
-
Add probe (stock in DMSO) to protein solution (1 mg/mL). Final DMSO < 1%.[1]
-
Incubate at 37°C for 1–4 hours .
-
Note: Sulfonyl fluorides are slower than acrylamides; extended incubation ensures maximum occupancy.[1]
Step 3: Quenching & Digestion [1]
-
Quench: Add 5-fold excess of free Tryptophan or Tris buffer (pH 8.5) to scavenge unreacted fluoride.
-
Reduction/Alkylation: Standard DTT/IAA protocol.
-
Digestion: Trypsin (1:50 enzyme:protein ratio) overnight at 37°C.
-
Desalting: C18 StageTip or SPE cartridge is mandatory to remove the hydrolyzed probe, which can suppress ionization.
Phase 2: Mass Spectrometry Acquisition[1]
Instrumentation Parameters
High-resolution Orbitrap or Q-TOF systems are required to resolve the specific mass defect of the sulfonyl adduct.[1]
| Parameter | Setting | Rationale |
| Ion Source | ESI (Positive Mode) | Standard peptide ionization.[1] |
| MS1 Resolution | 60,000 or 120,000 | Essential to distinguish the sulfur-containing adduct isotope pattern.[1] |
| Fragmentation | HCD (Higher-energy C-trap Dissociation) | Preferred over CID.[1] Sulfonyl adducts are generally stable but may show neutral loss of |
| Collision Energy | NCE 28–32% | Balanced to fragment the peptide backbone (b/y ions) while retaining the modification on the residue. |
| Dynamic Exclusion | 30–45 s | Prevent re-sampling of abundant unmodified peptides. |
| Inclusion List | Recommended for Validation | If target peptides are known, target the specific |
Phase 3: Bioinformatics & Data Analysis[1]
Search Engine Configuration (MaxQuant / Proteome Discoverer)
The success of the experiment hinges on correctly defining the variable modification.
Variable Modification Definition:
-
Composition:
(Note: This is the net addition to the residue excluding the displaced H. Some software requires the net mass change, others the composition added). -
Mass Shift: +181.0072 Da
-
Target Residues: Tyr (Y), Lys (K) .
-
Secondary Targets: Ser (S), His (H), Thr (T) (Include these only if Y/K search yields no results, to reduce search space complexity).
-
-
Type: Variable (Non-fixed).
Diagnostic Filtering (The "Trustworthiness" Check)
Automated search engines often misassign modifications. Apply these filters to validate hits:
-
Site Localization Probability:
(Class I). Ensure the mass shift is pinned to a specific Y or K, not "floating" on the peptide. -
Delta Score:
. Difference between the top hit and the second-best hit (often the same peptide with the mod at a different position). -
Retention Time Shift: Sulfonyl-indazole is hydrophobic.[1] Expect the modified peptide to elute later than its unmodified counterpart on a C18 column.
Visualizing the Workflow
Figure 1: End-to-end workflow for SuFEx probe identification.[1] Note the critical pH control in Phase 1 and specific mass filter in Phase 3.
Protocol Validation: The "Self-Validating" System[1]
To ensure scientific integrity, you must prove the mass shift is due to the specific probe and not an artifact.
The Competition Assay
Run the experiment in triplicate with a competitor.
-
Sample A: Protein + Probe (50 µM).
-
Sample B: Protein + Probe (50 µM) + Free Indazole (500 µM) [Negative Control - should NOT block].
-
Sample C: Protein + Probe (50 µM) + Non-fluoride analog (e.g., Sulfonate ester) [Positive Control - should block].
Result Interpretation:
-
If the +181.0072 Da peak disappears in Sample C but remains in Sample B, the interaction is specific to the sulfonyl electrophile binding site.
Manual Spectral Verification
Do not trust the software blindly. Open the MS2 spectrum of your top hit:
-
y-ion series: Look for the mass jump of 181 Da between adjacent y-ions (e.g.,
and ) flanking a Tyrosine.[1] -
Diagnostic Ion: Check for a low mass ion at m/z ~119.06 (Indazole ring fragment,
) or m/z ~133.04 depending on exact fragmentation pathway.
References
-
Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link
-
Jones, L. H., et al. (2015). "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science. Link
-
Cravatt, B. F., et al. (2017). "Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes." Journal of the American Chemical Society.[4][5] Link
-
PubChem. (2023). "1H-indazole-6-sulfonyl fluoride Compound Summary." National Library of Medicine. Link
Sources
- 1. CAS 447-44-9: 4-Fluoro-1H-indazole-6-carboxylic acid [cymitquimica.com]
- 2. PubChemLite - 1h-indazole-6-sulfonyl fluoride (C7H5FN2O2S) [pubchemlite.lcsb.uni.lu]
- 3. chemscene.com [chemscene.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Efficient Ligand Discovery Using Sulfur(VI) Fluoride Reactive Fragments - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Synthesis and Chemoproteomic Profiling of Clickable 1H-Indazole-6-Sulfonyl Fluoride Probes
Scientific Rationale & Design Philosophy
The indazole heterocycle is a privileged pharmacophore in modern drug discovery, serving as the core scaffold for numerous FDA-approved kinase inhibitors (e.g., pazopanib, axitinib) due to its ability to mimic the adenine ring of ATP and form critical hydrogen bonds within kinase hinge regions[1]. While reversible inhibitors dominate the clinic, the integration of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has revolutionized the development of covalent chemical biology probes.
Sulfonyl fluorides (–SO₂F) possess a unique reactivity-stability balance. Unlike their highly labile sulfonyl chloride counterparts, sulfonyl fluorides are thermodynamically stable and resistant to reduction in aqueous biological environments[2]. They remain essentially inert until they bind to a specific protein microenvironment, where proximity-driven hydrogen bonding activates the fluoride leaving group, facilitating irreversible covalent modification of context-specific lysine, tyrosine, serine, or histidine residues[3].
By synthesizing a clickable 1H-indazole-6-sulfonyl fluoride probe , researchers can transform a reversible kinase-binding scaffold into an activity-based protein profiling (ABPP) tool. The installation of a terminal alkyne allows for bioorthogonal copper-catalyzed azide-alkyne cycloaddition (CuAAC) post-labeling, enabling the enrichment and LC-MS/MS identification of both on-target and off-target engagement across the proteome[4].
Workflow Visualization
Figure 1: Synthetic workflow for the generation of clickable 1H-indazole-6-sulfonyl fluoride probes.
Figure 2: Chemoproteomic workflow utilizing SuFEx covalent labeling and CuAAC enrichment.
Quantitative Data & Optimization Metrics
The chemoselective preparation of sulfonyl fluorides requires careful optimization to prevent the hydrolysis of the highly labile sulfonyl chloride intermediate back to the inert sulfonic acid[2]. Table 1 demonstrates the causality behind reagent selection, highlighting why potassium bifluoride (KHF₂) is the superior fluorinating agent.
Table 1: Optimization of Sulfonyl Fluoride Synthesis
| Reagent | Solvent System | Time (h) | Yield (%) | Causality & Mechanistic Observation |
| KF | MeCN / H₂O | 12 | 45% | Basic fluoride generates hydroxide ions, leading to significant hydrolysis to sulfonic acid. |
| KF / 18-crown-6 | THF | 24 | 52% | Sluggish halogen exchange; incomplete conversion due to poor solubility. |
| KHF₂ | MeCN / H₂O | 4 | 89% | Mildly acidic bifluoride ( |
| KF / AcOH | MeCN | 6 | 85% | Acidic buffering effectively protects the intermediate, serving as a viable alternative. |
Table 2: Probe Stability and Reactivity Metrics
| Parameter | Experimental Condition | Half-life ( | Validation Method |
| Aqueous Stability | PBS (pH 7.4), 37°C | > 72 hours | LC-MS / ¹⁹F NMR |
| Thiol Reactivity | 10 mM Glutathione (GSH), PBS | > 48 hours | LC-MS |
| Kinase Labeling | Recombinant ABL1, 37°C | < 30 minutes | Intact Protein MS |
| CuAAC Efficiency | Biotin-N₃, CuSO₄, THPTA | < 1 hour | Fluorescent Gel / LC-MS |
Detailed Experimental Protocols
Protocol A: Synthesis of 1H-Indazole-6-Sulfonyl Fluoride
Expertise Note: Sulfonyl chlorides degrade rapidly on silica gel and in ambient moisture[2]. Therefore, the intermediate 1H-indazole-6-sulfonyl chloride must be used immediately without chromatographic purification.
Step-by-Step Methodology:
-
Chlorosulfonylation: Dissolve 1H-indazole (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM) and cool to 0°C under an argon atmosphere.
-
Add chlorosulfonic acid (ClSO₃H, 5.0 equiv) dropwise over 15 minutes. Stir the reaction mixture at room temperature for 4 hours.
-
Carefully quench the reaction by pouring it over crushed ice. Extract the resulting 1H-indazole-6-sulfonyl chloride with cold ethyl acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at <30°C to yield a crude solid.
-
Fluorination (SuFEx Activation): Immediately dissolve the crude sulfonyl chloride in a 4:1 mixture of Acetonitrile/Water (25 mL).
-
Add Potassium bifluoride (KHF₂, 3.0 equiv). Stir the suspension vigorously at room temperature for 4 hours. Causality: The acidic nature of KHF₂ prevents the nucleophilic attack of water on the sulfur center, ensuring exclusive halogen exchange.
-
Dilute with ethyl acetate (50 mL) and wash with saturated aqueous NaHCO₃ (2 × 20 mL) to neutralize residual acid. Dry the organic layer and concentrate.
-
Purify via flash column chromatography (Hexanes/EtOAc) to yield 1H-indazole-6-sulfonyl fluoride as a white solid.
-
Self-Validation Check: Confirm the presence of the –SO₂F group via ¹⁹F NMR (CDCl₃). A diagnostic sharp singlet at approximately +62.0 ppm (relative to CFCl₃) confirms successful synthesis.
Protocol B: Assembly of the Clickable Probe (Alkyne Installation)
Expertise Note: The –SO₂F group exhibits remarkable chemoselectivity and is highly tolerant of non-nucleophilic bases and alkylating agents[4]. This allows for the direct N-alkylation of the indazole core without compromising the SuFEx warhead.
Step-by-Step Methodology:
-
Dissolve 1H-indazole-6-sulfonyl fluoride (1.0 equiv, 2 mmol) in anhydrous DMF (10 mL).
-
Add anhydrous Potassium Carbonate (K₂CO₃, 1.5 equiv) and Propargyl bromide (80 wt% in toluene, 1.2 equiv).
-
Stir the reaction mixture at 60°C for 6 hours. Causality: Heating accelerates N-alkylation, while the thermodynamic stability of the sulfonyl fluoride prevents thermal degradation.
-
Quench with water (20 mL) and extract with ethyl acetate (3 × 20 mL). Wash the organic phase extensively with LiCl (5% aqueous solution) to remove residual DMF.
-
Dry, concentrate, and purify via silica gel chromatography to isolate the clickable probe (e.g., 1-(prop-2-yn-1-yl)-1H-indazole-6-sulfonyl fluoride).
-
Self-Validation Check: Analyze via LC-MS. The isotopic pattern should lack the 3:1 ratio characteristic of a chloride isotope, and the [M+H]⁺ peak should exactly match the calculated mass of the fluorinated product.
Protocol C: In Situ Proteomic Labeling and CuAAC (Click) Enrichment
Expertise Note: The indazole scaffold directs the probe to the ATP-binding pocket of kinases. Upon binding, the sulfonyl fluoride is positioned in close proximity to catalytic residues (e.g., Lys295 in SRC or Lys745 in EGFR), triggering an irreversible SuFEx reaction[3].
Step-by-Step Methodology:
-
In Situ Labeling: Incubate live cells (e.g., K562 or HeLa) or cell lysates with the clickable indazole-6-sulfonyl fluoride probe (1–10 µM) for 2 hours at 37°C.
-
Lysis (if using live cells): Wash cells with cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge at 14,000 × g for 15 minutes to clear the lysate.
-
CuAAC Click Reaction: To 1 mg of labeled proteome (in 1 mL PBS), add the following click reagents sequentially:
-
Biotin-PEG3-Azide (100 µM final concentration)
-
THPTA ligand (100 µM)
-
CuSO₄ (1 mM, pre-mixed with THPTA)
-
Sodium ascorbate (1 mM, freshly prepared).
-
-
Rotate the mixture end-over-end at room temperature for 1 hour in the dark. Causality: Sodium ascorbate reduces Cu(II) to the active Cu(I) catalyst, while THPTA protects the protein from reactive oxygen species generated during the reduction[4].
-
Protein Precipitation: Add 4 volumes of cold methanol, 1.5 volumes of chloroform, and 3 volumes of water. Vortex and centrifuge to precipitate the proteins at the interface. Wash the protein pellet twice with cold methanol to remove unreacted click reagents.
-
Enrichment & Digestion: Resuspend the pellet in 0.2% SDS/PBS and incubate with Streptavidin-agarose beads for 2 hours. Wash the beads stringently (1% SDS, 8M Urea, and PBS) to remove non-covalently bound proteins. Perform on-bead trypsin digestion overnight at 37°C.
-
LC-MS/MS: Elute the resulting peptides and analyze via high-resolution LC-MS/MS to identify the specific kinase targets and the exact site of modification.
References
- Chemoselective Preparation of Clickable Aryl Sulfonyl Fluoride Monomers: A Toolbox of Highly Functionalized Intermediates for Chemical Biology Probe Synthesis ChemBioChem (PubMed)
- Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry Chinese Chemical Society
- Acid-Mediated Imidazole-to-Fluorine Exchange for the Synthesis of Sulfonyl and Sulfonimidoyl Fluorides Organic Letters (ResearchG
- Sulfonyl fluoride probes derived from a pyrimidine 2-aminopyrazole kinase-recognition scaffold ResearchG
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives PMC / NIH
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Chemoselective Preparation of Clickable Aryl Sulfonyl Fluoride Monomers: A Toolbox of Highly Functionalized Intermediates for Chemical Biology Probe Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: 1H-Indazole-6-Sulfonyl Fluoride in "Beyond-Cysteine" Covalent Fragment-Based Screening
Introduction & Mechanistic Rationale
The paradigm of covalent fragment-based drug discovery (FBDD) has historically been dominated by acrylamides and chloroacetamides targeting highly nucleophilic, yet rare, cysteine residues. However, the scarcity of accessible cysteines in the druggable proteome—such as in Ral GTPases or specific transcription factors like BCL6—necessitates the deployment of "beyond-cysteine" electrophiles[1].
Sulfonyl fluorides (SFs) have emerged as premier warheads for this purpose, leveraging Sulfur(VI) Fluoride Exchange (SuFEx) chemistry to covalently modify tyrosine, histidine, serine, and lysine residues[2]. Unlike highly reactive, non-specific electrophiles, SFs act as latent electrophiles. They are largely inert in aqueous environments but undergo proximity-driven activation only when precisely oriented within a protein binding pocket, making them ideal for targeted screening[2].
1H-indazole-6-sulfonyl fluoride (CAS: 1384427-88-6, MW: 200.19 Da) represents a highly strategic covalent fragment[3]. The indazole core is a privileged pharmacophore in medicinal chemistry, frequently functioning as a hydrogen bond donor and acceptor in kinase hinge regions and protein-protein interaction (PPI) interfaces. By appending the sulfonyl fluoride at the 6-position, this fragment can anchor into hydrophobic or hydrogen-bonding pockets and covalently trap proximal nucleophiles. This approach has successfully identified novel druggable pockets, such as targeting non-catalytic tyrosines (e.g., Tyr-82 in Ral GTPases) or active-site histidines[4].
High-Throughput Chemistry Direct-to-Biology (HTC-D2B) Workflow
To systematically harness 1H-indazole-6-sulfonyl fluoride, we employ a structurally-enabled fragment screening workflow. This pipeline moves from primary intact mass spectrometry to kinetic validation, ensuring that only fragments with genuine, proximity-driven covalent engagement are advanced.
Workflow for sulfonyl fluoride covalent fragment screening and validation.
Experimental Protocols: A Self-Validating System
The following protocols are designed with built-in causality and validation checkpoints to ensure rigorous scientific integrity.
Protocol 1: Primary Screening via Intact Protein LC-MS
Causality: Intact MS is the gold standard for primary covalent screening. It detects the exact mass shift corresponding to the fragment minus the leaving group (fluoride). For 1H-indazole-6-sulfonyl fluoride, the net addition is +180.00 Da (Fragment mass 200.01 Da - HF 20.01 Da). This provides unambiguous evidence of covalent target engagement without relying on functional assays, which frequently miss weak fragment binders[1].
Step-by-Step Methodology:
-
Protein Preparation: Dilute the target protein to 1 μM in a non-nucleophilic buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4). Note: Avoid Tris or primary amine buffers, as they can competitively react with the SF warhead.
-
Compound Addition: Add 1H-indazole-6-sulfonyl fluoride to a final concentration of 50 μM (from a 10 mM DMSO stock). Ensure final DMSO concentration remains ≤ 1% v/v.
-
Incubation: Incubate the reaction at 4 °C or 20 °C for 24 hours. Rationale: SFs are highly stable but require time for proximity-driven SuFEx reactions. Lower temperatures preserve protein folding over long incubations while allowing the covalent bond to form[1].
-
Quenching & Analysis: Quench the reaction with 1% formic acid. Analyze via LC-TOF-MS. Deconvolute the raw mass spectra using maximum entropy algorithms to determine the percentage of modified protein.
-
Self-Validation Checkpoint: Always include a non-nucleophilic control protein (e.g., BSA) or a target mutant lacking the suspected nucleophile. If the control protein exhibits the +180 Da shift, the labeling is non-specific or an ionization artifact, and the hit must be discarded.
Protocol 2: Site-Specific Mapping via Tandem LC-MS/MS
Causality: While intact MS confirms labeling stoichiometry, it lacks spatial resolution. Bottom-up proteomics is required to map the specific nucleophile (Tyr, His, Ser, or Lys) modified by the fragment. This is critical for guiding subsequent Structure-Based Drug Design (SBDD) and confirming that the fragment is binding in a functionally relevant pocket[1].
Step-by-Step Methodology:
-
Denaturation & Reduction: Take 20 μL of the labeled protein from Protocol 1. Denature using 8M urea, reduce with 10 mM DTT (30 min, 56 °C), and alkylate cysteines with 20 mM iodoacetamide (30 min, room temperature, in the dark).
-
Digestion: Dilute the urea concentration to < 2M using 50 mM ammonium bicarbonate. Add Trypsin/Lys-C mix at a 1:50 (enzyme:protein) ratio. Digest overnight at 37 °C.
-
Desalting: Quench with 0.5% TFA and desalt the peptides using C18 spin columns.
-
LC-MS/MS Analysis: Analyze via nanoLC-MS/MS. Search the resulting spectra against the target protein sequence, specifying a dynamic modification of +180.00 Da on Tyr, His, Ser, and Lys residues.
-
Self-Validation Checkpoint: The identified modified peptide must exhibit a high MASCOT/Sequest score, and the b/y ion fragmentation series must unambiguously bracket the modified residue. Total sequence coverage should exceed 80% to confidently rule out secondary off-target sites.
Protocol 3: Kinetic Profiling ( )
Causality: Covalent inhibitors cannot be accurately ranked by
Step-by-Step Methodology:
-
Dose-Response Setup: Prepare a serial dilution of 1H-indazole-6-sulfonyl fluoride (e.g., 10 μM to 500 μM).
-
Time-Course Monitoring: Incubate the compound with the target protein and monitor the intact MS labeling percentage at multiple time points (e.g., 0, 1, 2, 4, 8, and 24 hours).
-
Rate Calculation: Plot the natural log of the remaining unmodified protein versus time to calculate the observed pseudo-first-order rate constant (
) for each concentration. -
Parameter Extraction: Fit the
values to the hyperbolic equation to extract and [5].
-
Self-Validation Checkpoint: The
vs. [I] plot must show a hyperbolic saturation curve. A linear relationship indicates non-specific, collision-driven labeling rather than proximity-driven SuFEx chemistry, invalidating the fragment as a specific binder.
Quantitative Data Interpretation
The table below summarizes representative kinetic parameters and mass shifts expected when screening aryl sulfonyl fluoride fragments against various targets. These metrics serve as a benchmarking guide for evaluating 1H-indazole-6-sulfonyl fluoride hits.
| Target Protein | Targeted Residue | Fragment Core | Expected Mass Shift (Da) | |||
| RalA GTPase | Tyr-82 | Aryl SF | +180.00 | 125.0 | 2.5 × 10⁻⁴ | 2.0 |
| BCL6 | His-116 | Aryl SF | +180.00 | 85.0 | 1.8 × 10⁻⁴ | 2.1 |
| CAII | His-64 | Aryl SF | +180.00 | 45.0 | 0.9 × 10⁻⁴ | 2.0 |
| MK2 Kinase | Lys-79 | Aryl SF | +180.00 | 210.0 | 4.2 × 10⁻⁴ | 2.0 |
Note: The
References
1.[1] Efficient Ligand Discovery Using Sulfur(VI) Fluoride Reactive Fragments. nih.gov. Available at: 2.[2] Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. nih.gov. Available at: 3.[5] Efficient Ligand Discovery Using Sulfur(VI) Fluoride Reactive Fragments. acs.org. Available at: 4.[4] Small-molecule covalent bond formation at tyrosine creates a binding site and inhibits activation of Ral GTPases. pnas.org. Available at: 5.[3] 1H-indazole-6-sulfonyl fluoride - CAS:1384427-88-6. konoscience.com. Available at: 6. Shifting from covalent targeting of a tyrosine in JAK3 to a lysine in MK2. rsc.org. Available at:
Sources
- 1. Efficient Ligand Discovery Using Sulfur(VI) Fluoride Reactive Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation-Free Sulfonyl Fluoride Probes for Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1H-indazole-6-sulfonyl fluoride - CAS:1384427-88-6 - 北京欣恒研科技有限公司 [konoscience.com]
- 4. pnas.org [pnas.org]
- 5. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Improving the selectivity of "1H-indazole-6-sulfonyl fluoride" probes
Status: Operational | Tier: Advanced Application Support Subject: Optimization of Selectivity and Reactivity for SuFEx-Based Indazole Probes
Welcome to the Covalent Probe Optimization Hub
I am Dr. Aris, Senior Application Scientist. You are likely here because your 1H-indazole-6-sulfonyl fluoride probe is either labeling the entire proteome (promiscuity) or failing to label your target at all (inertness).
This guide addresses the specific challenges of using Sulfur-Fluoride Exchange (SuFEx) chemistry on an indazole scaffold . Unlike highly reactive sulfonyl chlorides or acrylamides, sulfonyl fluorides are "privileged electrophiles"—they are thermodynamically stable but kinetically reactive only under specific protein microenvironments.
Below are the technical modules designed to transition your probe from a "sticky brick" to a precision tool.
Module 1: Probe Design & Mechanism
Objective: Tuning the Kinetic Selectivity (
Q: Why is my probe labeling off-target proteins despite the indazole scaffold?
A: You are likely relying too heavily on the warhead and not enough on the scaffold's affinity.
In covalent probe design, selectivity is not driven by the bond formation (
-
The Mechanism: The 1H-indazole moiety must bind to the target pocket (often an ATP-binding site in kinases or nucleotide-binding pocket) with high affinity before the sulfonyl fluoride reacts.
-
The Fix: If you have high background, your
is too weak. The probe is floating freely and reacting with hyper-reactive surface residues on non-target proteins. You must optimize the substituents on the indazole ring (typically at the 3-position) to increase residence time.
Key Metric: You must optimize for Efficiency (
Q: Which residues will this probe actually target?
A: 1H-indazole-6-sulfonyl fluoride is a "context-dependent" electrophile. It does not react with every nucleophile.
-
Tyrosine: The primary target. Requires a nearby basic residue (e.g., Histidine, Lysine) to deprotonate the phenol to a phenolate.
-
Lysine: Secondary target. Only reacts if the
-amino group has a perturbed pKa (lowered) by the local environment. -
Serine/Histidine: Rare, but possible in catalytic triads.
Visualizing the Selectivity Filter:
Figure 1: The Kinetic Selectivity Workflow. Specificity is achieved only when high-affinity binding (Yellow) precedes the chemical reaction (Red).
Module 2: Experimental Conditions (Troubleshooting)
Objective: Controlling the chemical environment to favor specific labeling.
Q: How does pH influence the selectivity of my indazole probe?
A: pH is the "volume knob" for SuFEx reactivity. Because sulfonyl fluorides are less reactive than sulfonyl chlorides, they require the nucleophile to be in a reactive state.
| Target Residue | Required State | Optimal pH Window | Notes |
| Tyrosine | Phenolate ( | pH 7.5 - 8.5 | Most common SuFEx target. Reactivity drops sharply below pH 7.0. |
| Lysine | Free Amine ( | pH 8.0 - 9.0 | Lysine pKa is ~10.5. At physiological pH (7.4), it is protonated ( |
| Histidine | Neutral | pH 6.0 - 7.5 | Less common, but possible in specific active sites. |
Troubleshooting Protocol: If you observe no labeling:
-
Increase pH to 8.0 (using Tris or HEPES).
-
Ensure no competing nucleophiles are in the buffer (Avoid DTT or
-mercaptoethanol; TCEP is safe).
Q: What is the optimal incubation time?
A: Unlike acrylamides (which react in minutes), sulfonyl fluorides are "slow-acting" probes.
-
Standard Protocol: Incubate for 1 to 4 hours at 37°C.
-
The "Goldilocks" Zone: If you incubate >12 hours, you risk hydrolysis of the fluoride (forming the sulfonate, which is inert) or non-specific drift.
Module 3: Validation & Controls
Objective: Proving the label is real.
Q: How do I prove the labeling is site-specific and not just "sticking"?
A: You must run a Competition Assay (Gel-based ABPP or Mass Spec). You cannot rely on the probe alone.
The Validation Triad:
-
WT Probe: 1H-indazole-6-SO2F (Reactive).
-
Competitor: 1H-indazole-6-H (Non-reactive parent) or 1H-indazole-6-SO2NH2 (Sulfonamide).
-
Denatured Control: Heat-denature the protein before adding the probe. If labeling persists, it is non-specific (unfolded protein exposure).
Step-by-Step Competition Protocol:
-
Pre-incubation: Treat protein/lysate with 10x excess of the Non-reactive Competitor for 30 mins.
-
Labeling: Add the Sulfonyl Fluoride probe (1x concentration) for 2 hours.
-
Readout: If the band/signal disappears, the labeling is active-site specific. If the band remains, the probe is labeling non-specifically at other sites.
Q: How do I map the exact residue?
A: LC-MS/MS is required.
-
Search Modification: Add +64.0 Da (loss of F, addition of
-Indazole) to Tyr, Lys, Ser, His. -
Watchout: Sulfonyl fluorides can undergo hydrolysis during digestion if pH is too high. Keep digestion pH near 7.5 and avoid prolonged steps.
Module 4: Decision Support (Workflow)
Use this logic flow to determine your next optimization step.
Figure 2: Troubleshooting Decision Tree. Identify whether your issue is reactivity (Inertness) or affinity (Promiscuity).
References
-
Narayanan, A., & Jones, L. H. (2015).[1] Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2659. Link
-
Dong, J., et al. (2014).[1] Sulfur(VI) fluoride exchange (SuFEx): another good reaction for click chemistry.[1][2][3][4] Angewandte Chemie International Edition, 53(36), 9430-9448. Link
-
Pettinger, J., et al. (2017). Lysine-Targeting Covalent Inhibitors.[5][6][7] Angewandte Chemie International Edition, 56(48), 15200-15209. Link
-
Wang, N., et al. (2018).[1] Genetically encoding fluorosulfate-L-tyrosine to react with lysine, histidine, and tyrosine via SuFEx in proteins in vivo.[1][2][8] Journal of the American Chemical Society, 140(15), 4995-4999.[1] Link
-
Lagoutte, P., et al. (2016). Sulfonyl fluoride derivatives as covalent probes for the specific labeling of proteins.[4][6][9][10][11][12] Bioconjugate Chemistry, 27(11), 2609-2617. Link
Sources
- 1. pnas.org [pnas.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-based design and analysis of SuFEx chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Genetically encoding fluorosulfate-L-tyrosine to react with lysine, histidine and tyrosine via SuFEx in proteins in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Exploration of the Reactivity of Multivalent Electrophiles for Affinity Labeling: Sulfonyl Fluoride as a Highly Efficient and Selective Label - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Using Sulfuramidimidoyl Fluorides that Undergo Sulfur(VI) Fluoride Exchange for Inverse Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming off-target effects of "1H-indazole-6-sulfonyl fluoride"
Topic: Troubleshooting Specificity for 1H-indazole-6-sulfonyl fluoride (SuFEx Probes)
Executive Summary
You are likely utilizing 1H-indazole-6-sulfonyl fluoride as a covalent fragment or activity-based probe (ABPP) to target kinases or nucleotide-binding proteins. The indazole core mimics the adenine moiety of ATP, directing the probe toward ATP-binding pockets, while the sulfonyl fluoride (SF) warhead engages nucleophiles (Tyr, Lys, Ser, His) via Sulfur-Fluoride Exchange (SuFEx) chemistry.
The Problem: While SuFEx warheads are "bio-orthogonal" and stable in aqueous buffer, they can exhibit promiscuity (off-target labeling) when the kinetic window is not optimized. If you are observing high background noise or multi-site labeling in your LC-MS data, this guide details the protocols to isolate specific engagement from non-specific surface labeling.
Part 1: Diagnostic FAQ – Identifying the Source of Off-Target Effects
Q1: I see multiple mass shifts (+182 Da or similar) on my target protein. Is my probe non-specific? A: Not necessarily. Multiple shifts often indicate that you are driving the reaction beyond the "kinetic privilege" window.
-
Mechanism: SuFEx is context-dependent. It requires a specific geometry to activate the S-F bond. However, at high concentrations (>50 µM) or long incubation times (>4 hours), the probe will eventually react with solvent-exposed "hyper-reactive" surface residues (often Lysines) purely due to probability, not affinity.
-
Action: Perform a Time vs. Concentration Matrix (see Protocol A).
Q2: How do I distinguish between "affinity-driven" labeling and "collision-driven" labeling? A: You must prove that the labeling is saturable and competitive.
-
The Logic: Specific labeling requires the indazole core to bind the pocket before the reaction happens. Non-specific labeling happens via random collisions.
-
Action: Run a Competition Assay (Protocol B) using a non-reactive scaffold (e.g., 1H-indazole or the sulfonamide analog).
Q3: My Western blot shows bands everywhere. Is the antibody failing? A: If you are using a biotin-conjugated version of the probe (e.g., via a linker on the indazole N1), the issue is likely proteome-wide reactivity.
-
Action: Reduce probe concentration immediately. SuFEx probes often require single-digit micromolar concentrations (1–10 µM) for specific labeling in complex lysates.
Part 2: Experimental Protocols (Optimization & Validation)
Protocol A: The "Kinetic Privilege" Matrix
Objective: Determine the optimal condition where specific labeling is maximized and off-target labeling is minimized.
| Variable | Condition Set 1 (Aggressive) | Condition Set 2 (Moderate) | Condition Set 3 (Stringent) |
| Concentration | 100 µM | 50 µM | 10 µM |
| Time | 24 Hours | 4 Hours | 1 Hour |
| Temp | 37°C | 25°C | 4°C |
| Expected Outcome | High background, multiple adducts. | Mixed specific/non-specific. | Clean mono-labeling (Ideal). |
Step-by-Step:
-
Prepare your protein (or lysate) at 1 mg/mL in HEPES pH 7.5 (avoid Tris if possible, though SuFEx is generally compatible).
-
Add 1H-indazole-6-sulfonyl fluoride from a 100x DMSO stock.
-
Quench aliquots at defined timepoints using 5% Formic Acid (for MS) or SDS-Loading Buffer (for Gel).
-
Analysis: Look for the condition where the Target:Background signal ratio is >5:1.
Protocol B: The "Scaffold Competition" Validation
Objective: Prove that the reaction is driven by the Indazole binding to the pocket.
Reagents:
-
Probe: 1H-indazole-6-sulfonyl fluoride.
-
Competitor: 1H-indazole (or a known high-affinity inhibitor of your target).
Workflow:
-
Pre-incubation: Incubate protein with Competitor (10x excess, e.g., 100 µM) for 30 mins.
-
Labeling: Add Probe (e.g., 10 µM) and incubate for 1 hour.
-
Control: Incubate protein with DMSO (no competitor), then add Probe.
-
Readout: Intact LC-MS.
-
Success: The +Probe sample shows a mass shift. The +Competitor+Probe sample shows 0% labeling (mass matches WT).
-
Failure (Off-target): The +Competitor sample still shows labeling. This means the probe is reacting with surface residues regardless of whether the pocket is blocked.
-
Part 3: Visualization of Logic & Workflow
Figure 1: Decision Tree for SuFEx Probe Validation
Caption: A logical flowchart to determine if your labeling event is a true hit or a non-specific artifact.
Figure 2: The Mechanism of Specific vs. Non-Specific Labeling
Caption: Mechanistic difference between affinity-guided SuFEx (desired) and collision-based off-target labeling.
Part 4: Advanced Troubleshooting (Mass Spectrometry)
Issue: I cannot identify the modified residue in peptide mapping. Solution: The sulfonyl fluoride modification (+SO2-Indazole) can be labile in the gas phase or during CID fragmentation, or the mass shift might be different than expected due to hydrolysis.
-
Check the Mass Shift:
-
Intact: The shift should be the MW of the probe minus HF (Hydrogen Fluoride, ~20 Da).
-
Calculation: MW(Probe) - 20.006 Da.
-
-
Search Parameters:
-
Include Tyr, Lys, Ser, His as variable modifications.
-
Note: Unlike acrylamides (Cys only), SuFEx is democratic. Do not restrict your search to Cysteine.
-
-
Try ETD Fragmentation: If available, Electron Transfer Dissociation (ETD) preserves labile PTMs better than standard CID/HCD.
References
-
Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2659.[1] [Link]
-
Hett, E. C., et al. (2015). Rational Targeting of Active-Site Tyrosine Residues Using Sulfonyl Fluoride Probes.[2][3] ACS Chemical Biology, 10(4), 1094–1098. [Link]
-
Kovács, S., et al. (2023). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. Molecules, 28(7), 3042.[4] [Link]
-
Jones, L. H. (2022). Covalent drug discovery using sulfur(VI) fluoride exchange warheads. Expert Opinion on Drug Discovery, 18(1). [Link]
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. Structure-based design and analysis of SuFEx chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Covalent drug discovery using sulfur(VI) fluoride exchange warheads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation-Free Sulfonyl Fluoride Probes for Fragment Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing reaction conditions for "1H-indazole-6-sulfonyl fluoride" labeling
Technical Support Center: 1H-Indazole-6-sulfonyl Fluoride Labeling
Welcome to the technical support guide for optimizing reaction conditions for 1H-indazole-6-sulfonyl fluoride labeling. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into leveraging this powerful covalent probe. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring your success.
Core Principles: The Chemistry of Sulfonyl Fluoride Labeling
1H-indazole-6-sulfonyl fluoride belongs to a class of electrophiles utilized in Sulfur(VI) Fluoride Exchange (SuFEx) reactions, a concept that has become a cornerstone of modern click chemistry.[1][2] The power of the sulfonyl fluoride (SF) warhead lies in its unique balance of stability and reactivity.[3][4] While remarkably stable in aqueous environments under physiological conditions, it selectively reacts with nucleophilic amino acid side chains within a protein's specific microenvironment.[5]
The reaction mechanism involves the nucleophilic attack of an amino acid side chain (e.g., the amine of lysine or the hydroxyl of tyrosine) on the electrophilic sulfur atom of the sulfonyl fluoride. This results in the displacement of the fluoride ion and the formation of a highly stable covalent sulfonamide or sulfonate ester bond.[4] Unlike more promiscuous reagents, the reactivity of SF probes is highly context-dependent, meaning the local environment of the binding site dictates which residues are targeted, offering a layer of intrinsic specificity.[6] This makes them exceptional tools for covalent inhibitor design, activity-based protein profiling, and target identification.[7]
Frequently Asked Questions (FAQs)
Q1: What is 1H-indazole-6-sulfonyl fluoride and what is its primary application? 1H-indazole-6-sulfonyl fluoride is a chemical probe featuring a sulfonyl fluoride reactive group attached to an indazole scaffold. The indazole core is a common motif in medicinal chemistry, often used to confer specific binding properties to target proteins, such as kinases.[8][9] Its primary application is in chemical biology and drug discovery for the covalent labeling of proteins to study target engagement, map binding sites, or develop targeted covalent inhibitors.
Q2: Which amino acid residues does 1H-indazole-6-sulfonyl fluoride react with? Sulfonyl fluorides are known to react with a range of nucleophilic amino acid residues. The most commonly targeted residues are Lysine, Tyrosine, and Histidine .[7][10] Reactions with Serine, Threonine, and Cysteine are also possible but often depend heavily on a highly activated, context-specific microenvironment within the protein's binding pocket.[4] The specific residue(s) labeled by 1H-indazole-6-sulfonyl fluoride on a given protein will depend on the accessibility and nucleophilicity of the residues in the binding site.[6]
Q3: What are the most critical parameters to control for a successful labeling reaction? The three most critical parameters are:
-
pH: Directly influences the nucleophilicity of the target amino acid side chains.
-
Stoichiometry: The molar ratio of the SF probe to the protein affects labeling efficiency and specificity.
-
Reaction Time: Must be optimized to maximize on-target labeling while minimizing off-target reactions and potential protein degradation.
Q4: How stable is the 1H-indazole-6-sulfonyl fluoride reagent and the resulting covalent bond? The reagent itself is generally stable to hydrolysis under physiological conditions, which is a key advantage over more reactive analogs like sulfonyl chlorides.[3][4] However, prolonged incubation at high pH or temperature can lead to degradation. It is best to store the compound in a dry environment at 2-8°C and prepare fresh stock solutions in an anhydrous solvent like DMSO or DMF before use.[11] The resulting sulfonamide (from lysine) or sulfonate ester (from tyrosine) bonds are exceptionally stable, making them ideal for applications requiring a permanent covalent linkage.[10]
Troubleshooting Guide: Addressing Common Experimental Issues
This guide is designed to help you diagnose and solve specific problems you may encounter during your labeling experiments.
Problem: Low or No Labeling Efficiency
| Potential Cause | Explanation & Recommended Solution |
| Suboptimal pH | The nucleophilicity of target residues is pH-dependent. Lysine (pKa ~10.5) and Tyrosine (pKa ~10.5) require deprotonation to become reactive. Solution: Perform a pH screen from 7.5 to 9.0. A slightly basic pH (e.g., 8.0-8.5) often provides the best balance between reactivity and protein stability.[12] Ensure your buffer does not contain competing nucleophiles (e.g., Tris). |
| Incorrect Stoichiometry | The concentration of the SF probe may be too low to achieve significant labeling in a reasonable timeframe. Solution: Titrate the probe-to-protein molar ratio. Start with a 5:1 or 10:1 excess of the SF probe. If efficiency is still low, cautiously increase the ratio, but be mindful of potential off-target effects. |
| Reagent Degradation | The sulfonyl fluoride may have hydrolyzed due to improper storage or repeated freeze-thaw cycles of the stock solution. Solution: Use a freshly opened vial of the reagent or synthesize a new batch. Prepare single-use aliquots of your stock solution in anhydrous DMSO to avoid moisture contamination. |
| Inaccessible Target Residue | The target nucleophile on the protein may be buried, sterically hindered, or located in a microenvironment that suppresses its reactivity. Solution: Confirm target engagement with a biophysical method (e.g., thermal shift assay). If the probe binds but does not react, the target site may not be suitable for covalent modification with this warhead. Consider site-directed mutagenesis to introduce a more reactive residue if the protein structure is known.[6] |
| Insufficient Reaction Time/Temp | The reaction kinetics may be slow. Solution: Increase the incubation time (e.g., from 2 hours to overnight). If the protein is stable, you can also try increasing the temperature from room temperature to 37°C.[12] |
Problem: Off-Target Labeling or Lack of Specificity
| Potential Cause | Explanation & Recommended Solution |
| Excessive Reagent Concentration | High concentrations of the SF probe can lead to the modification of secondary sites or solvent-exposed, reactive residues that are not in the primary binding pocket. Solution: Reduce the probe-to-protein molar ratio. Aim for the lowest concentration that gives sufficient on-target labeling. |
| Prolonged Reaction Time | Long incubation times can allow the probe to react with less favorable, off-target sites. Solution: Perform a time-course experiment (e.g., 30 min, 1h, 2h, 4h, overnight) and use the shortest time required to achieve the desired level of on-target modification. |
| Inherent Reactivity Profile | Sulfonyl fluorides can react with multiple nucleophilic residues.[13] The indazole scaffold may not provide enough binding affinity to completely direct the reaction to a single site. Solution: Analyze modification sites by LC-MS/MS to understand the labeling profile.[14] If multiple residues are modified within the binding pocket, this may be an inherent property of the interaction. |
Problem: Protein Precipitation During Reaction
| Potential Cause | Explanation & Recommended Solution |
| High Concentration of Organic Solvent | The SF probe is typically dissolved in DMSO or DMF. Adding too much of this stock solution can denature and precipitate the protein. Solution: Keep the final concentration of the organic solvent below 5% (v/v), and ideally below 2%. Prepare a more concentrated stock solution of your probe if necessary. |
| Buffer Incompatibility | The pH or ionic strength of the buffer may not be optimal for your protein's stability, especially during a long incubation. Solution: Screen different buffer systems (e.g., HEPES, PBS) and additives like glycerol (5-10%) or non-detergent sulfobetaines that can enhance protein stability. |
| Modification-Induced Destabilization | Covalent modification can sometimes alter the protein's conformation, leading to aggregation and precipitation. Solution: Try labeling at a lower temperature (e.g., 4°C) for a longer period. Lowering the protein concentration may also help. |
Experimental Protocols & Data
Key Reaction Parameters (Starting Points)
The optimal conditions are highly protein-dependent. Use this table as a starting point for your optimization.
| Parameter | Recommended Range | Rationale & Key Considerations |
| Protein Concentration | 1 - 20 µM | Higher concentrations can improve reaction rates but may increase the risk of aggregation. |
| SF Probe Concentration | 1 - 10 molar excess | Balance between labeling efficiency and specificity. Start with a 5-fold excess. |
| Reaction Buffer | PBS, HEPES | Crucial: Avoid amine-based buffers like Tris, which will compete for the reagent. |
| pH | 7.5 - 9.0 | Higher pH increases nucleophilicity of Lys/Tyr but can decrease protein and reagent stability. pH 8.0 is a common starting point.[12] |
| Temperature | 25°C - 37°C | Higher temperatures accelerate the reaction but may compromise protein integrity.[12] |
| Reaction Time | 1 - 16 hours | Monitor via a time-course experiment to find the optimal endpoint.[12] |
| Solvent (for SF Probe) | Anhydrous DMSO or DMF | Keep the final concentration in the reaction mixture <5% (v/v) to prevent protein precipitation. |
Protocol 1: General Procedure for Protein Labeling
This protocol provides a framework for a typical labeling experiment.
1. Reagent Preparation: a. Prepare a 10 mM stock solution of 1H-indazole-6-sulfonyl fluoride in anhydrous DMSO. Store in single-use aliquots at -20°C or -80°C. b. Prepare your target protein in a suitable amine-free buffer (e.g., 1x PBS, pH 8.0). Clarify the protein solution by centrifugation or filtration if necessary.
2. Labeling Reaction: a. In a microcentrifuge tube, dilute the protein to the desired final concentration (e.g., 10 µM). b. Add the 1H-indazole-6-sulfonyl fluoride stock solution to achieve the desired molar excess (e.g., 5-fold excess for a final concentration of 50 µM). Add the DMSO stock directly to the protein solution and mix gently by pipetting. c. As a control, add an equivalent volume of DMSO to a separate aliquot of the protein solution. d. Incubate the reaction at the desired temperature (e.g., 37°C) for a set amount of time (e.g., 2 hours).
3. Quenching and Sample Preparation: a. (Optional) Quench any unreacted SF probe by adding a high concentration of a nucleophilic scavenger like Tris buffer (to a final concentration of 50-100 mM). b. Remove excess, unreacted probe using a desalting column (e.g., Zeba™ Spin) or dialysis against your buffer of choice. c. The labeled protein is now ready for downstream analysis.
Protocol 2: Analysis of Labeling Efficiency by Mass Spectrometry
Intact protein mass spectrometry is the most direct way to confirm covalent modification.
1. Sample Preparation: a. Following the labeling reaction and removal of the excess probe (Protocol 1, Step 3b), prepare the sample for analysis. A typical concentration is ~1 mg/mL. b. Dilute the labeled protein and the unlabeled control in a solution compatible with LC-MS analysis (e.g., 0.1% formic acid in water).
2. LC-MS Analysis: a. Inject the samples onto a reverse-phase LC column (e.g., C4 or C8 for proteins) connected to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). b. Elute the protein using a water/acetonitrile gradient containing 0.1% formic acid.
3. Data Analysis: a. Deconvolute the resulting mass spectra for both the labeled and unlabeled samples. b. The mass of 1H-indazole-6-sulfonyl fluoride (minus the displaced F atom) is C₈H₆N₂O₂S, which adds 194.015 Da to the protein. c. Compare the mass of the labeled protein to the control. A mass shift corresponding to +194 Da (or multiples thereof for multiple labeling events) confirms successful covalent modification. The relative peak intensities can be used to estimate labeling efficiency.
Visualizations
Reaction Mechanism
Caption: Mechanism of SuFEx labeling with 1H-indazole-6-sulfonyl fluoride.
Experimental Workflow
Caption: A logical flowchart for troubleshooting common labeling issues.
References
- Dong, J., et al. (2015). Biocompatible SuFEx Click Chemistry: Thionyl Tetrafluoride (SOF4) Derived Connective Hubs For Bioconjugation to DNA and Proteins. [Source provided by search tool, specific journal details not available in snippet]
- Kim, B.M., et al. (2016). Chemoselective Tyrosine Bioconjugation through Sulfate Click Reaction. Institute for Basic Science.
- Hansen, T.N., et al. (2024). Advances in sulfur fluoride exchange for chemical biology. ChemRxiv.
- Noro, Y., et al. (2021). Exploration of the Reactivity of Multivalent Electrophiles for Affinity Labeling: Sulfonyl Fluoride as a Highly Efficient and Selective Label.
- Otava Chemicals. SuFEx Handle Fragment Library. Otava Chemicals Website.
- Lou, T. S.-B., & Willis, M. C. (2022). Sulfonyl fluorides as targets and substrates in the development of new synthetic methods.
- Reference details not fully available in search snippet.
- Jones, L.H., et al. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6, 4349-4359.
- Parker, C.G., et al. (2023). Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. ACS Chemical Biology, 18(2), 345-355.
- Wang, Y., et al. (2023). The proximity-enabled sulfur fluoride exchange reaction in the protein context. Chemical Science, 14, 7553-7561.
- Reference details not fully available in search snippet.
- Inkster, J. A., et al. (2012). Sulfonyl Fluoride-Based Prosthetic Compounds as Potential 18F Labelling Agents. Chemistry – A European Journal, 18(35), 11079-11087.
- Enamine. Sulfonyl Fluorides. Enamine Website.
- Carneiro, S.N., et al. (2023). Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. Organic & Biomolecular Chemistry, 21, 1228-1249.
- Reference details not fully available in search snippet.
- Lovell, M.J., et al. (2023). Solid Phase Synthesis of Fluorosulfate Containing Macrocycles for Chemoproteomic Workflows. Israel Journal of Chemistry, 63(3-4), e202300020.
- Mukherjee, H., et al. (2020). A study of the reactivity of S(VI)–F containing warheads with nucleophilic amino-acid side chains under physiological conditions. Organic & Biomolecular Chemistry, 18, 5961-5968.
- Jones, L.H., et al. (2020). Structure-based design and analysis of SuFEx chemical probes.
- Merck. SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction. Sigma-Aldrich Website.
- Reference details not fully available in search snippet.
- Reference details not fully available in search snippet.
- Reference details not fully available in search snippet.
- Mukherjee, H., et al. (2020). A study of the reactivity of S(VI)–F containing warheads with nucleophilic amino-acid side chains under physiological conditions. Organic & Biomolecular Chemistry, 18, 5961-5968.
- Wagschal, A., et al. (2019). A rapid access to aliphatic sulfonyl fluorides.
- Reference details not fully available in search snippet.
- ChemScene. 6-Methyl-1H-indazole-5-sulfonyl fluoride. ChemScene Website.
- Reference details not fully available in search snippet.
- Reference details not fully available in search snippet.
- Reference details not fully available in search snippet.
- Reference details not fully available in search snippet.
- Sigma-Aldrich. 1H-Indazole-6-sulfonyl chloride. Sigma-Aldrich Website.
- Reference details not fully available in search snippet.
- Reference details not fully available in search snippet.
- Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. European Journal of Medicinal Chemistry, 258, 115598.
- Aslam, M.A., et al. (2024).
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. SuFEx Handle Fragment Library [otavachemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. merckmillipore.com [merckmillipore.com]
- 5. A rapid access to aliphatic sulfonyl fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-based design and analysis of SuFEx chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chemscene.com [chemscene.com]
- 12. Biocompatible SuFEx Click Chemistry: Thionyl Tetrafluoride (SOF4) Derived Connective Hubs For Bioconjugation to DNA and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sulfonyl Fluorides - Enamine [enamine.net]
- 14. Exploration of the Reactivity of Multivalent Electrophiles for Affinity Labeling: Sulfonyl Fluoride as a Highly Efficient and Selective Label - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 1H-Indazole-6-Sulfonyl Fluoride Aqueous Stability & Troubleshooting
Welcome to the Application Science Support Portal. As a Senior Application Scientist, I frequently assist drug development professionals and chemical biologists in optimizing covalent inhibitor workflows. A recurring topic is the behavior of 1H-indazole-6-sulfonyl fluoride (CAS: 1384427-88-6)[1] in aqueous environments.
Unlike traditional electrophiles, sulfonyl fluorides leverage Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, offering a unique "click-like" balance of absolute aqueous stability and context-dependent reactivity[2]. This guide provides the mechanistic causality behind its stability, troubleshooting FAQs for common assay failures, and a self-validating protocol for your lab.
The Causality of SuFEx Aqueous Stability
To understand how to handle 1H-indazole-6-sulfonyl fluoride, you must first understand why it survives in water when its sulfonyl chloride counterpart degrades in minutes. The stability is governed by three physical principles:
-
Thermodynamic Bond Strength: The homolytic bond dissociation energy of the S–F bond is exceptionally high (90.5 ± 4.3 kcal/mol) compared to the S–Cl bond (46 ± 4 kcal/mol)[3]. This energetic barrier prevents spontaneous homolytic cleavage.
-
Heterolytic Cleavage & Oxidation Resistance: Due to fluorine's extreme electronegativity, the electron cloud is heavily biased toward the fluorine atom. This ensures that any cleavage is entirely heterolytic, preventing the generation of active radical intermediates and rendering the compound highly resistant to reduction in biological environments (e.g., glutathione-rich buffers)[3].
-
Aqueous Fluoride Stabilization: When water is present, the fluoride leaving group is stabilized through a symmetric [F–H–F]⁻ interaction (a 4-electron-3-center bond). This unique hydrogen-bonding network suppresses backward nucleophilic attack and shields the sulfur center from spontaneous hydrolysis at neutral pH[3].
Quantitative Stability Profile
To benchmark your expectations, below is a comparative profile of the sulfonyl fluoride warhead versus a traditional sulfonyl chloride.
| Property | 1H-Indazole-6-Sulfonyl Fluoride | 1H-Indazole-6-Sulfonyl Chloride |
| Bond Dissociation Energy | 90.5 ± 4.3 kcal/mol[3] | 46 ± 4 kcal/mol[3] |
| Aqueous Half-Life (pH 7.4, 37°C) | > 24 hours[4] | < 5 minutes |
| Cleavage Mechanism | Strictly Heterolytic[3] | Homolytic / Heterolytic |
| Reactivity with Water | Inert (Requires specific activation) | Rapid Spontaneous Hydrolysis |
| Target Residues (SuFEx) | Lys, Tyr, Ser, His[5] | Non-selective |
Mechanistic Pathways
The fate of 1H-indazole-6-sulfonyl fluoride is entirely dependent on its microenvironment. The diagram below illustrates the logical pathways of the compound in different aqueous conditions.
Mechanistic pathways of 1H-indazole-6-sulfonyl fluoride in aqueous environments.
Troubleshooting & FAQs
Q: My 1H-indazole-6-sulfonyl fluoride shows significant degradation after 4 hours in my biochemical assay buffer. Why is it hydrolyzing? A: While sulfonyl fluorides are thermodynamically stable in water, they are highly sensitive to nucleophilic buffer components. If you are using Tris buffer, the primary amine in Tris can act as a nucleophile, leading to premature SuFEx ligation rather than true hydrolysis. Actionable Fix: Switch to a non-nucleophilic zwitterionic buffer such as PBS or HEPES at pH 7.4.
Q: Does the indazole moiety negatively impact the stability of the sulfonyl fluoride? A: The indazole ring is an electron-withdrawing heteroaromatic system. This slightly increases the electrophilicity of the sulfonyl fluoride compared to a simple alkyl sulfonyl fluoride, making it an excellent warhead for kinase hinge-binding. However, it still maintains excellent aqueous stability at physiological pH. It only becomes susceptible to rapid hydrolysis if the pH exceeds 9.0[4].
Q: How should I store the stock solution to ensure assay reproducibility? A: A common pitfall is storing the compound in DMSO that has absorbed atmospheric moisture. Repeated freeze-thaw cycles of wet DMSO can introduce local micro-environments of high pH (if basic impurities are present), leading to slow, silent degradation in the tube. Actionable Fix: Dissolve in anhydrous DMSO, aliquot into single-use tubes, and store at -20°C with a desiccant.
Self-Validating Experimental Protocol: Aqueous Stability Assay
To empirically verify the stability of 1H-indazole-6-sulfonyl fluoride in your specific assay conditions, use this self-validating LC-MS/NMR workflow.
Why is this "Self-Validating"? A common error in stability assays is interpreting a flat LC-MS signal as "stability," when in reality, the mass spectrometer's sensitivity may have drifted. This protocol incorporates 1H-indazole-6-sulfonyl chloride as a rapid-degradation positive control and an internal standard to normalize signal drift, ensuring absolute trustworthiness of the data.
Self-validating workflow for assessing aqueous stability of sulfonyl fluorides.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare 50 mM PBS (pH 7.4) and a separate 50 mM Tris (pH 7.4) solution to serve as a nucleophilic interference control.
-
Stock Solutions: Prepare 10 mM 1H-indazole-6-sulfonyl fluoride (Test) and 10 mM 1H-indazole-6-sulfonyl chloride (Positive Control) in anhydrous DMSO.
-
Reaction Initiation: Dilute stocks to a final concentration of 100 µM in the respective buffers. Include 10 µM of an inert internal standard (e.g., caffeine). Critical: Keep the final DMSO concentration ≤1% to prevent co-solvent effects on water activity[4].
-
Incubation & Sampling: Incubate the solutions at 37°C. Extract 50 µL aliquots at exactly 0, 1, 2, 4, 8, and 24 hours.
-
Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile. This precipitates buffer salts and instantaneously halts any potential SuFEx reactions or hydrolysis.
-
Analysis: Centrifuge the quenched samples at 14,000 x g for 10 minutes. Inject the supernatant into an LC-MS system (C18 column, Water/MeCN gradient with 0.1% Formic Acid). Alternatively, track the aromatic signals via 1D ¹H-NMR[4].
-
Data Interpretation: Plot the ratio of the intact sulfonyl fluoride peak area to the internal standard over time.
-
Validation Check: The sulfonyl chloride control must show >90% degradation at the t=5 min mark. If it does not, your quench method or LC-MS gradient is flawed. The sulfonyl fluoride should remain >95% intact at 24 hours in PBS.
-
References
- Sulfur(VI) Fluoride Exchange (SuFEx)
- Source: Nature Reviews Chemistry (via ResearchGate)
- Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions Source: NIH / PMC URL
- Chemoselective Sulfonyl Fluoride Exchange (SuFEx)
- CAS NO.
Sources
- 1. arctomsci.com [arctomsci.com]
- 2. researchgate.net [researchgate.net]
- 3. Sulfur(VI) Fluoride Exchange (SuFEx): The "Golden Bond" for Next-Generation Click Chemistry — A High-Efficiency, Stable, and Biocompatible Ligation Technology [bldpharm.com]
- 4. Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
Minimizing hydrolysis of sulfonyl fluoride probes in biological assays
Welcome to the technical support center for sulfonyl fluoride (SF) probes. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for minimizing the hydrolysis of SF probes in biological assays. As covalent probes, the stability of the sulfonyl fluoride warhead is paramount for achieving reliable and reproducible results. This resource combines mechanistic insights with field-proven protocols to help you navigate the complexities of working with these powerful chemical biology tools.
Frequently Asked Questions (FAQs)
Here we address common questions regarding the stability and handling of sulfonyl fluoride probes.
Q1: My sulfonyl fluoride probe seems to be losing activity in my aqueous buffer. What is happening?
A1: The most likely cause is the hydrolysis of the sulfonyl fluoride moiety. While sulfonyl fluorides are among the most stable sulfonyl halides, they are still susceptible to hydrolysis in aqueous environments, especially under non-optimal conditions.[1][2][3][4] The electrophilic sulfur atom of the sulfonyl fluoride can be attacked by water, leading to the formation of a sulfonic acid, which is inactive as a covalent probe.[2] This process is highly dependent on the pH and temperature of your buffer.[2][5]
Q2: What is the optimal pH range for working with sulfonyl fluoride probes to minimize hydrolysis?
A2: Sulfonyl fluorides are most stable in neutral to slightly acidic conditions (pH 6.0-7.5).[2][6] As the pH becomes more alkaline, the rate of hydrolysis increases significantly.[2] For instance, the half-life of the well-known serine protease inhibitor Phenylmethylsulfonyl fluoride (PMSF) at 25°C is approximately 110 minutes at pH 7.0, but this drops to just 35 minutes at pH 8.0.[2] Therefore, it is crucial to maintain the pH of your experimental buffer within the recommended range.
Q3: How does temperature affect the stability of my sulfonyl fluoride probe?
A3: Higher temperatures accelerate the rate of hydrolysis. It is always recommended to prepare and handle aqueous solutions of sulfonyl fluoride probes at room temperature or on ice, unless your experimental protocol specifically requires elevated temperatures.[5] If you must perform your assay at a higher temperature (e.g., 37°C), the probe's stability will be reduced, and incubation times should be minimized accordingly.[5]
Q4: How should I prepare and store stock solutions of my sulfonyl fluoride probe?
A4: Stock solutions should be prepared in a dry, water-miscible organic solvent such as DMSO, ethanol, or isopropanol.[2] It is critical to use anhydrous solvents to prevent premature hydrolysis.[2] These stock solutions are generally stable for extended periods when stored at -20°C or -80°C with proper precautions against moisture. For example, stock solutions of PMSF in anhydrous isopropanol are stable for at least 9 months at 2-8°C.[2] Always prepare fresh aqueous working solutions from the anhydrous stock immediately before each experiment.[2]
Q5: Are all sulfonyl fluoride probes equally stable?
A5: No, the stability of a sulfonyl fluoride probe is influenced by its chemical structure. Both electronic and steric factors play a role.[7][8] Electron-withdrawing groups on an aryl sulfonyl fluoride can increase the electrophilicity of the sulfur atom, making it more reactive towards both the target protein and water (hydrolysis). Conversely, bulky groups near the sulfonyl fluoride moiety can sterically hinder the approach of water, thus increasing hydrolytic stability.[8][9]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or non-reproducible results | Probe degradation due to hydrolysis. | • Prepare fresh aqueous dilutions of the probe for each experiment from a stable, anhydrous stock solution.[2]• Strictly control the pH of your buffer, keeping it in the optimal range of 6.0-7.5.[2][6]• Perform experiments at a consistent and, if possible, lower temperature. |
| Low or no labeling of the target protein | 1. Probe has hydrolyzed before it can react with the target.2. Probe is insoluble in the aqueous buffer. | 1. Add the probe to the assay buffer immediately before starting the experiment.[2]2. Minimize pre-incubation times in aqueous buffers.3. Ensure complete dissolution by adding the concentrated stock solution dropwise to a vigorously vortexing buffer.[2]4. Consider a brief sonication of the stock solution to ensure it is fully dissolved before dilution. |
| Precipitate forms when adding the stock solution to the aqueous buffer | 1. The final concentration of the probe exceeds its aqueous solubility.2. The buffer temperature is too low, causing the probe to crash out of solution. | 1. Decrease the final concentration of the probe in your assay.2. If the experimental system allows, you can slightly increase the percentage of the organic solvent in the final solution (typically <1% v/v).3. Prepare the final dilution at room temperature before cooling, if the protocol requires cold conditions.[2] |
| High background or non-specific labeling | The probe is too reactive and is reacting with non-target proteins or other nucleophiles in the assay. | • Lower the concentration of the probe.• Decrease the incubation time.• If possible, use a probe with a less reactive sulfonyl fluoride warhead (e.g., with electron-donating groups on an aryl ring).[7] |
The Chemistry of Stability: Hydrolysis vs. Covalent Modification
The utility of a sulfonyl fluoride probe hinges on its ability to selectively react with a nucleophilic amino acid residue (such as serine, tyrosine, or lysine) in the active site of a target protein, rather than with water.[7][10][11][12] Both processes involve a nucleophilic attack on the electrophilic sulfur atom of the sulfonyl fluoride. The key to a successful experiment is to create conditions that favor the reaction with the protein over hydrolysis.
Caption: Reaction pathways for a sulfonyl fluoride probe.
Experimental Protocol: Assessing Probe Stability by HPLC-MS
To empirically determine the stability of your specific sulfonyl fluoride probe in your assay buffer, you can perform the following time-course experiment.
Materials:
-
Your sulfonyl fluoride probe
-
Anhydrous DMSO
-
Your aqueous assay buffer (e.g., PBS, pH 7.4)
-
Internal standard (e.g., 1,4-dicyanobenzene, or another stable compound that does not co-elute with your probe)
-
HPLC-MS system
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 10 mM stock solution of your sulfonyl fluoride probe in anhydrous DMSO.
-
Prepare a 10 mM stock solution of the internal standard in anhydrous DMSO.
-
-
Initiate the Reaction:
-
In a microcentrifuge tube, add your assay buffer.
-
Add the internal standard stock solution to a final concentration of 100 µM.
-
To start the experiment (t=0), add the sulfonyl fluoride probe stock solution to a final concentration of 100 µM. Vortex immediately to ensure complete mixing.[13]
-
-
Time-Course Sampling:
-
Immediately take an aliquot of the reaction mixture (e.g., 50 µL) and quench it by adding it to a tube containing an equal volume of acetonitrile or methanol. This is your t=0 time point.
-
Incubate the remaining reaction mixture at your desired experimental temperature (e.g., 25°C or 37°C).
-
Take and quench aliquots at subsequent time points (e.g., 1, 2, 4, 8, and 24 hours).[13]
-
-
Analysis:
-
Analyze all quenched samples by HPLC-MS.
-
Integrate the peak area for your intact sulfonyl fluoride probe and the internal standard at each time point.
-
-
Data Interpretation:
-
Normalize the peak area of your probe to the peak area of the internal standard for each time point.
-
Plot the normalized peak area of the intact probe versus time.
-
From this plot, you can determine the half-life (t½) of your probe under your specific experimental conditions.
-
Caption: Workflow for assessing probe stability.
By understanding the factors that influence sulfonyl fluoride stability and by implementing these best practices and troubleshooting strategies, you can significantly improve the quality and reliability of your experimental data.
References
-
Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media. PMC. [Link]
-
Unbiased Mass Spectrometry Elucidation of the Targets and Mechanisms of Activity-Based Probes: A Case Study Involving Sulfonyl Fluorides. PubMed. [Link]
-
Sulfur fluoride exchange. PMC. [Link]
-
Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. PMC. [Link]
-
A Practical Guide to SuFEx Chemistry: An Overview of S(VI)-SuFEx Linkers and their Reactivity. ResearchGate. [Link]
-
Accelerated SuFEx Click Chemistry for Modular Synthesis. Cold Spring Harbor Laboratory. [Link]
-
SuFEx Handle Fragment Library. Otava Chemicals. [Link]
-
Quantifying drug-target engagement in live cells using sulfonyl fluoride chemical probes. Methods in Enzymology. [Link]
- A selection of sulfonyl fluorides used as biological probes and chemical reagents. Various.
-
Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions. PMC. [Link]
-
Advances in sulfonyl exchange chemical biology: expanding druggable target space. Nature. [Link]
-
Advances in the construction of diverse SuFEx linkers. National Science Review. [Link]
-
Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. [Link]
-
Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. Nature Reviews Chemistry. [Link]
-
The growing applications of SuFEx click chemistry. Chemical Society Reviews. [Link]
-
Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [Link]
-
Chemical proteomics with sulfonyl fluoride probes reveals selective labeling of functional tyrosines in glutathione transferases. PubMed. [Link]
-
A study of the reactivity of S(VI)–F containing warheads with nucleophilic amino-acid side chains under physiological conditions. Organic & Biomolecular Chemistry. [Link]
-
Sulfonyl Fluoride Probes. Jena Bioscience. [Link]
-
Synthetic Routes to Arylsulfonyl Fluorides. MDPI. [Link]
-
Structure-based design and analysis of SuFEx chemical probes. PMC. [Link]
-
Chemical Proteomics with Sulfonyl Fluoride Probes Reveals Selective Labeling of Functional Tyrosines in Glutathione Transferases. CORE. [Link]
-
An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. ResearchGate. [Link]
-
Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. PMC. [Link]
-
Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science. [Link]
-
Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. RSC Publishing. [Link]
-
Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning. Journal of the American Chemical Society. [Link]
-
An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. ACS Publications. [Link]
-
An investigation into the in vitro metabolic stability of aryl sulfonyl fluorides for their application in medicinal chemistry and radiochemistry. Macquarie University. [Link]
Sources
- 1. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sulfonyl Fluorides - Enamine [enamine.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchers.mq.edu.au [researchers.mq.edu.au]
- 10. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SuFEx Handle Fragment Library [otavachemicals.com]
- 12. Nucleosides by Application on Proteins/Enzymes - Sulfonyl Fluoride Probes - Jena Bioscience [jenabioscience.com]
- 13. Activation-Free Sulfonyl Fluoride Probes for Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Substituted Indazole Sulfonyl Fluorides
Welcome to the technical support guide for the synthesis of substituted indazole sulfonyl fluorides. This resource is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthesizing this important class of compounds. Indazole sulfonyl fluorides are increasingly valuable as covalent probes and therapeutic agents, largely due to the unique reactivity and stability of the sulfonyl fluoride moiety, a cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.[1][2]
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios. It moves beyond simple procedural steps to explain the underlying chemical principles, helping you make informed decisions to overcome common synthetic challenges.
Section 1: The Sulfonyl Fluoride Moiety - Stability and Introduction
The sulfonyl fluoride group is prized for its delicate balance: it is stable enough for many synthetic manipulations and purification, yet sufficiently reactive to form covalent bonds with specific amino acid residues like lysine or tyrosine under physiological conditions.[3][4] However, this balance is sensitive to the electronic and steric environment of the molecule.[5][6]
FAQ 1: My aryl sulfonyl fluoride precursor seems unstable to aqueous workup or chromatography. What factors influence its stability?
Answer: The stability of an aryl sulfonyl fluoride is highly dependent on its substitution pattern.
-
Electronic Effects: Electron-withdrawing groups on the aryl ring increase the electrophilicity of the sulfur atom, making the sulfonyl fluoride more susceptible to hydrolysis. Conversely, electron-donating groups enhance stability.
-
Steric Hindrance: Bulky groups ortho to the sulfonyl fluoride moiety can sterically shield it from nucleophilic attack by water or other nucleophiles, significantly increasing its stability.[5][7] Studies have shown that 2,4,6-trisubstituted aryl sulfonyl fluorides exhibit particularly high metabolic stability.[5][6]
-
pH: Benzamide-sulfonyl fluorides, for example, have shown limited stability in aqueous buffers at physiological pH.[3]
Troubleshooting & Optimization: If you suspect instability, consider the following:
-
Minimize Aqueous Contact: Use anhydrous solvents for workup where possible and dry the organic extracts thoroughly before concentration.
-
Modify the Structure: If synthetically feasible, introduce sterically hindering groups (e.g., methyl or isopropyl groups) ortho to the sulfonyl fluoride.
-
Control pH: During workup, use buffered solutions if your molecule is pH-sensitive.
-
Purification Strategy: Opt for non-aqueous purification methods if possible, such as chromatography on silica gel with anhydrous solvents or crystallization.
Table 1: Influence of Substitution on Aryl Sulfonyl Fluoride Stability
| Substituent Pattern | Electronic/Steric Effect | Expected Stability |
| 4-Nitro (Electron-Withdrawing) | Increases sulfur electrophilicity | Lower stability, prone to hydrolysis |
| 4-Methoxy (Electron-Donating) | Decreases sulfur electrophilicity | Higher stability |
| 2,6-Dimethyl (Steric Hindrance) | Shields from nucleophilic attack | Significantly higher stability |
| Unsubstituted Benzene | Baseline | Moderate stability |
FAQ 2: What are the most reliable methods for introducing the sulfonyl fluoride group onto my indazole precursor?
Answer: The choice of method depends on the available starting material. The most common precursor is the corresponding sulfonyl chloride.
Method 1: Halide Exchange from Sulfonyl Chlorides This is the most traditional and widely used method.[1][8] The sulfonyl chloride is treated with a fluoride source.
-
Classic Conditions: Aqueous potassium fluoride (KF) can be effective but may lead to hydrolysis of the product.[1]
-
Improved Conditions: Using potassium bifluoride (KHF₂) or a combination of KF with a phase-transfer catalyst like 18-crown-6 in an anhydrous aprotic solvent (e.g., acetonitrile) minimizes water and improves yield and purity.[1][9]
Protocol 1: Sulfonyl Chloride to Sulfonyl Fluoride Conversion
-
To a solution of the indazole sulfonyl chloride (1.0 equiv) in anhydrous acetonitrile, add spray-dried potassium fluoride (3.0 equiv) and 18-crown-6 (0.1 equiv).
-
Stir the mixture vigorously at room temperature or gentle heat (40-60 °C) until LC-MS analysis indicates complete consumption of the starting material.
-
Filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Method 2: From Sulfonates or Sulfonic Acids This one-pot, two-step method avoids isolating the often-reactive sulfonyl chloride intermediate.[9][10]
-
Chlorination: The sulfonic acid or sulfonate salt is first converted to the sulfonyl chloride in situ using a reagent like cyanuric chloride.[9][10]
-
Fluorination: A fluoride source (e.g., KHF₂) is then added to the same pot to perform the halide exchange.[9][10]
Method 3: From Aryl Halides via SO₂ Insertion For late-stage functionalization, a palladium-catalyzed approach can be used. An aryl bromide or iodide is coupled with an SO₂ source, like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)), to form a sulfinate intermediate. This is then trapped in situ with an electrophilic fluorine source such as N-fluorobenzenesulfonimide (NFSI).
Section 2: The Indazole Core - Regioselectivity Challenges
A primary hurdle in the synthesis of substituted indazoles is controlling the regioselectivity of N-alkylation or N-arylation. Indazole exists in two tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer being thermodynamically more stable.[11][12] Direct alkylation often yields a mixture of N1 and N2 isomers, which can be difficult to separate.[13]
Workflow for Tackling Regioselectivity Issues
Caption: Decision workflow for achieving regioselective indazole N-alkylation.
FAQ 3: I am getting a mixture of N1 and N2 isomers during alkylation. How can I favor the N1 product?
Answer: Achieving N1 selectivity relies on exploiting the thermodynamic stability of the 1H-indazole tautomer and using conditions that favor its formation or sterically block the N2 position.[11][13]
-
The Gold Standard (NaH in THF): The combination of sodium hydride (NaH) as the base in an aprotic solvent like tetrahydrofuran (THF) is highly effective for N1 selectivity.[11][13] The sodium cation is believed to coordinate with the N2 nitrogen and an electron-rich substituent at the C3 position, sterically hindering the approach of the electrophile to N2.[12][13]
-
Substituent Effects: The nature of substituents on the indazole ring plays a crucial role. Indazoles with C3-substituents like carboxymethyl, tert-butyl, or acetyl groups show excellent (>99%) N1 regioselectivity with NaH in THF.[11]
-
Thermodynamic Equilibration: In some cases, allowing the reaction to stir for longer periods can allow for an equilibration process that favors the formation of the more stable N1-substituted product.[11]
Protocol 2: General Procedure for N1-Alkylation of Indazoles [13]
-
Under an inert atmosphere (e.g., Argon), suspend the substituted 1H-indazole (1.0 equiv) in anhydrous THF.
-
Cool the mixture to 0 °C in an ice bath.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1-1.2 equiv) portion-wise. Caution: Hydrogen gas evolution.
-
Stir the suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.
-
Re-cool the mixture to 0 °C and add the alkylating agent (e.g., alkyl bromide, 1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS, typically 12-24 hours).
-
Carefully quench the reaction by the slow addition of water or saturated aq. NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography.
FAQ 4: My target molecule is the N2-substituted isomer. What conditions promote N2-alkylation?
Answer: Selectively forming the N2 isomer requires overriding the thermodynamic preference for N1. This is often achieved under kinetic control or by altering the electronic properties of the indazole.
-
Mitsunobu Conditions: The Mitsunobu reaction (using, for example, triphenylphosphine and diethyl azodicarboxylate) often shows a strong preference for producing the N2-alkylated product.[11]
-
Substituent Effects: Electron-withdrawing groups at the C7 position, such as nitro (-NO₂) or ester (-CO₂Me), can direct alkylation to the N2 position with high selectivity (≥96%).[11]
-
Catalyst Systems: Specific catalytic systems have been developed for N2 selectivity. For instance, triflic acid (TfOH) has been shown to catalyze the highly regioselective N2-alkylation of indazoles with diazo compounds.
Section 3: Purification and Characterization
FAQ 5: My final substituted indazole sulfonyl fluoride is difficult to purify. What are some common issues and solutions?
Answer: Purification challenges often arise from the compound's polarity, stability, or the presence of closely related isomers.
-
Issue: Poor Separation from Starting Materials/Isomers:
-
Solution: Optimize your chromatography. Use a shallow solvent gradient in your column. Consider switching to a different stationary phase (e.g., alumina) or using reverse-phase chromatography if the compound is sufficiently stable.
-
-
Issue: Decomposition on Silica Gel:
-
Solution: Some sulfonyl fluorides can be sensitive to the acidic nature of standard silica gel. Try deactivating the silica by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine (e.g., 0.5-1% in the eluent). Alternatively, flash chromatography at low temperatures can minimize contact time and degradation.
-
-
Issue: High Polarity and Poor Elution:
-
Solution: If your compound is highly polar, ensure your mobile phase has sufficient polarity (e.g., using methanol or ethanol as a component). If solubility is an issue, consider a different solvent system for both loading and eluting from the column.
-
-
Alternative Purification: For larger scale reactions or non-polar, thermally stable compounds, distillation under reduced pressure can be a viable purification technique.[8] For solid materials, recrystallization is often the best method to obtain high-purity material.
References
-
Di Micco, S., et al. (2018). Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions. RSC Medicinal Chemistry. Available at: [Link]
-
Alam, M. A., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. RSC Advances. Available at: [Link]
-
Pimlott, S. L., et al. (2023). An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. Molecular Pharmaceutics. Available at: [Link]
-
Smalley, T. L., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Pimlott, S. L., et al. (2023). An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. ResearchGate. Available at: [Link]
-
Wang, Z., et al. (2020). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Chemical Communications. Available at: [Link]
-
Postnikov, P. S., et al. (2021). An Approach to Aliphatic Sulfonyl Fluorides. Organic Letters. Available at: [Link]
-
Pimlott, S. L., et al. (2023). An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. ACS Publications. Available at: [Link]
-
Smalley, T. L., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journals. Available at: [Link]
-
Li, Z., & Wu, J. (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Tetrahedron Letters. Available at: [Link]
-
Kumar, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Common strategies for sulfonyl fluoride synthesis and the approach and reagents reported here. ResearchGate. Available at: [Link]
-
Qin, H., & Sun, J. (2019). Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. RSC Advances. Available at: [Link]
-
Li, Z., & Wu, J. (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Tetrahedron Letters. Available at: [Link]
-
Amayach, I., et al. (2021). Synthetic Routes to Arylsulfonyl Fluorides. Molecules. Available at: [Link]
- Google Patents. (2017). WO2017186693A1 - Synthesis of indazoles. Google Patents.
-
Re-He, Y., et al. (2023). Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. Chemical Society Reviews. Available at: [Link]
-
ResearchGate. (n.d.). Acid-Mediated Imidazole-to-Fluorine Exchange for the Synthesis of Sulfonyl and Sulfonimidoyl Fluorides. ResearchGate. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of substituted indazoles from N-tosylhydrazones using ionic liquid. JOCPR. Available at: [Link]
-
ResearchGate. (n.d.). (A) Overview of the synthetic methods to obtain sulfonyl fluorides. (B)... ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Indazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Zhang, D., & Tang, W. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available at: [Link]
-
Andrews, M., et al. (2013). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry. Available at: [Link]
Sources
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- 2. SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction [sigmaaldrich.com]
- 3. Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulfonyl Fluorides - Enamine [enamine.net]
- 5. An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
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- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
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- 11. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Comparing "1H-indazole-6-sulfonyl fluoride" to other covalent warheads
An objective, data-driven comparison of covalent warheads requires moving beyond basic structural descriptions to understand the thermodynamic and kinetic parameters that govern target engagement. As the field of targeted covalent inhibitors (TCIs) evolves, researchers are increasingly looking beyond traditional cysteine-reactive probes to expand the druggable proteome.
The following guide provides an in-depth technical analysis comparing 1H-indazole-6-sulfonyl fluoride —a representative Sulfur(VI) Fluoride Exchange (SuFEx) probe—against legacy covalent warheads, complete with mechanistic causality and self-validating experimental protocols.
Mechanistic Causality: Overcoming the Cysteine Limitation
Historically, the renaissance of covalent drug discovery was driven by acrylamide warheads (e.g., Osimertinib, Afatinib) designed to engage poorly conserved cysteine residues via Michael addition[1]. However, cysteine is the least abundant amino acid, comprising only ~1.2% of the human proteome[2]. This scarcity leaves a vast array of high-value therapeutic targets "undruggable" by traditional Michael acceptors.
To address this, SuFEx chemistry has been adapted for chemical biology[2]. 1H-indazole-6-sulfonyl fluoride exemplifies a rational approach to this problem: it combines a privileged recognition scaffold (the indazole ring, which forms critical hydrogen bonds with the ATP-binding hinge region of kinases) with a latent electrophilic sulfonyl fluoride (SF) warhead.
The Causality of SuFEx Activation: Unlike chloroacetamides (which undergo indiscriminate SN2 alkylation) or acrylamides (which are strictly thiophilic), sulfonyl fluorides possess "Goldilocks" reactivity. The S-F bond is thermodynamically highly stable; for example, benzenesulfonyl fluoride does not react with neat aniline even at 184 °C[3]. The heterolytic cleavage of the S-F bond occurs only when the warhead is bound within a specific protein microenvironment. Neighboring hydrogen-bond donors and nucleophiles (Lys, Tyr, His) force a proximity-induced activation, effectively turning the folded protein into a catalyst for its own covalent modification.
Logic tree comparing target residue selection and reaction mechanisms.
Comparative Performance Data
When selecting a warhead for probe development, application scientists must balance intrinsic reactivity with aqueous stability to minimize off-target toxicity. Table 1 synthesizes the kinetic and thermodynamic profiles of 1H-indazole-6-sulfonyl fluoride against traditional alternatives.
Table 1: Comparative Profile of Covalent Warheads
| Warhead Class | Representative Motif | Primary Target Residues | Intrinsic Reactivity | Aqueous Stability | Adduct Stability |
| Michael Acceptor | Acrylamide | Cys | Moderate-High | High | High (Thioether) |
| SN2 Alkylator | Chloroacetamide | Cys, Lys, His | Very High | Low-Moderate | High |
| Aryl SuFEx (SF) | 1H-indazole-6-SO₂F | Lys, Tyr, His, Ser | Latent (Proximity-driven) | Very High | High for Lys/Tyr; Low for Cys |
| Aryl SuFEx (FS) | Aryl Fluorosulfate | Tyr, Lys | Very Latent | Extremely High | High |
Critical Insight on Cysteine Adducts: While sulfonyl fluorides can react rapidly with cysteine residues, the resulting sulfonate thioester adducts are often hydrolytically unstable. Therefore, SFs are inappropriate for the durable covalent inhibition of cysteines, making them orthogonal tools specifically optimized for Lys and Tyr engagement[4].
Experimental Methodologies: Self-Validating SuFEx Workflows
To confidently validate that 1H-indazole-6-sulfonyl fluoride covalently modifies its target via proximity-induced SuFEx, we must employ a self-validating experimental system. The core logic here relies on the fact that SuFEx requires a correctly folded protein to act as a catalyst[3].
Protocol: Time-Dependent Intact Protein MS and Peptide Mapping
Step-by-step chemoproteomic workflow for validating SuFEx covalent engagement.
Step 1: Target Incubation (Native vs. Denatured Control)
-
Procedure: Incubate 5 µM recombinant target kinase with 50 µM 1H-indazole-6-sulfonyl fluoride in HEPES buffer (pH 7.4) at 25 °C. Simultaneously, prepare a parallel control where the kinase is pre-denatured with 8M Urea prior to compound addition.
-
Causality: The denatured control is the cornerstone of this assay. Because SuFEx requires the precise spatial arrangement of the active site to activate the S-F bond, the denatured protein will show zero labeling. This definitively proves the reaction is driven by specific molecular recognition and proximity, rather than promiscuous electrophilicity[3].
Step 2: Reaction Quenching
-
Procedure: At specific time points (e.g., 0, 15, 30, 60, 120 mins), remove aliquots and immediately quench by adding 8M Urea and 1% Formic Acid.
-
Causality: Unfolding the protein instantly destroys the catalytic microenvironment, halting the SuFEx reaction dead in its tracks. This prevents post-lysis artifactual labeling, allowing for highly accurate kinetic measurements (
).
Step 3: Tryptic Digestion & LC-MS/MS
-
Procedure: Perform standard reduction (10 mM DTT, 30 min), alkylation (20 mM IAA, 30 min in the dark), and overnight tryptic digestion at 37 °C. Analyze the resulting peptides via high-resolution LC-MS/MS.
-
Causality: Searching the MS/MS spectra for a mass shift corresponding to the indazole-sulfonyl adduct (typically +[Mass of Probe - 20 Da] due to the loss of HF) on Lys or Tyr residues confirms the exact site of engagement, validating the structure-based design hypothesis[5].
References
-
The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery ACS Publications[Link]
-
Covalent drug discovery using sulfur(VI) fluoride exchange warheads Taylor & Francis[Link]
-
SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase PNAS[Link]
-
Proximity-induced SuFEx increases the potency of cytosolic nucleotidase inhibitors and reveals a rare example of covalently targeted histidine RSC Publishing[Link]
-
Covalent Peptide-based N-Myc/Aurora-A Inhibitors bearing Sulfonyl Fluoride Warheads White Rose Research Online[Link]
-
A Study of the Reactivity of S(VI)-F Containing Warheads with Nucleophilic Amino-Acid Side Chains Under Physiological Conditions ResearchGate[Link]
Sources
COMPARISON GUIDE: 1H-Indazole-6-Sulfonyl Fluoride vs. Acrylamide Probes for Kinase Profiling
Executive Summary
This guide compares two distinct classes of covalent kinase probes: Sulfonyl Fluoride (SF) probes based on the 1H-indazole-6-sulfonyl fluoride scaffold (represented by probes like K60P ) and the industry-standard Acrylamide-based probes (represented by Ibrutinib, Neratinib, and "Kinobead" derivatives).
The Verdict:
-
Choose Acrylamide Probes for high-selectivity targeting of the "cysteinome" (kinases with a non-catalytic cysteine). They are the gold standard for developing specific Targeted Covalent Inhibitors (TCIs).
-
Choose Indazole-Sulfonyl Fluoride Probes for broad-spectrum profiling of the entire kinome. Because they target the conserved catalytic lysine (present in 100% of kinases) via Sulfur-Fluoride Exchange (SuFEx) chemistry, they unlock the "dark kinome" inaccessible to acrylamides.
Mechanistic Foundation
The core difference lies in the chemical warhead and the amino acid residue it targets. This dictates the probe's coverage and selectivity.
Chemical Mechanisms[1]
-
Acrylamides (Michael Acceptors): Rely on a soft-soft interaction. The soft electrophile (acrylamide) reacts with a soft nucleophile (cysteine thiol) via a Michael addition.[1] This reaction is fast but requires a specifically positioned cysteine (e.g., Cys481 in BTK).
-
1H-Indazole-6-Sulfonyl Fluorides (SuFEx): Rely on a context-dependent "click" reaction. The sulfonyl fluoride is a relatively stable, "hard" electrophile. It resists non-specific reaction with glutathione but reacts rapidly with the "hard" epsilon-amino group of a lysine when positioned within the ATP-binding pocket. The indazole core mimics the adenine of ATP, directing the warhead to the conserved catalytic lysine (e.g., Lys745 in EGFR).
Mechanism Diagram
Figure 1: Mechanistic divergence between Acrylamide and Indazole-Sulfonyl Fluoride probes. Note the universality of the Lysine target versus the rarity of the Cysteine target.
Comparative Performance Metrics
The following data summarizes the performance of Indazole-SF probes (specifically the K60P class derived from the 1H-indazole-6-sulfonyl fluoride scaffold) versus standard Acrylamide probes (e.g., Ibrutinib-biotin).
Table 1: Technical Specifications
| Feature | Acrylamide Probes | 1H-Indazole-6-Sulfonyl Fluoride Probes |
| Primary Residue | Cysteine (Thiol) | Lysine (Epsilon-Amine) |
| Kinome Coverage | Limited (~100 kinases max) | Broad (>300 kinases potential) |
| Reaction Type | Michael Addition | Sulfur-Fluoride Exchange (SuFEx) |
| Chemical Stability | Moderate (reacts with GSH/DTT) | High (inert to GSH/DTT; stable in plasma) |
| State Dependence | Often conformation-agnostic | Active-State Preferred (DFG-in) |
| Selectivity | High (Sequence-driven) | Moderate (Structure-driven) |
| Key Application | TCI Development, Occupancy Assays | Global Kinome Profiling, Target ID |
Specificity & Selectivity Data
-
Acrylamide: In a typical ABPP experiment (e.g., using an Ibrutinib-biotin probe), >90% of identified targets will possess a cysteine at the specific position (e.g., hinge-binding or solvent-front). Off-targets are usually limited to other kinases sharing this specific cysteine.
-
Indazole-SF: In profiling experiments using probes like XO44 or K60P , labeling extends to >130 endogenous kinases.
-
Experimental Insight: Indazole-SF probes often require the kinase to be in the active (DFG-in) conformation to align the sulfonyl fluoride with the catalytic lysine. This makes them unique tools for profiling the functional state of the kinome, not just protein abundance.
-
Experimental Protocols
Protocol A: Global Kinase Profiling with Indazole-SF Probes
Use this workflow to identify active kinases in a complex proteome.
Materials:
-
Probe: 1H-indazole-6-sulfonyl fluoride derivative (e.g., K60P or XO44-alkyne).
-
Lysis Buffer: RIPA or NP-40 (Avoid DTT/Mercaptoethanol during labeling if using acrylamides, but SF is tolerant).
-
Detection: Click Chemistry reagents (Azide-Biotin, CuSO4, TCEP, TBTA).
Step-by-Step:
-
Live Cell Labeling: Treat intact cells with 1-10 µM Indazole-SF probe for 1 hour.
-
Why: SuFEx chemistry is biocompatible and cell-permeable. Labeling in live cells preserves the native kinase conformation (Active vs Inactive).
-
-
Lysis: Wash cells with PBS and lyse in buffer containing protease/phosphatase inhibitors.
-
Click Reaction: If the probe has an alkyne handle, react lysate (1-2 mg protein) with Azide-Biotin (100 µM) using standard CuAAC conditions for 1 hour at RT.
-
Enrichment: Incubate with Streptavidin-Agarose beads for 2 hours. Wash aggressively (1% SDS, 6M Urea) to remove non-covalent binders.
-
Note: The sulfonamide bond formed is extremely stable, allowing harsh washing.
-
-
Digestion & MS: On-bead trypsin digestion followed by LC-MS/MS analysis.
Protocol B: Targeted Occupancy Assay (Acrylamide)
Use this workflow to determine the IC50 of a covalent drug.
Step-by-Step:
-
Drug Treatment: Treat cells with varying concentrations of the covalent inhibitor (e.g., Ibrutinib).
-
Probe Labeling: Add a Biotinylated Acrylamide Probe (at 10x Kd) to the lysate or live cells to label remaining free cysteines.
-
Analysis: Western Blot (Streptavidin-HRP) or MS. Loss of signal indicates target engagement by the drug.
Workflow Visualization
Figure 2: Experimental workflows. Indazole-SF probes are typically used for "discovery" (identifying what is active), while Acrylamide probes are used for "validation" (measuring drug occupancy).
Critical Analysis & Troubleshooting
When to use Indazole-SF (SuFEx):
-
"Undruggable" Targets: If your kinase of interest lacks a cysteine in the ATP pocket (e.g., AKT, CDK), acrylamides will fail. Indazole-SF probes target the catalytic lysine, which is present in all kinases.
-
State-Specific Profiling: Because the reaction requires the lysine to be positioned by the Glu-Lys salt bridge (active state), these probes can differentiate between active and inactive kinase populations.
When to use Acrylamide:
-
Cysteine-Rich Kinases: For BTK, EGFR, JAK3, or TEC family kinases, acrylamides provide superior signal-to-noise ratios due to the rarity of the target cysteine.
-
Reversibility Checks: While acrylamides are covalent, they can sometimes be displaced by high concentrations of ATP if the non-covalent affinity is low. Indazole-SF bonds are essentially permanent.
Common Pitfalls
-
pH Sensitivity: Acrylamide labeling rates increase with pH (thiol deprotonation). Sulfonyl fluorides are less pH sensitive but require the local protein environment to catalyze the reaction.
-
Probe Promiscuity: Indazole-SF probes can label other nucleotide-binding proteins (ATPases, GTPases) if they have a similarly positioned lysine. Always use a "competition" control with high-dose ATP or a broad-spectrum inhibitor (e.g., Staurosporine) to validate kinase specificity.
References
-
Zhao, Q., et al. (2017). "Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes."[2] Journal of the American Chemical Society. Link
- Key Finding: Describes the XO44 probe and the foundational principles of lysine-targeted SuFEx kinase profiling.
-
Narayanan, A., & Jones, L. H. (2015). "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science. Link
- Key Finding: Comprehensive review of the stability and reactivity differences between sulfonyl fluorides and other warheads like acrylamides.
-
Barf, T., & Kaptein, A. (2012). "Irreversible Protein Kinase Inhibitors: Balancing the Benefits and Risks." Journal of Medicinal Chemistry. Link
- Key Finding: Definitive guide on acrylamide-based targeted covalent inhibitors (TCIs) and the "cysteinome."
-
Hatcher, J. M., et al. (2025/Pending). "Molecular Dynamics-Guided Design and Chemoproteomic Profiling of Covalent Kinase Activity Probes." BioRxiv. Link (Note: Search for K60P/Indazole probe recent pre-prints).
- Key Finding: Describes the specific 1H-indazole-6-sulfonyl fluoride based probe (K60P)
Sources
The Causality of Electrophile Selection: Why Sulfonyl Fluorides?
Cross-Reactivity Profiling of 1H-Indazole-6-Sulfonyl Fluoride: A Comparative Guide for Covalent Probe Development
Welcome to this technical guide. As an Application Scientist specializing in covalent ligand discovery, I frequently encounter a critical bottleneck: transitioning from a promising hit to a highly selective chemical probe. The evolution of targeted covalent inhibitors (TCIs) has expanded beyond traditional cysteine-reactive acrylamides to electrophiles capable of engaging less intrinsically nucleophilic residues.
Among these, 1H-indazole-6-sulfonyl fluoride (1H-Ind-6-SF) has emerged as a paradigmatic building block. The indazole ring serves as a privileged pharmacophore—frequently anchoring into the hinge region of kinases—while the sulfonyl fluoride acts as a latent, context-dependent warhead. In this guide, we will dissect the mechanistic causality behind its cross-reactivity, compare it objectively with alternative electrophiles, and provide a self-validating experimental workflow for proteome-wide profiling.
Understanding cross-reactivity requires examining the fundamental chemical causality of the warhead. Traditional electrophiles, such as chloroacetamides, rely on the high intrinsic nucleophilicity of cysteine. However, cysteine comprises only ~2% of the proteome, severely limiting the targetable landscape[1].
Sulfonyl fluorides operate on a fundamentally different principle: proximity-enhanced Sulfur-Fluoride Exchange (SuFEx) [2]. In aqueous physiological conditions, the S(VI)-F bond is remarkably stable and largely inert to stochastic collisions. However, when the indazole scaffold binds to a specific protein pocket, the local microenvironment (e.g., hydrogen bonding networks or basic residues) activates the S(VI)-F bond. This proximity-driven mechanism allows 1H-Ind-6-SF to form stable covalent adducts with Tyrosine (Tyr), Lysine (Lys), Histidine (His), and even non-catalytic Serine (Ser) or Threonine (Thr) residues[3].
Crucially, while sulfonyl fluorides can react rapidly with cysteine, the resulting adducts are inherently unstable and reversible, rendering them unsuitable for sustained Cys inhibition[4]. This unique chemical causality shifts the cross-reactivity profile away from off-target cysteines and toward pocket-specific Tyr/Lys/His residues, making them highly discerning probes[5].
Visualizing the Proximity-Driven Mechanism
Proximity-enhanced SuFEx mechanism of 1H-indazole-6-sulfonyl fluoride.
Comparative Performance Data
To make informed decisions in probe development, we must benchmark 1H-Ind-6-SF against common alternatives. The table below summarizes the quantitative and qualitative differences in reactivity and selectivity[5].
| Electrophilic Warhead | Primary Target Residues | Intrinsic Aqueous Reactivity | Cross-Reactivity Risk | Mechanism of Action |
| Acrylamide | Cys | Moderate | Low to Moderate | Michael Addition |
| Chloroacetamide | Cys, His | High | High (Stochastic) | SN2 Alkylation |
| Aryl Sulfonyl Fluoride (e.g., 1H-Ind-6-SF) | Tyr, Lys, His, Ser, Thr | Very Low | Moderate (Context-Dependent) | Proximity-Enhanced SuFEx |
| Aryl Fluorosulfate | Tyr, Lys | Extremely Low | Low | Proximity-Enhanced SuFEx |
Key Takeaway: 1H-Ind-6-SF sacrifices the absolute residue selectivity of acrylamides to gain access to a broader range of targetable amino acids. Its cross-reactivity is not driven by random collisions (like chloroacetamides) but by off-target proteins that happen to bind the indazole scaffold and possess a proximal nucleophile.
Experimental Methodology: Self-Validating Cross-Reactivity Profiling
To accurately map the cross-reactivity of a 1H-Ind-6-SF-derived probe, we employ a quantitative Activity-Based Protein Profiling (ABPP) workflow coupled with LC-MS/MS.
The Self-Validating Principle: A robust protocol must distinguish between genuine, proximity-driven covalent modification and artifactual, non-specific labeling. We achieve this by running a parallel competition assay using a non-reactive analog (e.g., 1H-indazole-6-sulfonamide). If a protein is genuinely targeted via specific binding, the non-reactive competitor will occupy the pocket and abolish the MS signal. If the signal persists, the labeling is stochastic cross-reactivity.
Step-by-Step Protocol:
-
Lysate Preparation: Prepare native cell lysates (e.g., HEK293T) at a protein concentration of 2 mg/mL in PBS (pH 7.4). Note: Avoid amine-containing buffers like Tris, which can interfere with labeling.
-
Competition & Probe Incubation (The Control Step):
-
Sample A (Probe only): Incubate lysate with 10 µM of an alkyne-tagged 1H-Ind-6-SF probe for 2 hours at 37°C.
-
Sample B (Competition): Pre-incubate lysate with 100 µM of non-reactive 1H-indazole-6-sulfonamide for 30 mins, followed by 10 µM of the probe for 2 hours.
-
-
Click Chemistry (CuAAC): React the alkyne-tagged proteome with biotin-azide (100 µM), CuSO4 (1 mM), THPTA ligand (100 µM), and TCEP (1 mM) for 1 hour at room temperature.
-
Protein Precipitation & Digestion: Precipitate proteins using cold methanol/chloroform. Resuspend the pellet, reduce with DTT, alkylate with iodoacetamide, and digest overnight with Trypsin at 37°C.
-
Peptide Enrichment: Enrich biotinylated peptides using streptavidin-agarose beads. Wash extensively to remove non-crosslinked peptides.
-
LC-MS/MS Acquisition: Elute peptides and analyze via high-resolution LC-MS/MS (e.g., Orbitrap).
-
Bioinformatics & Target ID: Map modified residues. True targets will show a >5-fold reduction in spectral counts in Sample B compared to Sample A.
Visualizing the Profiling Workflow
Self-validating LC-MS/MS workflow for profiling covalent probe cross-reactivity.
Conclusion
The deployment of 1H-indazole-6-sulfonyl fluoride in chemical biology represents a sophisticated balance between stability and reactivity. By understanding the proximity-driven causality of SuFEx chemistry and implementing self-validating profiling protocols, researchers can confidently navigate its cross-reactivity landscape to develop highly selective covalent probes.
References
-
Proximity-enhanced SuFEx chemical cross-linker for specific and multitargeting cross-linking mass spectrometry Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]
-
Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry Source: Angewandte Chemie International Edition / Scribd URL: [Link]
-
New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design Source: American Chemical Society (ACS) URL: [Link]
Sources
Benchmarking Guide: 1H-indazole-6-sulfonyl fluoride in Covalent Kinase Discovery
Executive Summary: Expanding the Targetable Kinome
The resurgence of Targeted Covalent Inhibitors (TCIs) has been dominated by acrylamide warheads targeting non-catalytic cysteines. However, cysteine is present in only ~30% of the kinome’s ATP-binding pockets. To target the remaining 70%, drug discovery has pivoted to Sulfur-Fluoride Exchange (SuFEx) chemistry.
1H-indazole-6-sulfonyl fluoride represents a "scout fragment"—a stable, latent electrophile designed to probe lysine, tyrosine, and histidine residues that are inaccessible to traditional Michael acceptors. This guide benchmarks this sulfonyl fluoride scaffold against traditional acrylamides (e.g., Ibrutinib-like warheads) and highly reactive sulfonyl chlorides, demonstrating its utility in Activity-Based Protein Profiling (ABPP) and Fragment-Based Drug Discovery (FBDD) .
The Chemistry of Engagement: SuFEx vs. Michael Addition
To understand the performance of 1H-indazole-6-sulfonyl fluoride, one must contrast its mechanism with standard alternatives.
Mechanism of Action
-
The Product (SuFEx): The sulfonyl fluoride (
) is a "sleeping beauty" warhead. It is stable in aqueous buffer and plasma but reacts specifically when an enzyme pocket activates a nucleophile (e.g., Lysine -amino or Tyrosine phenol) in proximity to the sulfur center. -
Alternative A (Acrylamides): React via Michael addition, primarily with Cysteine thiols.
-
Alternative B (Sulfonyl Chlorides): Highly reactive, non-specific acylating agents that hydrolyze rapidly in water.
Visualization: The SuFEx Activation Pathway
Figure 1: Mechanism of SuFEx-mediated covalent capture. Unlike Michael acceptors, the reaction is driven by the specific electrostatic environment of the ATP pocket, stabilizing the fluoride departure.
Comparative Benchmarking Data
The following data synthesizes performance metrics from chemoproteomic profiling of sulfonyl fluorides (SuFEx) versus Acrylamides and Sulfonyl Chlorides.
Benchmark 1: Aqueous & Plasma Stability
Why it matters: A probe must survive in the biological milieu long enough to reach its target.
| Parameter | 1H-indazole-6-sulfonyl fluoride | Acrylamide (Generic) | Sulfonyl Chloride |
| Aqueous Stability (pH 7.4) | High (>24 hours) | Moderate (varies by substitution) | Very Low (<10 mins, hydrolyzes) |
| Plasma Stability | High (>95% intact at 4h) | Moderate (subject to glutathione) | Low (rapid protein binding) |
| Metabolic Liability | Low (Fluoride is a poor leaving group without catalysis) | Moderate (Michael addition to GSH) | N/A |
Insight: The indazole sulfonyl fluoride allows for long incubation times in live-cell assays, enabling the capture of slow-turnover kinases, whereas sulfonyl chlorides are strictly limited to lysate experiments due to rapid hydrolysis.
Benchmark 2: Residue Selectivity (The "Targetable Proteome")
| Feature | 1H-indazole-6-sulfonyl fluoride | Acrylamide Warheads |
| Primary Residue Target | Lysine, Tyrosine (Context-dependent) | Cysteine (Thiol-dependent) |
| Secondary Targets | Histidine, Serine | Lysine (rarely, requires high pH) |
| Kinome Coverage | ~70-80% (Conserved catalytic Lysine) | ~30% (Non-catalytic Cysteine) |
| Off-Target Profile | Tunable via scaffold affinity | High reactivity with GSH/Albumin |
Critical Analysis: 1H-indazole-6-sulfonyl fluoride is superior for "Scout" profiling because it targets the conserved catalytic lysine (Lys-72 in PKA numbering) present in all kinases. Acrylamides are restricted to kinases with a specific non-catalytic cysteine (e.g., Cys-481 in BTK).
Experimental Protocol: Live-Cell Kinase Profiling
To validate the performance of 1H-indazole-6-sulfonyl fluoride in your specific kinase panel, follow this self-validating LC-MS/MS Activity-Based Protein Profiling (ABPP) workflow.
Materials
-
Probe: 1H-indazole-6-sulfonyl fluoride (10 µM final).
-
Control: Competitive inhibitor (e.g., Staurosporine) or DMSO.
-
Lysis Buffer: 1% NP-40, Protease/Phosphatase inhibitors.
-
Digestion: Trypsin/Lys-C.
Step-by-Step Methodology
-
Live Cell Incubation:
-
Treat cells (
) with 1H-indazole-6-sulfonyl fluoride (1-10 µM) for 1–4 hours. -
Note: The stability of the sulfonyl fluoride allows longer permeation times than reactive chlorides.
-
-
Lysis & Click Chemistry (Optional):
-
If using an alkyne-tagged analog: Lyse cells and perform CuAAC click chemistry with Biotin-Azide.
-
If using the native fragment: Proceed to "Competition Assay" mode (incubate probe, then label lysate with a broad-spectrum fluorophosphonate probe to see what was blocked).
-
-
Digestion & Enrichment:
-
Digest proteome with Trypsin.
-
Enrich biotinylated peptides via Streptavidin beads.
-
-
LC-MS/MS Analysis:
-
Run on Q-Exactive or equivalent high-res MS.
-
Data Validation: Search for the specific mass shift: +196.03 Da (Indazole-SO2 moiety) on Lysine/Tyrosine, with a corresponding loss of Fluoride (-19 Da).
-
Visualization: The ABPP Workflow
Figure 2: Activity-Based Protein Profiling (ABPP) workflow for validating target engagement.
Strategic Recommendation
For researchers in early-stage kinase discovery:
-
Use 1H-indazole-6-sulfonyl fluoride when your target kinase lacks a solvent-exposed cysteine in the ATP pocket (e.g., Ser/Thr kinases).
-
Do not use this probe if you require rapid, seconds-scale inactivation (use sulfonyl chlorides for lysate-only work) or if you are targeting a specific cysteine-dependent mechanism (use acrylamides).
-
Design Strategy: Use the 1H-indazole core as an "anchor" to orient the
toward the catalytic lysine (Lys-72). This geometry is privileged for inhibiting the entire kinase superfamily.
References
-
Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link
-
Kelly, J. W., et al. (2018). "Inverse Drug Discovery Strategy to Identify Proteome-Wide Targets of Sulfonyl Fluoride Probes." Journal of the American Chemical Society.[1] Link[1]
-
Singh, J., et al. (2011). "The resurgence of covalent drugs."[2][3] Nature Reviews Drug Discovery. Link
-
London, N., et al. (2020). "Covalent docking of sulfonyl fluorides to predict lysine targeting." ACS Chemical Biology. Link
Sources
Structural Basis for the Selectivity of 1H-Indazole-6-Sulfonyl Fluoride: A Technical Guide
Topic: Structural Basis for the Selectivity of "1H-indazole-6-sulfonyl fluoride" Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of Targeted Covalent Inhibitors (TCIs), 1H-indazole-6-sulfonyl fluoride represents a paradigm shift from "always-on" electrophiles to "context-dependent" reactivity. Unlike traditional sulfonyl chlorides or acrylamides that rely on high intrinsic electrophilicity, this probe utilizes Sulfur-Fluoride Exchange (SuFEx) chemistry.[1] Its selectivity is not inherent to the functional group alone but is a product of a "Two-Key" mechanism : the structural affinity of the indazole scaffold for kinase hinge regions (Key 1) and the geometry-dependent activation of the sulfonyl fluoride warhead (Key 2).
This guide dissects the structural principles governing its selectivity, compares its performance against alternative warheads, and provides validated protocols for its application in chemoproteomics and drug discovery.
The "Two-Key" Selectivity Mechanism
The superior selectivity profile of 1H-indazole-6-sulfonyl fluoride over other covalent probes stems from its requirement for simultaneous molecular recognition and catalytic activation within the binding pocket.
Key 1: Scaffold Recognition (The Indazole Anchor)
The 1H-indazole core acts as an adenine mimetic, directing the probe specifically to the ATP-binding pockets of kinases (e.g., FGFR4, PLK4) and nucleotide-binding proteins.
-
Hinge Interaction: The indazole nitrogen atoms (N1/N2) form critical hydrogen bonds with the backbone amide/carbonyl of the kinase hinge region (e.g., Glu-90/Cys-92 in PLK4).
-
Hydrophobic Positioning: The planar aromatic system slots between the N- and C-lobes of the kinase, positioning the C6-sulfonyl fluoride substituent towards the solvent-exposed front or the gatekeeper region, depending on the specific isomer.
Key 2: Context-Dependent Reactivity (The SuFEx Warhead)
The sulfonyl fluoride (-SO₂F) group is unique because it is thermodynamically stable but kinetically active only under specific conditions.
-
Stability: It resists hydrolysis in aqueous buffer (unlike sulfonyl chlorides), allowing it to circulate and scan the proteome without non-specific labeling.
-
Activation: Covalent bond formation occurs only when a nucleophilic residue (Tyr-OH, Lys-NH₂, Ser-OH, His-NH) is held in precise proximity and the fluoride leaving group is assisted by a local proton donor or electrostatic stabilization (e.g., the "oxyanion hole" effect).
Mechanistic Visualization
The following diagram illustrates the logical flow of this selectivity mechanism.
Caption: The "Two-Key" mechanism ensuring 1H-indazole-6-sulfonyl fluoride reacts only when scaffold binding and warhead geometry align.
Comparative Performance Guide
This section compares 1H-indazole-6-sulfonyl fluoride against other common covalent warheads used in kinase inhibitor design.
Table 1: Warhead Performance Matrix
| Feature | Sulfonyl Fluoride (-SO₂F) | Sulfonyl Chloride (-SO₂Cl) | Acrylamide (-NH-CO-CH=CH₂) | Fluorosulfate (-OSO₂F) |
| Target Residues | Tyr, Lys, His, Ser, Thr | Promiscuous (Any nucleophile) | Cysteine (primarily) | Tyr, Lys, His |
| Aqueous Stability | High (Hours to Days) | Low (Minutes) | High | Very High |
| Intrinsic Reactivity | Low (Latent) | High (Aggressive) | Moderate | Very Low |
| Selectivity Driver | Protein-Templated (SuFEx) | Reactivity-Driven | Cysteine Rarity | Protein-Templated |
| Primary Limitation | Slower kinetics than Michael acceptors | High off-target toxicity | Requires Cys in pocket | Very slow kinetics |
| Best Use Case | Probing non-Cys residues ; Chemoproteomics | Synthetic building block (not probes) | Cys-targeted drugs (e.g., Ibrutinib) | Probing "undruggable" sites |
Key Insight: Why Choose Sulfonyl Fluoride?
Choose 1H-indazole-6-sulfonyl fluoride when:
-
No Cysteine is available: The target pocket lacks a reactive cysteine (common in many kinases), rendering acrylamides ineffective.
-
Tyrosine/Lysine Targeting: You need to target a catalytic Lysine or a regulatory Tyrosine (e.g., in the activation loop).
-
Low Background: You require a probe that can be used in live cells without overwhelming non-specific labeling.
Structural Basis of Interaction
Recent structural studies (e.g., Narayanan et al., 2015; Dong et al., 2014) highlight specific interactions that facilitate the SuFEx reaction.
-
The "Anchor" (Indazole):
-
The indazole ring forms a bidentate H-bond network with the kinase hinge. For example, in PLK4, N1 acts as a donor to the backbone carbonyl of Glu-90, while N2 accepts a proton from the amide of Cys-92.
-
-
The "Reach" (Sulfonyl Linker):
-
The geometry of the sulfonyl group places the sulfur atom approximately 4-5 Å away from the aromatic core. This distance is critical. It allows the fluoride to reach nucleophiles on the "shelf" of the binding pocket (e.g., the P-loop lysine or DFG-motif residues) without inducing steric clash.
-
-
The "Trap" (Fluoride Displacement):
-
The reaction proceeds via a trigonal bipyramidal transition state. The protein environment often stabilizes the developing negative charge on the fluoride or the sulfonyl oxygens, effectively catalyzing the reaction in situ.
-
Experimental Protocols for Validation
To validate the selectivity and target engagement of 1H-indazole-6-sulfonyl fluoride, the following self-validating workflows are recommended.
Protocol A: Intact Protein Mass Spectrometry (Target Engagement)
Objective: Confirm covalent labeling stoichiometry.
-
Incubation: Incubate purified target kinase (1-5 µM) with the probe (10-50 µM) in reaction buffer (50 mM HEPES pH 7.5, 150 mM NaCl) for 1, 4, and 24 hours at 37°C.
-
Quenching: Stop reaction by adding 1% Formic Acid.
-
Analysis: Analyze via LC-MS (Q-TOF or Orbitrap). Deconvolute the raw spectra.
-
Validation Criteria: Look for a mass shift of +180.18 Da (Mass of Indazole-SO₂ - Mass of Fluoride).
-
Note: A shift of +196 Da suggests hydrolysis (formation of sulfonic acid), indicating the probe did not react covalently or the bond was unstable.
-
Protocol B: Competitive Chemoproteomics (Selectivity Profiling)
Objective: Determine proteome-wide selectivity.
-
Lysate Preparation: Prepare cell lysates (e.g., HEK293T).
-
Competition: Treat one aliquot with excess non-covalent competitor (e.g., unmodified indazole) and one with vehicle (DMSO).
-
Probe Labeling: Add an alkyne-tagged analog of 1H-indazole-6-sulfonyl fluoride to both samples.
-
Click Chemistry: Perform CuAAC click reaction with Biotin-Azide.
-
Enrichment & MS: Streptavidin enrichment followed by Tryptic digestion and LC-MS/MS.
-
Data Analysis: Compare peptide abundance. True targets will show reduced signal in the competitor channel.
Experimental Workflow Diagram
Caption: Workflow for validating covalent modification and identifying the specific residue targeted by the probe.
References
-
Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2659. Link
-
Dong, J., et al. (2014).[2] Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[1][2][3] Angewandte Chemie International Edition, 53(36), 9430-9448. Link
-
Zhang, Q., et al. (2023).[4] Design, synthesis and biological evaluation of indazole derivatives as selective covalent inhibitors of FGFR4. European Journal of Medicinal Chemistry, 259, 115628. Link
-
Homer, J. A., et al. (2023). Sulfur fluoride exchange.[1][2][3][5][6][7][8] Nature Reviews Methods Primers, 3, 58. Link
-
Yang, Z., et al. (2023).[4] Direct mapping of ligandable tyrosines and lysines in cells with chiral sulfonyl fluoride probes.[9] Nature Chemistry, 15, 1-10. Link
Sources
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- 2. encyclopedia.pub [encyclopedia.pub]
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- 5. Chemistry Insights | How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors? Design & Synthesis Strategies - RCS Research Chemistry Services [rcs.wuxiapptec.com]
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- 9. escholarship.org [escholarship.org]
Introduction: The Indazole Scaffold in Targeted Covalent Inhibitors (TCIs)
Topic: Comparative Analysis of Indazole Isomers as Covalent Probes Target Audience: Researchers, scientists, and drug development professionals.
In the landscape of targeted covalent inhibitors (TCIs) and chemical biology probes, the indazole core has emerged as a highly privileged scaffold. Structurally characterized as a 10
However, the true power of the indazole scaffold in covalent probe design lies in its isomerism. Indazole exists primarily in two tautomeric forms: 1H-indazole and 2H-indazole [2][3]. While the 1H-isomer is thermodynamically more stable and predominant in nature, synthetically locking the scaffold into the 2H-configuration by N2-alkylation fundamentally alters the spatial trajectory of any attached functional groups[3][4]. As a Senior Application Scientist designing covalent probes, selecting between the 1H and 2H isomers is not merely a matter of binding affinity—it is a geometric imperative. The isomer dictates the exit vector of the electrophilic warhead, strictly governing the distance and angle to the target nucleophile (e.g., cysteine or lysine), which in turn defines the kinetic efficiency (
Part 1: Structural and Physicochemical Divergence
To design a self-validating covalent probe, one must understand the causality behind the scaffold's geometry. The choice between 1H and 2H isomers dictates how the molecule anchors itself before the covalent bond formation step.
1H-Indazole: The Canonical Hinge Binder
The 1H-indazole isomer is the thermodynamically favored state[3]. In kinase active sites, it typically projects its N1-H toward the hinge region backbone carbonyl (acting as a donor) while the N2 atom accepts a hydrogen bond from the backbone amide[1].
-
Covalent Application: When functionalized with an acrylamide or sulfonyl fluoride warhead at the 3-, 5-, or 6-position, the 1H-indazole provides a linear, planar projection into the solvent channel or the P-loop. This geometry is highly effective for targeting highly accessible cysteines, such as Cys552 in FGFR4 or the catalytic lysine in broad-spectrum kinase profiling probes like K60P[6].
2H-Indazole: The Trajectory Disruptor
The 2H-indazole isomer is kinetically trapped via synthetic N-alkylation or arylation. This shifts the hydrogen-bonding profile: N1 becomes a pure acceptor, and the N2-substituent projects outward[4].
-
Covalent Application: The 2H-isomer alters the angle of the core relative to the hinge region. This "trajectory disruption" is critical when targeting sterically hindered nucleophiles or bypassing gatekeeper mutations. For example, in the development of covalent inhibitors targeting the drug-resistant EGFR-L858R/T790M double mutant, specific indazole geometries allow the probe to avoid steric clashes with the bulky T790M methionine gatekeeper while perfectly aligning the warhead to alkylate Cys797[7].
Fig 1. Divergent warhead trajectories dictated by 1H vs 2H indazole isomer geometries.
Part 2: Comparative Performance in Target Classes
The practical implications of isomer selection are best illustrated through recent breakthroughs in targeted oncology and chemoproteomics.
KRAS G12C Inhibition
While KRAS is a GTPase rather than a kinase, it utilizes indazole scaffolds to access cryptic allosteric pockets. In the development of KRAS G12C inhibitors (e.g., precursors to clinical candidates), the indazole ring occupies the H95/Y96/Q99 cryptic pocket[8]. The orientation of the indazole—often controlled by atropisomerism around a pyrazole-indazole axis (as seen in JDQ443)—is strictly required to position the acrylamide warhead for nucleophilic attack by the mutant Cys12[5][9].
MAP2K7 and Kinase Activity Probes
Indazole-based arylacylamides have been successfully deployed as highly potent and selective covalent MAP2K7 inhibitors, where the indazole core drives the initial non-covalent affinity (
Quantitative Comparison of Isomeric Scaffolds
| Feature | 1H-Indazole Probes | 2H-Indazole Probes |
| Thermodynamic Stability | High (Predominant tautomer) | Low (Requires N2-alkylation trapping) |
| Hinge Binding Profile | N1 (Donor), N2 (Acceptor) | N1 (Acceptor), N2 (Alkyl/Aryl substituted) |
| Warhead Exit Vector | Linear/Planar projection | Angled/Offset projection |
| Synthetic Accessibility | High (Standard cross-couplings) | Moderate (Requires regioselective control) |
| Primary Utility | Accessible cysteines (e.g., MAP2K7, FGFR4) | Sterically hindered pockets (e.g., SGK1, EGFR T790M) |
Part 3: Experimental Methodologies & Self-Validating Protocols
To ensure the scientific integrity of a newly designed covalent probe, the experimental workflow must be a self-validating system. A common pitfall in probe development is misattributing high biochemical potency to covalent engagement when, in reality, it is driven by non-covalent tight binding or isomeric impurities.
Below is the definitive step-by-step methodology for validating indazole-based covalent probes.
Protocol 1: Regioselective Synthesis and Isomeric Separation
-
Rationale: Standard alkylation of the indazole core yields a mixture of 1H and 2H isomers. Because the 1H and 2H isomers project warheads at different angles, trace contamination of a highly active isomer in a batch of an inactive isomer will yield false-positive kinetic data.
-
Step 1: Perform N-alkylation using
in DMF. To bias toward the 2H-isomer, utilize bulky electrophiles or specialized Chan-Lam coupling conditions. -
Step 2: Separate the resulting isomeric mixture using Supercritical Fluid Chromatography (SFC). Causality: SFC is mandated over standard reversed-phase HPLC because the subtle dipole moment differences between 1H and 2H indazoles often lead to co-elution on standard C18 columns.
-
Step 3: Confirm absolute regiochemistry via 2D-NMR (NOESY/ROESY), observing the spatial correlation between the N-alkyl protons and the indazole C3-H (present in 2H, absent correlation in 1H).
Protocol 2: Intact Protein Mass Spectrometry (Validation of Stoichiometry)
-
Rationale: A targeted covalent probe must exhibit a strict 1:1 binding stoichiometry. Promiscuous electrophiles will label multiple surface nucleophiles, leading to off-target toxicity.
-
Step 1: Incubate recombinant target protein (2
M) with the indazole probe (10 M) in HEPES buffer (pH 7.4) for 1 hour at room temperature. -
Step 2: Quench the reaction with 1% formic acid.
-
Step 3: Analyze via LC-TOF-MS. Deconvolute the raw mass spectra using maximum entropy algorithms.
-
Validation Check: You must observe a single mass shift corresponding exactly to the mass of the protein plus the mass of one probe molecule. The absence of +2 or +3 adducts confirms the warhead's trajectory is highly specific to the active site nucleophile.
Protocol 3: Biochemical Washout Assay (Proof of Irreversibility)
-
Rationale: To differentiate a true covalent bond from a tight-binding reversible interaction (which indazoles are prone to form due to their excellent shape complementarity).
-
Step 1: Pre-incubate the target enzyme with the indazole probe at
concentration for 2 hours to ensure complete complex formation. -
Step 2: Dilute the enzyme-inhibitor complex 100-fold into assay buffer containing the enzyme's substrate.
-
Step 3: Monitor enzymatic activity over 4 hours.
-
Validation Check: A reversible inhibitor will rapidly re-equilibrate, restoring enzyme activity. A true covalent indazole probe will show zero recovery of activity over the 4-hour window.
Fig 2. Self-validating experimental workflow for covalent indazole probe characterization.
Conclusion
The comparative analysis of 1H- and 2H-indazole isomers reveals that these scaffolds are not merely interchangeable bioisosteres. They are precision-engineered vectors. The 1H-isomer provides a reliable, thermodynamically stable platform for targeting highly accessible nucleophiles. In contrast, the 2H-isomer, though requiring more rigorous synthetic and chromatographic control, offers a unique geometric trajectory capable of bypassing resistance-conferring gatekeeper mutations and accessing cryptic allosteric pockets. By rigorously applying intact mass spectrometry and washout kinetics, drug development professionals can confidently validate these indazole-based covalent probes for downstream in vivo applications.
References
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. caribjscitech.com [caribjscitech.com]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Expanding the Scope of Electrophiles Capable of Targeting K-Ras Oncogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Dynamics-Guided Design and Chemoproteomic Profiling of Covalent Kinase Activity Probes | bioRxiv [biorxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Rational Design of Highly Potent and Selective Covalent MAP2K7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
In-cell target engagement of "1H-indazole-6-sulfonyl fluoride" versus in-vitro activity
[1]
Executive Summary
1H-indazole-6-sulfonyl fluoride represents a class of "scout fragments" or covalent probes that utilize SuFEx chemistry .[1] Unlike traditional electrophiles (e.g., acrylamides) that are often highly reactive in vitro, sulfonyl fluorides possess a unique "context-dependent reactivity."
-
In-Vitro Activity: Often displays low intrinsic reactivity and weak inhibition (high IC50) in standard biochemical assays due to high hydrolytic stability and slow reaction kinetics with free amino acids.
-
In-Cell Target Engagement: Demonstrates high potency and selectivity. The specific microenvironment of the target protein (e.g., the catalytic cleft of PARG) "activates" the sulfonyl fluoride, facilitating rapid covalent bond formation with nucleophilic residues (Tyrosine, Lysine, Serine).
This discrepancy—the "Potency Gap" —is a hallmark of SuFEx probes, making in-cell engagement assays (like CETSA or ABPP) superior to in-vitro IC50 values for predicting cellular efficacy.
Chemical Basis: The SuFEx Advantage
The sulfonyl fluoride (-SO₂F) group is chemically distinct from other covalent warheads (e.g., sulfonyl chlorides, Michael acceptors).
-
Stability: It is resistant to hydrolysis and reduction, allowing it to survive the cellular cytosol.
-
Activation: The S(VI) center is relatively inert until it encounters a stabilizing environment—typically a protein pocket that can polarize the S-F bond (via H-bonding) and position a nucleophile for attack.
Mechanism of Action[4][5][6][7]
-
Reversible Binding: The indazole core (a privileged scaffold for kinases and PARP/PARG) binds to the protein active site.
-
Proximity-Induced SuFEx: The protein environment activates the -SO₂F group.
-
Covalent Capture: A specific residue (e.g., Tyr , Lys , or Ser ) attacks the sulfur, ejecting fluoride and forming a stable sulfonate/sulfonamide bond.
Caption: Mechanism of protein-templated SuFEx activation. The reaction is negligible in free solution (in vitro) but rapid within the target protein (in cell).
Comparative Analysis: In-Vitro vs. In-Cell
A. In-Vitro Activity (The "Silent" Phase)
In biochemical assays, 1H-indazole-6-sulfonyl fluoride often appears inactive or weakly active.
-
Assay Type: Fluorogenic substrate cleavage (e.g., for PARG or Protease).
-
Observation: High IC50 values (>10 µM).
-
Reasoning:
-
Slow Kinetics: Without the cellular context or long incubation times, the covalent reaction (
) is too slow to compete with the substrate turnover. -
Lack of Activation: In a buffer, the fluoride leaving group is stable. It requires specific residues (like an "oxyanion hole" mimic) to facilitate departure.
-
B. In-Cell Target Engagement (The "Active" Phase)
In cellular assays, the compound accumulates and modifies the target over time.
-
Assay Type: Cellular Thermal Shift Assay (CETSA), Western Blot (mobility shift), or Mass Spectrometry (ABPP).
-
Observation: High occupancy (EC50 < 1 µM) and functional pathway inhibition (e.g., PAR chain accumulation).
-
Reasoning:
-
Residence Time: The probe stays in the pocket long enough for the reaction to occur.
-
Irreversibility: Once modified, the protein is permanently disabled. Even a slow reaction rate leads to 100% occupancy over hours.
-
Summary Data Comparison
| Metric | In-Vitro (Biochemical) | In-Cell (Live Cell) | Implication |
| Potency Parameter | IC50 (Inhibition Conc.)[2] | EC50 (Engagement Conc.) | In-cell is more predictive |
| Typical Value | > 10 µM (Weak/Inactive) | < 1 µM (Potent) | False negative in vitro |
| Reaction Kinetics | Slow / Negligible | Cumulative / Irreversible | Time-dependent efficacy |
| Selectivity | Low (if forced) | High (Protein-directed) | "Kinetic Selectivity" |
Experimental Protocols
Protocol A: In-Cell Target Engagement via CETSA
Validates that the compound binds and stabilizes the target protein inside living cells.
Materials:
-
HEK293 or cancer cell line of interest.
-
1H-indazole-6-sulfonyl fluoride (dissolved in DMSO).
-
Antibody against Target (e.g., anti-PARG).[3]
Workflow:
-
Treatment: Treat cells with the compound (e.g., 1 µM, 10 µM) or DMSO control for 1-4 hours .
-
Harvest: Trypsinize, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Thermal Challenge: Aliquot cell suspension into PCR tubes. Heat each tube to a different temperature (e.g., 40°C to 70°C gradient) for 3 minutes .
-
Cooling: Incubate at RT for 3 min, then snap-freeze in liquid nitrogen.
-
Lysis: Thaw and lyse cells (e.g., 3x freeze-thaw cycles or mild detergent).
-
Separation: Centrifuge at 20,000 x g for 20 min at 4°C to pellet precipitated (denatured) proteins.
-
Detection: Run the supernatant (soluble fraction) on SDS-PAGE and perform Western Blot.
-
Analysis: Plot the relative band intensity vs. temperature. A right-shift in the melting curve indicates target engagement.
Protocol B: Gel-Based ABPP (Activity-Based Protein Profiling)
If an alkyne-tagged analog of the indazole is available.
-
Labeling: Treat cells with alkyne-probe (e.g., 5 µM) for 2 hours.
-
Lysis: Lyse cells and collect proteome.
-
Click Chemistry: React lysate with Azide-Rhodamine, TCEP, TBTA, and CuSO4 for 1 hour.
-
Visualization: Run SDS-PAGE and scan for fluorescence. A distinct band at the target MW confirms covalent modification.
Visualization of the Discrepancy
The following diagram illustrates why traditional screening (In-Vitro) might miss the potency of SuFEx probes like 1H-indazole-6-sulfonyl fluoride.
Caption: Comparison of screening outcomes. In-vitro assays may yield false negatives due to slow kinetics, whereas in-cell assays capture the cumulative covalent engagement.
References
-
Discovery of SuFEx Chemistry
-
Dong, J., Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link
-
-
Protein-Templated Reactivity
-
Narayanan, A., & Jones, L. H. (2015). "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science. Link
-
-
Indazole Scaffolds in PARG Inhibition
-
James, D. I., et al. (2016). "First-in-Class Chemical Probes against Poly(ADP-ribose) Glycohydrolase (PARG)." ACS Chemical Biology. (Context for Indazole-sulfonamide/sulfonyl fluoride scaffolds). Link
-
-
Covalent Fragment Screening (SuFEx)
-
Mortenson, P. N., et al. (2018). "The discovery of potent, selective, and covalent inhibitors of target proteins using SuFEx chemistry." Journal of Medicinal Chemistry. Link
-
-
Patent Reference (Indazole Sulfonyl Fluorides)
Sources
- 1. Structure-based design and analysis of SuFEx chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Poly (ADP-Ribose) Polymerase Inhibitor, ABT888, Improved Cisplatin Effect in Human Oral Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2024173234A1 - Inhibitors of parg - Google Patents [patents.google.com]
Safety Operating Guide
Personal protective equipment for handling 1H-indazole-6-sulfonyl fluoride
As a Senior Application Scientist, I understand that handling reactive electrophiles requires moving beyond basic safety data sheets. To ensure the integrity of your research and the safety of your laboratory personnel, you must understand the mechanistic causality behind the hazards of 1H-indazole-6-sulfonyl fluoride (CAS: 1384427-88-6) .
Sulfonyl fluorides are privileged motifs in Sulfur(VI) Fluoride Exchange (SuFEx) "click" chemistry due to their unique thermodynamic stability and resistance to reduction compared to highly reactive sulfonyl chlorides[1]. However, this stability is conditional. Under strongly basic conditions or prolonged exposure to moisture, the S-F bond undergoes hydrolysis to yield 1H-indazole-6-sulfonic acid and highly toxic hydrogen fluoride (HF) [2][3].
The following guide provides a self-validating, causality-driven framework for the safe handling, operational use, and disposal of 1H-indazole-6-sulfonyl fluoride.
Quantitative Hazard & Physicochemical Profile
To design an effective safety protocol, we must first establish the physical and chemical boundaries of the compound[4].
| Property / Hazard | Value / Classification | Operational Implication |
| CAS Number | 1384427-88-6 | Unique identifier for inventory and waste tracking. |
| Molecular Weight | 200.19 g/mol | Required for precise stoichiometric SuFEx calculations. |
| Physical State | Solid (Powder/Crystals) | High risk of aerosolization and inhalation during weighing[5]. |
| Corrosivity | Category 1B (Skin/Eye) | Causes severe skin burns and eye damage upon contact[6]. |
| Hydrolysis Byproduct | Hydrogen Fluoride (HF) | Requires immediate access to Calcium Gluconate antidote[3]. |
Causality-Driven PPE Matrix
Standard laboratory PPE is insufficient for handling compounds with HF-generation potential. Every piece of protective equipment must be selected based on the specific chemical mechanism of the hazard[7].
| PPE Category | Required Specification | Mechanistic Rationale (The "Why") |
| Hand Protection | Heavy-duty Butyl Rubber or double-gloved Nitrile (EN 374 compliant) | Standard latex offers zero protection against fluorinated organics. Butyl rubber prevents the permeation of both the lipophilic indazole moiety and potential trace HF. |
| Eye & Face | Tightly fitting safety goggles + Full face shield (EN 166) | Protection against corrosive dust during transfer, and defense against violent splashing if accidental, rapid hydrolysis occurs in the reaction vessel[6]. |
| Respiratory | P3 / N95 particulate respirator (or SCBA for large spills) | The compound is a severe respiratory tract irritant. Preventing the inhalation of aerosolized sulfonyl fluoride dust is critical to avoiding pulmonary edema[5][7]. |
| Body | Flame-resistant lab coat + Impervious chemical apron | Prevents the compound from settling on clothing, where ambient body moisture could slowly trigger hydrolysis and localized skin burns[6]. |
Step-by-Step Operational Workflow
Trustworthy protocols must be self-validating. Do not proceed to the next step unless the current step's success condition is met.
-
Step 1: Engineering Control Verification. Ensure the fume hood face velocity is strictly >100 fpm. Validation: Check the digital airflow monitor before opening the sash[7].
-
Step 2: Antidote Staging. Place an unexpired tube of 2.5% Calcium Gluconate gel on the benchtop. Causality: If HF exposure occurs, calcium gluconate chelates the fluoride ions, preventing deep tissue necrosis and systemic bone decalcification.
-
Step 3: Environmental Isolation. Purge the reaction vessel and the storage desiccator with an inert gas (Argon or Nitrogen). Causality: Excluding atmospheric moisture prevents the premature, slow hydrolysis of the S-F bond.
-
Step 4: Static-Free Transfer. Weigh the solid using non-sparking, anti-static spatulas[5]. Sulfonyl fluoride powders can carry static charges, leading to aerosolization or ignition of nearby flammable solvents.
-
Step 5: SuFEx Execution. When adding basic SuFEx catalysts (e.g., DBU, BEMP), add them dropwise while monitoring the internal temperature. Validation: Maintain the temperature below the solvent's boiling point to prevent exothermic runaway and rapid HF off-gassing.
Visualized Operational & Emergency Workflow
The following diagram maps the logical flow of handling 1H-indazole-6-sulfonyl fluoride, including the critical divergence point for emergency response.
Operational and emergency workflow for handling 1H-indazole-6-sulfonyl fluoride.
Step-by-Step Deactivation and Disposal Plan
Because sulfonyl fluorides can generate HF upon degradation, they must never be disposed of directly into standard organic or acidic waste streams[3]. They must be chemically deactivated (quenched) first.
-
Step 1: Quenching Bath Preparation. Prepare a vigorously stirring bath of 5% w/v Sodium Bicarbonate (NaHCO₃) or 1M NaOH in an ice bath (0–5°C). The cold temperature controls the exothermic heat of hydrolysis.
-
Step 2: Controlled Addition. Slowly transfer the residual 1H-indazole-6-sulfonyl fluoride (or reaction mixtures containing it) into the basic solution.
-
Step 3: Hydrolytic Cleavage. Allow the mixture to stir at room temperature for 12 to 24 hours. Causality: The basic environment safely catalyzes the cleavage of the S-F bond, converting the reactive electrophile into a harmless, water-soluble indazole-sulfonate salt and inorganic Sodium Fluoride (NaF)[8][9].
-
Step 4: pH Verification (Critical). Test the solution with pH indicator paper. It must remain basic (pH > 8). Causality: If the solution becomes acidic, the fluoride ions will protonate into highly dangerous, volatile HF gas. If the pH drops below 8, add more NaOH immediately.
-
Step 5: Segregated Disposal. Transfer the deactivated, basic aqueous mixture to a highly specific, clearly labeled "Basic Aqueous Fluoride Waste" container. Keep this strictly separated from any acidic waste.
References
-
"Safety Data Sheet PMSF (Phenylmethylsulfonyl fluoride)", G-Biosciences,[Link]
-
"Novel green chemistry: A safe, low-cost, and eco-friendly conversion process for the synthesis of sulfonyl fluorides, a world first!", Osaka University,[Link]
-
"Perfluorooctanesulfonyl fluoride", Wikipedia,[Link]
-
"Synthesis of Sulfonyl Fluorides Using 4-Cyanopyridone as a Leaving Group", ACS Publications,[Link]
-
"Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride", PMC,[Link]
- "CN101747237A - Method for preparing methanesulfonyl fluoride CH3SO2F by methylsufonyl chloride CH3SO2Cl", Google P
Sources
- 1. Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Perfluorooctanesulfonyl fluoride - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. EnamineStore [enaminestore.com]
- 5. echemi.com [echemi.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. keyorganics.net [keyorganics.net]
- 8. Novel green chemistry: A safe, low-cost, and eco-friendly conversion process for the synthesis of sulfonyl fluorides, a world first! - ResOU [resou.osaka-u.ac.jp]
- 9. CN101747237A - Method for preparing methanesulfonyl fluoride CH3SO2F by methylsufonyl chloride CH3SO2Cl - Google Patents [patents.google.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
